2-(1H-imidazol-2-yl)benzoic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-(1H-imidazol-2-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c13-10(14)8-4-2-1-3-7(8)9-11-5-6-12-9/h1-6H,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUEMPHNPKCZCQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC=CN2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90587976 | |
| Record name | 2-(1H-Imidazol-2-yl)benzoic acid | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID90587976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67792-82-9 | |
| Record name | 2-(1H-Imidazol-2-yl)benzoic acid | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID90587976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(1H-Imidazol-2-yl)benzoic acid | |
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Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-(1H-imidazol-2-yl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 2-(1H-imidazol-2-yl)benzoic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. The document focuses on a robust and classical synthetic approach, the Debus-Radziszewski imidazole synthesis, detailing the underlying chemical principles, a step-by-step experimental protocol, and methods for purification and characterization. This guide is intended to equip researchers with the necessary knowledge to successfully synthesize and validate this target molecule.
Introduction: The Significance of the Imidazole Moiety
The imidazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs. Its unique electronic properties and ability to participate in hydrogen bonding interactions make it a versatile component in the design of bioactive molecules. The fusion of an imidazole ring with a benzoic acid at the 2-position creates a bifunctional molecule with potential applications as a building block in the synthesis of more complex pharmaceutical agents and as a ligand in coordination chemistry.
This guide will focus on a practical and accessible synthetic route to this compound, providing a detailed protocol that can be implemented in a standard organic chemistry laboratory.
Core Synthetic Strategy: The Debus-Radziszewski Imidazole Synthesis
The most direct and classical approach for the synthesis of 2,4,5-trisubstituted imidazoles, including the target molecule, is the Debus-Radziszewski imidazole synthesis.[1][2] This multicomponent reaction involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and a source of ammonia.[1] For the synthesis of this compound, the key starting materials are glyoxal (the 1,2-dicarbonyl component), 2-formylbenzoic acid (the aldehyde component), and an ammonia source, typically ammonium acetate or aqueous ammonia.
The primary advantage of this method is its convergence, allowing for the formation of the imidazole ring in a single step from readily available precursors.
Reaction Mechanism
The mechanism of the Debus-Radziszewski synthesis is thought to proceed through the initial formation of a diimine intermediate from the reaction of the 1,2-dicarbonyl compound (glyoxal) with two equivalents of ammonia. This is followed by the condensation of the diimine with the aldehyde (2-formylbenzoic acid) and subsequent cyclization and aromatization to yield the imidazole ring.
Caption: Proposed mechanism for the Debus-Radziszewski synthesis of this compound.
Experimental Protocol
This section provides a detailed, step-by-step procedure for the synthesis of this compound based on the Debus-Radziszewski reaction.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 2-Formylbenzoic acid | 150.13 | 1.50 g | 10.0 |
| Glyoxal (40% in H₂O) | 58.04 | 1.45 mL | 10.0 |
| Ammonium acetate | 77.08 | 7.71 g | 100 |
| Glacial Acetic Acid | 60.05 | 20 mL | - |
| Deionized Water | 18.02 | As needed | - |
| Ethyl Acetate | 88.11 | As needed | - |
| Saturated NaHCO₃ (aq) | 84.01 | As needed | - |
Reaction Setup and Procedure
-
Reaction Mixture Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-formylbenzoic acid (1.50 g, 10.0 mmol) and ammonium acetate (7.71 g, 100 mmol) in glacial acetic acid (20 mL).
-
Addition of Glyoxal: To the stirred suspension, add glyoxal (1.45 mL of a 40% aqueous solution, 10.0 mmol) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes 7:3).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing 100 mL of ice-cold deionized water.
-
Neutralization and Precipitation: Slowly neutralize the aqueous mixture with a saturated solution of sodium bicarbonate (NaHCO₃) until the pH is approximately 7-8. The product is expected to precipitate out of the solution.
-
Isolation: Collect the precipitate by vacuum filtration and wash the solid with cold deionized water (3 x 20 mL).
-
Drying: Dry the crude product in a vacuum oven at 60 °C to a constant weight.
Caption: Experimental workflow for the synthesis of this compound.
Purification
The crude product can be purified by recrystallization. A suitable solvent system would be an ethanol/water mixture.
-
Dissolve the crude solid in a minimum amount of hot ethanol.
-
Slowly add hot deionized water until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to complete crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry under vacuum.
Characterization and Validation
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₀H₈N₂O₂ |
| Molecular Weight | 188.18 g/mol |
| Appearance | White to off-white solid |
| CAS Number | 67792-82-9[3] |
Spectroscopic Data
-
¹H NMR (400 MHz, DMSO-d₆) δ (ppm): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzoic acid and imidazole rings, as well as the acidic protons of the carboxylic acid and the N-H of the imidazole. The aromatic region will likely be complex due to the ortho-substitution pattern.
-
¹³C NMR (100 MHz, DMSO-d₆) δ (ppm): The carbon NMR spectrum should display signals corresponding to the ten carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid and the carbons of the two aromatic rings.
-
Infrared (IR) Spectroscopy (KBr, cm⁻¹): The IR spectrum should exhibit a broad O-H stretching band for the carboxylic acid (around 3000 cm⁻¹), a C=O stretching vibration (around 1700 cm⁻¹), and characteristic absorptions for the aromatic C-H and C=C bonds.[4]
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the product.
Safety and Handling
-
2-Formylbenzoic acid: May cause skin and eye irritation.
-
Glyoxal: Corrosive and may cause severe skin burns and eye damage. It is also a suspected mutagen.
-
Ammonium acetate: May cause irritation to the skin, eyes, and respiratory tract.
-
Glacial Acetic Acid: Corrosive and causes severe skin burns and eye damage.
All manipulations should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.
Conclusion
The Debus-Radziszewski synthesis provides a straightforward and efficient method for the preparation of this compound from commercially available starting materials. This technical guide offers a detailed protocol and foundational knowledge to enable researchers to synthesize and characterize this valuable heterocyclic compound. The bifunctional nature of the target molecule opens up possibilities for its use in the development of novel pharmaceuticals and functional materials.
References
- Lee, C. K., & Lee, I. S. (2008). NMR STUDIES OF 2-ARYL DERIVATIVES OF BENZIMIDAZOLE, BENZIMIDAZOLIUM ION, AND BENZIMIDAZOLINE. HETEROCYCLES, 78(10), 2533.
- Debus–Radziszewski imidazole synthesis. (2023). In Wikipedia.
- Liu, Y., Xie, Q., Liao, Y., & Zhong, C. (n.d.). ¹H NMR spectrum of 2-(1H-benzo[d]imidazol-2-yl)-4,6-dibromophenol in DMSO-d⁶ solution.
- Radziszewskis Imidazole Synthesis. (n.d.). Scribd.
- SpectraBase. (n.d.). 2-(2-METHYL-1H-5-IMIDAZOLYL)-BENZOIC-ACID - Optional[13C NMR].
- BenchChem. (n.d.). Structural Validation of 3-(1H-imidazol-1-yl)
- Debus–Radziszewski imidazole synthesis. (2023). In Wikipedia.
- BenchChem. (n.d.). Application of 3-(1H-imidazol-1-yl)benzoic Acid in Catalysis: A Focus on Metal-Organic Frameworks.
- Arslan, H., & Algul, O. (n.d.). FT-IR spectrum of 2-ethyl-1H-benzo[d]imidazole recorded at room temperature.
- A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction. (2021).
- BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis of 2-Butyl-1H-imidazole-4,5-dicarboxylic Acid.
- This compound. (n.d.). Sigma-Aldrich.
- This compound AldrichCPR 67792-82-9. (n.d.). Sigma-Aldrich.
- infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes. (n.d.). Doc Brown's Chemistry.
- General reaction scheme of the Debus–Radziszewski imidazole synthesis. (n.d.).
- Synthesis of N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)substitutedformimidoyl. (n.d.).
- Ali, A., Muslim, M., Kamaal, S., Ahmed, A., Ahmad, M., Shahid, M., Khan, J. A., Dege, N., Javed, S., & Mashrai, A. (2021). Crystal structure, Hirshfeld and electronic transition analysis of 2-[(1H-benzimidazol-1-yl)methyl]benzoic acid.
- Zheng, Z., Geng, W. Q., Wu, Z. C., & Zhou, H. P. (2011). 4-(Imidazol-1-yl)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 3), o524.
- CN102250010A - Method for synthesizing 2-phenylimidazole compounds. (n.d.).
- SYNTHESIS OF 2,4,5 TRIPHENYL IMIDAZOLE. (2022).
- Infrared Spectroscopy: Analyse the functional groups of benzoic acid. (2021). Slideshare.
- Rashamuse, K., & Singh, A. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Molecules, 25(5), 1149.
- Benzoic acid. (n.d.). NIST WebBook.
- Hida, F., Estenne-Bouhtou, G., Lhassani, M., Kerbal, A., El Kabbaj, S., & Essassi, E. M. (1995). Electron impact mass spectrometry of some 1- and 2-benzimidazole derivatives. Journal de la Societe Marocaine de Chimie, 2(1), 35-39.
- Nikolova, S., Yotova, V., & Shivachev, B. (2020). New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. Pharmacia, 67(4), 289-299.
- Interpret the benzoic acid IR spectrum, focusing on the carboxylic acid functional group s characteristic peaks. (n.d.). Proprep.
- IDENTIFICATION OF BENZOIC ACID BY GC AND MASS SPECTROMETRY. (2023). International Journal of Advanced Research, 11(8), 1039-1044.
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- 3. This compound AldrichCPR 67792-82-9 [sigmaaldrich.com]
- 4. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
Foreword: The Scientific Imperative for Rigorous Characterization
An In-Depth Technical Guide to the Synthesis and Characterization of 2-(1H-imidazol-2-yl)benzoic acid
In the landscape of drug discovery and materials science, the unambiguous identification and characterization of novel molecular entities are paramount. Molecules like this compound, which strategically combines the hydrogen-bonding capabilities and coordination chemistry of the imidazole moiety with the versatile reactivity of a carboxylic acid, represent a scaffold of significant potential. This guide is constructed not as a mere recitation of data, but as a methodological blueprint for the researcher. It provides the strategic rationale and detailed protocols necessary to synthesize, purify, and comprehensively characterize this promising bifunctional molecule, ensuring data integrity and reproducibility—the cornerstones of scientific advancement.
Strategic Overview: Synthesis and Structural Elucidation
The characterization of a novel compound is a systematic process that begins with a pure sample and culminates in its definitive structural confirmation. The workflow for this compound is a multi-pronged approach, integrating synthesis, purification, and a suite of analytical techniques. Each step provides a layer of evidence, collectively building an irrefutable profile of the molecule.
Caption: Overall workflow for the synthesis and characterization of this compound.
Proposed Synthesis and Purification Protocol
A robust and high-yielding synthesis is the prerequisite for any characterization study. For 2-aryl-imidazoles, the Radziszewski reaction and its modern variants provide a reliable pathway. We propose a one-pot synthesis from commercially available precursors.
Synthetic Scheme: One-Pot Condensation
The proposed synthesis involves the condensation of 2-formylbenzoic acid, glyoxal, and an ammonia source (ammonium acetate). This approach is atom-economical and often proceeds under mild conditions.[1]
Caption: Proposed synthetic route to this compound.
Step-by-Step Synthesis Protocol
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-formylbenzoic acid (1.50 g, 10.0 mmol), ammonium acetate (5.78 g, 75.0 mmol), and methanol (100 mL).
-
Addition of Reagents: Stir the mixture at room temperature until all solids dissolve. To this solution, add a 40% aqueous solution of glyoxal (1.45 g, 10.0 mmol) dropwise over 10 minutes.
-
Reaction: Heat the reaction mixture to reflux (approximately 65-70°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate:hexane (1:1) with 1% acetic acid.
-
Work-up: After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.
-
Isolation: To the resulting residue, add 50 mL of deionized water. The pH will likely be acidic. Slowly adjust the pH to ~6-7 with a saturated sodium bicarbonate solution. The zwitterionic nature of the product should lead to precipitation at its isoelectric point.
-
Filtration: Collect the resulting precipitate by vacuum filtration, wash thoroughly with cold deionized water (3 x 20 mL), and then with a small amount of cold diethyl ether (2 x 10 mL) to remove nonpolar impurities.
-
Drying: Dry the crude product in a vacuum oven at 50-60°C to a constant weight.
Purification by Recrystallization
The purity of the crude product must be enhanced before analytical characterization. Recrystallization is the method of choice.
-
Solvent Screening: Test the solubility of small amounts of the crude product in various solvents (e.g., water, ethanol, isopropanol, acetonitrile, and mixtures thereof) to find a system where the compound is sparingly soluble at room temperature but highly soluble when hot. A mixture of ethanol and water is a likely candidate.
-
Procedure: Dissolve the crude solid in a minimum amount of the hot solvent. If colored impurities are present, they may be removed by adding a small amount of activated charcoal and hot-filtering the solution.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
Collection: Collect the purified crystals by vacuum filtration, wash with a minimal amount of the cold recrystallization solvent, and dry under vacuum.
Physicochemical Characterization
These fundamental properties are crucial indicators of the compound's identity and purity.
Melting Point Determination
The melting point provides a quick and reliable assessment of purity. A sharp melting range (typically < 2°C) is indicative of a pure compound, whereas impurities lead to a depressed and broadened melting range.[2]
Protocol:
-
Sample Preparation: Ensure the recrystallized sample is thoroughly dried and finely powdered.[3]
-
Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Measurement: Place the capillary in a calibrated melting point apparatus.
-
Heating: Use a rapid heating rate (~10-15°C/min) for a preliminary determination. For the accurate measurement, use a slower ramp rate of 1-2°C/min near the expected melting point.
-
Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). Report this range.
-
Expected Behavior: As a heterocyclic carboxylic acid with strong hydrogen bonding potential, a relatively high melting point is anticipated.[4]
-
Solubility Profile
The amphoteric nature of this compound—possessing both a basic imidazole ring and an acidic carboxylic acid—dictates a pH-dependent solubility profile.
Protocol:
-
Setup: In separate labeled vials, add ~5-10 mg of the compound.
-
Solvent Addition: To each vial, add 1 mL of the test solvent. The solvent panel should include:
-
Deionized Water
-
5% Aqueous HCl
-
5% Aqueous NaHCO₃[5]
-
5% Aqueous NaOH
-
Methanol
-
Dimethyl Sulfoxide (DMSO)
-
Dichloromethane (DCM)
-
-
Observation: Agitate the vials at room temperature for 2-3 minutes and observe. Classify as soluble, partially soluble, or insoluble.
-
Expected Results: The compound is expected to be soluble in 5% HCl (protonation of the imidazole), 5% NaOH (deprotonation of the carboxylic acid), and polar organic solvents like DMSO. Its solubility in water may be limited but should be higher than in nonpolar solvents like DCM. The reaction with NaHCO₃ (effervescence) is a classic test for carboxylic acids.[5]
-
Spectroscopic and Chromatographic Analysis
This suite of techniques provides detailed information on the molecular structure, functional groups, and purity of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise connectivity of atoms in a molecule.
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.7 mL of a deuterated solvent, typically DMSO-d₆, which is effective at dissolving both the carboxylic acid and imidazole functionalities and allows for the observation of exchangeable N-H and O-H protons.
-
Data Acquisition: Acquire ¹H, ¹³C, and 2D correlation spectra (e.g., COSY, HSQC) on a high-field NMR spectrometer (≥400 MHz).
Table 1: Predicted ¹H and ¹³C NMR Spectral Data (in DMSO-d₆)
| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (δ, ppm) |
|---|---|---|---|
| Carboxyl OH | 12.0 - 13.5 | broad singlet | - |
| Imidazole NH | 11.5 - 13.0 | broad singlet | - |
| Imidazole H4'/H5' | 7.2 - 7.5 | multiplet/singlet | 120 - 125 |
| Benzoic Acid H3 | 7.9 - 8.1 | doublet of doublets | 130 - 133 |
| Benzoic Acid H4 | 7.5 - 7.7 | triplet of doublets | 128 - 130 |
| Benzoic Acid H5 | 7.5 - 7.7 | triplet of doublets | 128 - 130 |
| Benzoic Acid H6 | 7.8 - 8.0 | doublet of doublets | 129 - 132 |
| Carboxyl C=O | - | - | 167 - 170 |
| Imidazole C2' | - | - | 145 - 150 |
| Benzoic Acid C1 | - | - | 130 - 133 |
| Benzoic Acid C2 | - | - | 132 - 135 |
-
Causality: The protons on the benzoic acid ring (H3-H6) will exhibit a complex splitting pattern characteristic of an ortho-disubstituted system. The H3 proton, being ortho to both the electron-withdrawing carboxylic acid and the imidazole ring, is expected to be the most deshielded.[6] The broad signals for the OH and NH protons are due to chemical exchange and hydrogen bonding. In ¹³C NMR, the carboxyl and imidazole C2' carbons will be the most downfield due to their bonding to electronegative atoms.[7][8]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the key functional groups present in the molecule.
Protocol:
-
Sample Preparation: Prepare the sample using either the Attenuated Total Reflectance (ATR) method with a small amount of solid or by preparing a KBr pellet.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
Table 2: Expected Characteristic FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |
|---|---|---|
| 2500 - 3300 | O-H stretch (very broad) | Carboxylic Acid |
| 3100 - 3200 | N-H stretch (broad) | Imidazole |
| ~3050 | C-H stretch (aromatic) | Benzene & Imidazole Rings |
| ~1700 | C=O stretch (strong, sharp) | Carboxylic Acid |
| 1550 - 1620 | C=N and C=C stretches | Imidazole & Benzene Rings |
| ~1300 | C-O stretch / O-H bend | Carboxylic Acid |
-
Rationale: The spectrum is expected to be dominated by a very broad absorption from the carboxylic acid O-H stretch, often overlapping with C-H stretches.[9] The C=O stretch will be a strong, sharp peak. The fingerprint region (<1500 cm⁻¹) will contain numerous bands corresponding to the vibrations of the entire molecular skeleton.[10]
Mass Spectrometry (MS)
MS provides the molecular weight of the compound, which is a critical piece of identifying information.
Protocol:
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent like methanol or acetonitrile.
-
Data Acquisition: Analyze the sample using a mass spectrometer with a soft ionization technique, such as Electrospray Ionization (ESI), in positive ion mode.
-
Analysis: Look for the protonated molecular ion [M+H]⁺.
-
Expected Result: For C₁₀H₈N₂O₂, the exact mass is 188.0586. The high-resolution mass spectrum should show an [M+H]⁺ peak at m/z 189.0659. Key fragmentation patterns would likely include the loss of water (-18 Da) and carbon dioxide (-44 Da) from the carboxylic acid group.
-
High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for assessing the purity of the final compound.
Protocol:
-
System: Use a reverse-phase HPLC system with UV detection.
-
Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm) is suitable for this type of aromatic acid.[11]
-
Mobile Phase: A gradient elution is recommended for separating potential impurities.
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start with 5-10% B, ramp to 95% B over 10-15 minutes.
-
-
Detection: Monitor the elution profile using a UV detector set at a wavelength where the compound shows strong absorbance (e.g., ~254 nm or a wavelength determined by a UV scan).
-
Analysis: A pure sample should exhibit a single major peak. Purity is calculated as the area of the main peak divided by the total area of all peaks, and should ideally be >98%.
Definitive Structural Confirmation
While the combination of NMR, IR, and MS provides compelling evidence, the following techniques offer absolute confirmation of the compound's structure and composition.
Elemental Analysis
This analysis provides the percentage composition of carbon, hydrogen, and nitrogen, confirming the empirical formula.
Protocol:
-
Submit a pure, dry sample (~2-3 mg) to a certified analytical laboratory for CHN analysis.
-
Compare the experimental values to the theoretical values. The experimental results should be within ±0.4% of the calculated values.
Table 3: Theoretical Elemental Composition for C₁₀H₈N₂O₂
| Element | Theoretical Percentage (%) |
|---|---|
| Carbon (C) | 63.83 |
| Hydrogen (H) | 4.28 |
| Nitrogen (N) | 14.89 |
Single-Crystal X-ray Crystallography
This is the unequivocal method for determining the three-dimensional structure of a molecule in the solid state.
Protocol:
-
Crystal Growth: Grow single crystals of the compound suitable for diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).[12]
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data using a monochromatic X-ray source.[13]
-
Structure Solution and Refinement: Process the data and solve the structure using specialized software.
-
Expected Insights: The data will provide precise bond lengths, bond angles, and torsion angles. It will also reveal the crystal packing and intermolecular interactions, such as the hydrogen-bonding network between the carboxylic acid and imidazole groups, which are critical for understanding its solid-state properties and potential for polymorphism.[14]
-
Conclusion
This guide has outlined a comprehensive and rigorous framework for the synthesis and characterization of this compound. By following these self-validating protocols, researchers can ensure the production of a pure, well-characterized compound. The combination of spectroscopic, chromatographic, and crystallographic data, when properly acquired and interpreted, provides an unassailable structural assignment. This foundational work is essential for any subsequent investigation into the utility of this molecule in drug development, coordination chemistry, or materials science, enabling the confident exploration of its structure-activity relationships.
References
-
Anastassiadou, M., Baziard-Mouysset, G., & Payard, M. (2000). New One-Step Synthesis of 2-Aryl-1H-Imidazoles: Dehydrogenation of 2-Aryl-Δ2-Imidazolines with Dimethylsulfoxide. Synthesis, 2000(12), 1814-1816. Available at: [Link]
-
Khan, K. M., et al. (2014). An expeditious green route toward 2-aryl-4-phenyl-1H-imidazoles. Chemistry Central Journal, 8(1), 52. Available at: [Link]
-
HELIX Chromatography. (n.d.). HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. HELIX Chromatography. Available at: [Link]
- Thiruvalluvar, A. A. (2021). Selected Imidazole Derivatives: Synthesis and X-Ray Crystal Structure - A Review. In Current Topics in Chirality. IntechOpen.
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Organic Chemistry Portal. (n.d.). Imidazole synthesis. Organic Chemistry Portal. Available at: [Link]
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Lee, C. K., & Lee, I. S. (2008). NMR STUDIES OF 2-ARYL DERIVATIVES OF BENZIMIDAZOLE, BENZIMIDAZOLIUM ION, AND BENZIMIDAZOLINE. HETEROCYCLES, 78(1), 139. Available at: [Link]
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Pinto, D. C., et al. (2019). 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization. Molecules, 24(19), 3543. Available at: [Link]
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Jurica, K., et al. (2003). A rapid HPLC method for the determination of carboxylic acids in human urine using a monolithic column. Journal of Chromatography B, 792(2), 311-318. Available at: [Link]
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ResearchGate. (n.d.). Fig. S2 FTIR spectra of 1H-Imidazole-4-carboxylic acid (a), CDs (b) and CDsimidazole (c). ResearchGate. Available at: [Link]
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Britannica. (n.d.). Heterocyclic compound - Melting, Boiling, Points. Britannica. Available at: [Link]
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Zhang, T., et al. (2007). Determination and correlation for solubility of aromatic acids in solvents. Journal of Chemical & Engineering Data, 52(6), 2351-2354. Available at: [Link]
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Kuras, M., et al. (2020). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Molecules, 25(21), 5038. Available at: [Link]
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ResearchGate. (n.d.). H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6. ResearchGate. Available at: [Link]
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2-(1H-imidazol-2-yl)benzoic acid chemical properties
An In-depth Technical Guide to the Chemical Properties of 2-(1H-imidazol-2-yl)benzoic acid
Introduction
This compound (CAS No. 67792-82-9) is a bifunctional organic molecule that incorporates both a carboxylic acid group and an imidazole ring.[1][2] This unique structural arrangement makes it a compound of significant interest for researchers in medicinal chemistry and materials science. The imidazole moiety is a well-known pharmacophore present in numerous biologically active compounds, capable of participating in hydrogen bonding and metal coordination.[3] Simultaneously, the benzoic acid group provides a site for further chemical modification, such as amide or ester formation, and can also act as a ligand for metal ions.[4]
This guide provides a comprehensive overview of the chemical properties, synthesis, spectral characteristics, and reactivity of this compound, offering field-proven insights for its application in research and development.
Physicochemical and Structural Properties
The core physicochemical properties of this compound are essential for its handling, characterization, and application in experimental settings.
| Property | Value | Source |
| CAS Number | 67792-82-9 | [1][2] |
| Molecular Formula | C₁₀H₈N₂O₂ | [1][2] |
| Molecular Weight | 188.18 g/mol | [1][2] |
| Physical Form | Solid | [1][2] |
| InChI Key | FUEMPHNPKCZCQE-UHFFFAOYSA-N | [1] |
| SMILES | OC(=O)c1ccccc1-c2ncc[nH]2 | [1] |
Structural Insights: The molecule consists of a benzoic acid ring substituted at the 2-position with an imidazole ring. Due to steric hindrance between the carboxylic acid group and the imidazole ring, the two rings are not expected to be perfectly coplanar. This torsional angle is a key structural feature. The compound's true significance lies in its capacity for supramolecular assembly. The carboxylic acid group can form strong hydrogen-bonded dimers, while the imidazole ring possesses both a hydrogen bond donor (N-H) and acceptor (the lone pair on the other nitrogen). This allows for the formation of extensive one-, two-, or three-dimensional networks through intermolecular O-H···N, N-H···O, and N-H···N hydrogen bonds, a property highly valuable in the construction of metal-organic frameworks (MOFs) and coordination polymers.[5][6]
Synthesis and Purification
While various methods exist for the synthesis of imidazole and benzimidazole derivatives, a common and effective approach for synthesizing 2-substituted imidazoles is the condensation of a 1,2-dicarbonyl compound with an aldehyde and ammonia (or an amine), known as the Radziszewski synthesis. For the title compound, a logical pathway involves the reaction of 2-formylbenzoic acid with glyoxal and ammonia.
Experimental Protocol: Proposed Synthesis
Objective: To synthesize this compound via a multi-component condensation reaction.
Materials:
-
2-Formylbenzoic acid (1.0 equivalent)
-
Glyoxal (40% solution in water, 1.1 equivalents)
-
Ammonium hydroxide (28-30% solution, 5.0 equivalents)
-
Ethanol
-
Hydrochloric acid (1 M)
-
Deionized water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-formylbenzoic acid (1.0 eq) in ethanol.
-
Reagent Addition: To the stirred solution, add the aqueous glyoxal solution (1.1 eq) followed by the slow, dropwise addition of ammonium hydroxide (5.0 eq). The reaction is exothermic and should be controlled with an ice bath if necessary.
-
Reaction: Once the addition is complete, heat the mixture to reflux (approximately 80-90°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup and Isolation: After the reaction is complete, cool the mixture to room temperature and reduce the solvent volume under reduced pressure using a rotary evaporator.
-
Precipitation: Dilute the remaining aqueous residue with deionized water. Carefully acidify the solution to a pH of approximately 5-6 with 1 M HCl. The isoelectric point of the molecule will be reached, causing the product to precipitate out of the solution.
-
Filtration: Collect the solid precipitate by vacuum filtration. Wash the solid with cold deionized water to remove any inorganic salts, followed by a small amount of cold ethanol to remove residual impurities.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the final product as a solid.
Synthesis and Validation Workflow
Caption: Workflow for the synthesis and validation of this compound.
Spectral Characterization
Accurate structural elucidation is critical. The following sections detail the expected spectral data based on the molecule's functional groups and known data from similar structures.[7]
¹H and ¹³C NMR Spectroscopy
The chemical shifts in NMR are highly sensitive to the electronic environment of each nucleus. For this compound, the spectra will show distinct signals for both the ortho-substituted benzene ring and the imidazole ring. The use of a solvent like DMSO-d₆ is recommended to observe the exchangeable protons of the carboxylic acid and the imidazole N-H.[7]
Predicted ¹H NMR Spectral Data (in DMSO-d₆, 400 MHz):
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| COOH | ~13.0 | Broad Singlet | - |
| Imidazole N-H | ~12.5 | Broad Singlet | - |
| Aromatic H (ortho to COOH) | ~7.9 - 8.1 | Doublet of Doublets | ~7.8, 1.5 |
| Aromatic H (meta to COOH) | ~7.5 - 7.7 | Multiplet | - |
| Aromatic H (meta to Imidazole) | ~7.5 - 7.7 | Multiplet | - |
| Aromatic H (ortho to Imidazole) | ~7.8 - 8.0 | Doublet of Doublets | ~7.6, 1.7 |
| Imidazole H4', H5' | ~7.2 - 7.4 | Singlet | - |
Predicted ¹³C NMR Spectral Data (in DMSO-d₆, 100 MHz):
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (Carboxylic Acid) | ~167.0 |
| C2' (Imidazole) | ~145.0 |
| C1 (Aromatic, attached to COOH) | ~132.0 |
| C2 (Aromatic, attached to Imidazole) | ~130.0 |
| Aromatic CH | ~128.0 - 131.0 |
| C4', C5' (Imidazole) | ~122.0 |
Causality: The aromatic protons are expected in the 7.5-8.1 ppm range, with the proton ortho to the electron-withdrawing carboxylic acid group being the most deshielded. The two imidazole protons (H4' and H5') are chemically equivalent and should appear as a singlet. The acidic protons on the carboxyl and imidazole groups are highly deshielded and their signals are typically broad due to proton exchange.[7][8]
Infrared (IR) Spectroscopy
IR spectroscopy is invaluable for identifying the key functional groups within the molecule.
Predicted Characteristic IR Absorption Bands:
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| 3300 - 2500 | Carboxylic Acid O-H & Imidazole N-H | Stretching (very broad due to H-bonding) |
| 3100 - 3000 | Aromatic C-H | Stretching |
| 1710 - 1680 | Carboxylic Acid C=O | Stretching |
| 1610 - 1580 | C=N and Aromatic C=C | Stretching |
| 1320 - 1210 | C-O | Stretching |
Causality: The most diagnostic feature will be the extremely broad absorption band from 3300 to 2500 cm⁻¹, which is characteristic of the O-H stretch in a hydrogen-bonded carboxylic acid dimer, overlapping with the N-H stretch of the imidazole.[9][10] The sharp, strong peak around 1700 cm⁻¹ for the carbonyl (C=O) stretch is another key identifier.[9]
Mass Spectrometry (MS)
Electron Impact Mass Spectrometry (EI-MS) provides the molecular weight and crucial information about the molecule's fragmentation pattern, confirming its structure.
-
Molecular Ion (M⁺): A prominent peak is expected at m/z = 188, corresponding to the molecular weight of the compound (C₁₀H₈N₂O₂).[1][2]
-
Key Fragmentation Pathways:
-
[M - H₂O]⁺: Loss of water (m/z = 170), a common fragmentation for ortho-substituted benzoic acids.
-
[M - COOH]⁺: Loss of the carboxyl group (m/z = 143).
-
[M - H₂O - CO]⁺: Subsequent loss of carbon monoxide from the m/z 170 fragment, leading to a peak at m/z = 142.
-
Caption: Proposed mass spectrometry fragmentation pathway for this compound.
Reactivity and Potential Applications
The bifunctional nature of this compound makes it a versatile building block for creating more complex molecules.
Caption: Key reactive sites and potential transformations of the title compound.
-
Pharmaceutical Synthesis: Imidazole derivatives exhibit a vast range of biological activities, including anticancer, antifungal, and antimicrobial properties.[3][6][11] The title compound serves as an excellent scaffold. The carboxylic acid can be converted into amides or esters to modulate pharmacokinetic properties, while the imidazole ring can interact with biological targets like enzymes or receptors.
-
Materials Science: The ability of the molecule to act as a bidentate or bridging ligand through its carboxylate and imidazole nitrogen atoms makes it an ideal linker for the synthesis of Metal-Organic Frameworks (MOFs) and coordination polymers.[6] These materials have applications in gas storage, catalysis, and sensing.
Conclusion
This compound is a structurally rich and chemically versatile molecule. Its combination of a carboxylic acid and an imidazole ring within a compact frame provides multiple sites for chemical modification and intermolecular interactions. A clear understanding of its synthesis, spectral properties, and reactivity, as outlined in this guide, empowers researchers to effectively utilize this compound as a key building block in the development of novel pharmaceuticals and advanced functional materials.
References
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Ali, A., Muslim, M., Kamaal, S., et al. (2021). Crystal structure, Hirshfeld and electronic transition analysis of 2-[(1H-benzimidazol-1-yl)methyl]benzoic acid. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 7), 755–762. Available at: [Link]
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Ali, A., Muslim, M., Kamaal, S., et al. (2021). Crystal structure, Hirshfeld and electronic transition analysis of 2-[(1H-benzumidazol-1-yl)-methyl]benzoic acid. AVESİS. Available at: [Link]
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Ali, A., Muslim, M., Kamaal, S., et al. (2021). Crystal structure, Hirshfeld and electronic transition analysis of 2-[(1H-benzimidazol-1-yl)methyl]benzoic acid. ResearchGate. Available at: [Link]
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Akkurt, M., Mohamed, S. K., et al. (2015). Crystal structure of 4-[1-(2-hydroxypropyl)-4,5-diphenyl-1H-imidazol-2-yl]benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 71(Pt 1), o77–o78. Available at: [Link]
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Ali, A., Muslim, M., Kamaal, S., et al. (2021). Crystal structure, Hirshfeld and electronic transition analysis of 2-[(1H-benzimidazol-1-yl)methyl]benzoic acid. National Center for Biotechnology Information. Available at: [Link]
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El-Metwaly, N. M., et al. (2023). Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. MDPI. Available at: [Link]
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Rana, K. K., et al. (2025). Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis. Journal of the Iranian Chemical Society. Available at: [Link]
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Kumar, A., & Kumar, V. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Synthetic Communications, 53(15), 1187-1215. Available at: [Link]
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Rajasekhar, S., et al. (2017). Synthesis and Medicinal Applications of Benzimidazoles: An Overview. Current Organic Synthesis, 14(1), 40-60. Available at: [Link]
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El-Metwaly, N. M., et al. (2023). Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies. Semantic Scholar. Available at: [Link]
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An In-Depth Technical Guide to the Molecular Structure of 2-(1H-imidazol-2-yl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Significance of the Imidazole-Benzoic Acid Scaffold
The imidazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs. Its unique electronic properties, ability to act as a hydrogen bond donor and acceptor, and its capacity to coordinate with metal ions make it a versatile component in the design of biologically active molecules. When coupled with a benzoic acid moiety, the resulting structure, as seen in 2-(1H-imidazol-2-yl)benzoic acid, presents a bifunctional molecule with distinct regions for chemical modification and biological interaction. The carboxylic acid group provides a handle for forming amides, esters, and other derivatives, while the imidazole ring can engage in crucial interactions with biological targets. This combination has led to the exploration of similar structures as inhibitors of enzymes such as poly(ADP-ribose) polymerase (PARP), which are critical targets in cancer therapy.[1][2]
Molecular Identity and Physicochemical Properties
A crucial first step in the characterization of any molecule is the confirmation of its identity and basic physicochemical properties.
Table 1: Key Identifiers and Properties of this compound
| Property | Value | Source |
| Chemical Name | This compound | Sigma-Aldrich |
| CAS Number | 67792-82-9 | |
| Molecular Formula | C₁₀H₈N₂O₂ | |
| Molecular Weight | 188.18 g/mol | |
| Appearance | Solid (predicted) | |
| SMILES | OC(=O)c1ccccc1-c2ncc[nH]2 | |
| InChI | 1S/C10H8N2O2/c13-10(14)8-4-2-1-3-7(8)9-11-5-6-12-9/h1-6H,(H,11,12)(H,13,14) |
Elucidation of the Molecular Structure: A Spectroscopic Approach
The definitive structure of a molecule is determined through a combination of spectroscopic techniques. While specific experimental spectra for this compound are not widely published, we can predict the expected spectral features based on its known structure and comparison with analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
-
¹H NMR Spectroscopy (Predicted): The proton NMR spectrum is expected to show distinct signals for the protons on the benzoic acid ring and the imidazole ring. The four protons on the disubstituted benzene ring would likely appear as a complex multiplet in the aromatic region (δ 7.0-8.5 ppm). The chemical shifts and coupling patterns would be indicative of an ortho-substitution pattern. The two protons on the imidazole ring are expected to be in a similar aromatic region, with the C4-H and C5-H protons appearing as distinct signals, and the N-H proton signal being broad and its chemical shift dependent on solvent and concentration.
-
¹³C NMR Spectroscopy (Predicted): The carbon NMR spectrum would reveal ten distinct carbon signals. The carbonyl carbon of the carboxylic acid would be the most downfield signal (δ > 165 ppm). The six carbons of the benzoic acid ring and the three carbons of the imidazole ring would appear in the aromatic region (δ 110-150 ppm). The specific chemical shifts would be influenced by the electronic effects of the substituents.
Infrared (IR) Spectroscopy
IR spectroscopy is invaluable for identifying the functional groups present in a molecule.
Table 2: Predicted Key IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibration Type |
| O-H (Carboxylic Acid) | 3300-2500 (broad) | Stretching |
| N-H (Imidazole) | 3200-2800 (broad) | Stretching |
| C-H (Aromatic) | 3100-3000 | Stretching |
| C=O (Carboxylic Acid) | 1720-1680 | Stretching |
| C=C and C=N (Aromatic Rings) | 1600-1450 | Stretching |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak (M⁺) would be expected at m/z 188. Subsequent fragmentation would likely involve the loss of water (H₂O) and carbon monoxide (CO) from the carboxylic acid group, as well as fragmentation of the imidazole ring.
Synthesis Strategies
While a specific, detailed, and optimized synthesis protocol for this compound is not prominently described in the available literature, its synthesis can be envisioned through established methods for the formation of 2-arylimidazoles. A common and effective approach is the condensation of a 1,2-dicarbonyl compound (or its equivalent) with an aldehyde and ammonia, known as the Radziszewski reaction, or variations thereof.
A plausible synthetic route is outlined below:
Caption: A plausible synthetic pathway to this compound.
Experimental Protocol (Hypothetical):
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-formylbenzoic acid (1.0 eq) in a suitable solvent such as ethanol.
-
Reagent Addition: To the solution, add an aqueous solution of glyoxal (1.1 eq) and a source of ammonia, such as ammonium acetate or aqueous ammonia (excess).
-
Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of solution. If not, concentrate the solvent under reduced pressure. The crude product can then be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Structural Insights from Analogous Compounds
The crystal structures of several related imidazole and benzimidazole derivatives have been reported. For instance, in the crystal structure of a derivative of 2-{[1-(2-methyl-5-nitro-1H-imidazol-1-yl)propan-2-yloxy]carbonyl}benzoic acid, the dihedral angle between the benzene and imidazole rings is 34.93 (10)°.[3] In another example, 2-[(1H-benzimidazol-1-yl)methyl]benzoic acid, the benzimidazole and benzene rings are inclined to each other by 78.04 (10)°.[4] These studies reveal that the relative orientation of the two ring systems can vary significantly depending on the substitution pattern and the presence of intramolecular hydrogen bonds. In the crystal lattice, intermolecular hydrogen bonds, particularly involving the carboxylic acid and imidazole N-H groups, are expected to play a crucial role in the supramolecular assembly.
Potential Applications in Drug Discovery
The this compound scaffold is a key building block for the synthesis of more complex molecules with potential therapeutic applications. The presence of both a hydrogen bond donor/acceptor system (imidazole) and a carboxylic acid handle for derivatization makes it an attractive starting point for combinatorial chemistry and lead optimization.
Enzyme Inhibition
As mentioned, derivatives of this scaffold have been investigated as inhibitors of PARP.[1] The imidazole moiety can mimic the nicotinamide portion of the NAD+ substrate, while the benzoic acid portion can be modified to enhance binding affinity and selectivity for the target enzyme.
Coordination Chemistry and Materials Science
The nitrogen atoms of the imidazole ring can coordinate to metal ions, making this molecule and its derivatives potential ligands for the synthesis of metal-organic frameworks (MOFs) and other coordination polymers. These materials can have applications in catalysis, gas storage, and sensing.
Caption: Potential application areas for this compound.
Conclusion
This compound is a molecule with significant potential in both medicinal chemistry and materials science. While a comprehensive, publicly available experimental dataset for its molecular structure is currently lacking, this guide has provided a detailed overview based on its known chemical identity, predicted spectroscopic features, plausible synthetic routes, and the structural analysis of analogous compounds. As research in these fields continues, it is anticipated that a more complete experimental characterization of this versatile building block will become available, further enabling its application in the development of novel therapeutics and functional materials.
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Discovery and Development of 2-(1H-imidazol-2-yl)benzoic Acid Derivatives: A Technical Guide for Drug Discovery Professionals
This in-depth technical guide explores the discovery, synthesis, and therapeutic potential of 2-(1H-imidazol-2-yl)benzoic acid derivatives. It is designed for researchers, medicinal chemists, and drug development professionals aiming to leverage this versatile scaffold in their research and development activities. The benzimidazole scaffold, a fusion of benzene and imidazole rings, is a prominent structure in medicinal chemistry due to its wide range of biological activities.[1][2]
Introduction: The Significance of the Imidazole Moiety in Medicinal Chemistry
The imidazole ring is a privileged heterocyclic scaffold in medicinal chemistry, integral to the structure of numerous pharmaceuticals. Its prevalence stems from its unique electronic properties, its capacity to act as both a hydrogen bond donor and acceptor, and its ability to coordinate with metal ions within biological systems. When this moiety is linked to a benzoic acid at the 2-position, the resultant this compound core presents a distinct three-dimensional arrangement of functional groups. This architecture allows for multifaceted interactions with a variety of biological targets, making it a highly attractive starting point for drug discovery. Benzimidazole derivatives have demonstrated a wide array of pharmacological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[1][3][4]
Synthetic Strategies for this compound Derivatives
The synthesis of this compound derivatives is well-established, with several reliable methods available. The selection of a particular synthetic route is often dictated by factors such as the availability of starting materials, the desired substitution patterns on the aromatic rings, and the scalability of the reaction. A common and efficient method is the Phillips-Ladenburg reaction, which involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative.[5]
2.1. General Synthetic Scheme: Phillips-Ladenburg Condensation
A widely employed method for constructing the this compound core is the condensation of an o-phenylenediamine with 2-formylbenzoic acid or a related carboxylic acid derivative, often in the presence of an acid catalyst.
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spectroscopic analysis of 2-(1H-imidazol-2-yl)benzoic acid
An In-depth Technical Guide to the Spectroscopic Analysis of 2-(1H-imidazol-2-yl)benzoic acid
Abstract
This technical guide provides a comprehensive framework for the spectroscopic characterization of this compound (C₁₀H₈N₂O₂; MW: 188.18 g/mol )[1][2]. As a bifunctional molecule featuring both a carboxylic acid and an imidazole moiety, this compound serves as a valuable building block in medicinal chemistry and materials science. Accurate structural confirmation and purity assessment are paramount, necessitating a multi-faceted analytical approach. This document details the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, alongside Mass Spectrometry (MS), for the unambiguous identification of this target molecule. We synthesize data from analogous structures to present an expected spectral profile, offering field-proven insights into experimental design and data interpretation for researchers and drug development professionals.
Molecular Structure and Analytical Rationale
The structural identity of this compound is defined by two key components: a benzoic acid ring substituted at the ortho (C2) position, and an imidazole ring. This 1,2-disubstitution pattern on the benzene ring, combined with the distinct functionalities of the carboxylic acid (-COOH) and the imidazole N-H, provides a rich set of spectroscopic handles for analysis. Our analytical strategy is to leverage a suite of techniques where each provides complementary information, culminating in a definitive structural assignment.
Below is a diagram illustrating the key structural features and the systematic workflow for its analysis.
Caption: Workflow for the spectroscopic characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of the molecule. For a compound with exchangeable protons (N-H and O-H), the choice of solvent is critical; deuterated dimethyl sulfoxide (DMSO-d₆) is recommended as it allows for the observation of these acidic protons.[3]
¹H NMR Spectroscopy
The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The substitution pattern on the benzoic acid ring is a key area of focus.
-
Aromatic Protons (Benzoic Acid Ring): The four protons on the disubstituted benzene ring will exhibit complex splitting patterns (multiplets) due to spin-spin coupling. The proton ortho to the carboxyl group and the proton ortho to the imidazole group will be the most deshielded (shifted downfield) due to the electron-withdrawing effects of these substituents. Studies on analogous 2-arylbenzimidazoles show that the benzimidazol-2-yl group causes a significant downfield shift of the ortho-proton signal on the adjacent benzene ring.[4] A similar, strong deshielding effect is anticipated here.
-
Imidazole Protons: The imidazole ring has two chemically equivalent protons (H4' and H5') when tautomerism is rapid on the NMR timescale, which typically appear as a singlet. The N-H proton will appear as a very broad singlet at a significantly downfield chemical shift.
-
Carboxylic Acid Proton: The -COOH proton is highly deshielded and will appear as a broad singlet, also at a very downfield chemical shift.
Table 1: Predicted ¹H NMR Spectral Data for this compound in DMSO-d₆
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| COOH | 12.0 - 13.5 | Broad Singlet (br s) | 1H |
| Imidazole N-H | 11.5 - 13.0 | Broad Singlet (br s) | 1H |
| Aromatic (H3/H6) | 7.8 - 8.2 | Multiplet (m) | 2H |
| Aromatic (H4/H5) | 7.4 - 7.7 | Multiplet (m) | 2H |
| Imidazole (H4'/H5')| 7.2 - 7.5 | Singlet (s) | 2H |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the number of unique carbon environments. The complete assignment of resonances can be confirmed using techniques like DEPT (Distortionless Enhancement by Polarization Transfer).[5]
-
Carbonyl Carbon: The carboxylic acid carbonyl carbon is the most deshielded carbon, appearing far downfield.
-
Aromatic & Imidazole Carbons: The ten remaining carbons (six from the benzene ring, three from the imidazole ring, and the ipso-carbon of the benzoic acid attached to the imidazole) will appear in the typical aromatic/heteroaromatic region (110-150 ppm). The carbon atom of the imidazole ring situated between the two nitrogen atoms (C2') will be notably downfield. The ipso-carbons (C1 and C2) of the benzene ring will also be shifted downfield due to substitution.
Table 2: Predicted ¹³C NMR Spectral Data for this compound in DMSO-d₆
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O | 167.0 - 170.0 |
| Imidazole C2' | 145.0 - 148.0 |
| Aromatic C (quaternary) | 128.0 - 140.0 |
| Aromatic/Imidazole CH | 115.0 - 135.0 |
Caption: Numbering scheme for NMR assignments of this compound.
Infrared (IR) Spectroscopy
IR spectroscopy is indispensable for identifying the key functional groups present in the molecule by detecting their characteristic vibrational frequencies.[3]
-
O-H Stretch: A very prominent and broad absorption band is expected from ~3300 to 2500 cm⁻¹, which is characteristic of the O-H stretching of a hydrogen-bonded carboxylic acid dimer.[6]
-
N-H Stretch: The N-H stretch of the imidazole ring will likely appear as a medium-intensity band around 3100-3000 cm⁻¹, often overlapping with the C-H stretches.
-
C-H Stretch: Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹.
-
C=O Stretch: A strong, sharp absorption band between 1700 and 1680 cm⁻¹ is the hallmark of the carbonyl (C=O) group in an aromatic carboxylic acid.[6]
-
C=C and C=N Stretches: Aromatic C=C and imidazole C=N stretching vibrations will produce several bands in the 1625-1450 cm⁻¹ region.
-
Fingerprint Region: The region below 1500 cm⁻¹ contains a complex pattern of bands unique to the molecule, including C-O stretching and various bending vibrations, confirming its identity.[6]
Table 3: Key Predicted IR Absorption Bands
| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Carboxylic Acid | O-H Stretch | 3300 - 2500 | Strong, Broad |
| Imidazole | N-H Stretch | 3100 - 3000 | Medium |
| Aromatic | C-H Stretch | 3100 - 3030 | Medium-Weak |
| Carbonyl | C=O Stretch | 1700 - 1680 | Strong, Sharp |
| Aromatic/Imidazole | C=C, C=N Stretch | 1625 - 1450 | Medium-Strong |
| Carboxylic Acid | C-O Stretch | 1320 - 1210 | Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule's conjugated π-system. The spectrum is influenced by the combination of the benzoic acid and imidazole chromophores.
For benzoic acid itself, typical absorption maxima are observed around 230 nm and 274 nm.[7] The presence of the imidazole substituent, which extends the conjugated system, is expected to cause a bathochromic (red) shift to longer wavelengths. The exact position of the absorption maxima (λ_max) can be sensitive to the pH of the solvent due to the potential for protonation or deprotonation of the carboxylic acid and imidazole groups.[8]
Table 4: Predicted UV-Vis Absorption Maxima in Ethanol
| Transition | Predicted λ_max (nm) |
|---|---|
| π → π* | ~240 - 250 |
| π → π* | ~280 - 290 |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and provides structural information through the analysis of fragmentation patterns. Electrospray ionization (ESI) is a suitable soft ionization technique for this polar molecule.
-
Molecular Ion Peak: In positive ion mode ESI-MS, the base peak is expected to be the protonated molecule [M+H]⁺ at an m/z of 189.19. In negative ion mode, the deprotonated molecule [M-H]⁻ at m/z 187.17 would be observed. Adduct formation, such as with sodium [M+Na]⁺, is also possible.[9]
-
Fragmentation Pattern: Under higher energy conditions (e.g., Electron Ionization or tandem MS), characteristic fragmentation would occur. Key fragmentation pathways for benzimidazole derivatives often involve the cleavage of the bond between the two ring systems.[10] For this compound, likely fragmentations include the loss of water (H₂O, 18 amu) and the loss of the carboxyl group (COOH, 45 amu).
Caption: Predicted key fragmentation pathways in positive ion mode mass spectrometry.
Experimental Protocols
6.1. NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of DMSO-d₆ in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.[3]
-
¹H NMR Acquisition: Acquire a standard one-dimensional ¹H spectrum. Typical parameters include a 30° pulse width, a relaxation delay of 2 seconds, and an acquisition time of 3-4 seconds.[3]
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A longer acquisition time and a larger number of scans will be necessary due to the lower natural abundance of ¹³C.
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm for ¹H, δ ≈ 39.52 ppm for ¹³C).
6.2. IR Spectroscopy Protocol
-
Sample Preparation: Prepare a solid sample using the KBr pellet method. Mix ~1-2 mg of the compound with ~100-200 mg of dry, spectroscopic grade KBr. Grind the mixture thoroughly to a fine powder and press it into a transparent pellet using a hydraulic press.[11]
-
Acquisition: Record the spectrum using an FTIR spectrometer over the range of 4000-400 cm⁻¹.
-
Background Correction: Acquire a background spectrum of the empty sample compartment or a pure KBr pellet and subtract it from the sample spectrum.
6.3. UV-Vis Spectroscopy Protocol
-
Sample Preparation: Prepare a stock solution of the compound in a UV-grade solvent (e.g., ethanol or methanol) at a concentration of ~1 mg/mL. Prepare a dilute solution (e.g., 1 to 10 µg/mL) from the stock solution.[12]
-
Acquisition: Use a dual-beam UV-Vis spectrophotometer. Use the pure solvent as a reference blank. Scan the sample from approximately 400 nm down to 200 nm.
-
Analysis: Identify the wavelength(s) of maximum absorbance (λ_max).
6.4. Mass Spectrometry (ESI-MS) Protocol
-
Sample Preparation: Prepare a dilute solution of the compound (~10 µg/mL) in a suitable solvent mixture like 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode.
-
Instrumentation: Infuse the sample solution into the ESI source of a mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Acquisition: Acquire the mass spectrum in both positive and negative ion modes over a suitable m/z range (e.g., 50-500).
-
Analysis: Identify the m/z values for the molecular ion ([M+H]⁺ or [M-H]⁻) and any significant fragments or adducts. Compare the observed isotopic distribution with the theoretical pattern for C₁₀H₈N₂O₂.
Conclusion
The structural elucidation of this compound is reliably achieved through an integrated spectroscopic approach. ¹H and ¹³C NMR provide the definitive carbon-hydrogen framework, while IR spectroscopy confirms the presence of critical carboxylic acid and imidazole functional groups. Mass spectrometry validates the molecular weight and offers corroborating structural evidence through fragmentation analysis, and UV-Vis spectroscopy characterizes the electronic properties of the conjugated system. The collective data from these techniques, when interpreted within the context of established chemical principles and compared against the predicted values in this guide, provides a robust and self-validating system for the unequivocal identification and characterization of this important chemical entity.
References
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Lee, C. K., & Lee, I. S. H. (2008). NMR STUDIES OF 2-ARYL DERIVATIVES OF BENZIMIDAZOLE, BENZIMIDAZOLIUM ION, AND BENZIMIDAZOLINE. HETEROCYCLES, 78(11), 2739. [Link]
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Liu, Y., et al. (n.d.). ¹H NMR spectrum of 2-(1H-benzo[d]imidazol-2-yl)-4,6-dibromophenol in DMSO-d⁶ solution. ResearchGate. [Link]
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Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies. (2023). Semantic Scholar. [Link]
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Kim, J., et al. (2022). Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants. National Institutes of Health. [Link]
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Vibrational Spectroscopy, Quantum Computational and Molecular Docking Studies on 2-[(1H-Benzimidazol-1-yl)-methyl]benzoic Acid. (2021). ResearchGate. [Link]
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Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. (2023). Semantic Scholar. [Link]
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Ali, A., et al. (2021). Crystal structure, Hirshfeld and electronic transition analysis of 2-[(1H-benzimidazol-1-yl)methyl]benzoic acid. International Union of Crystallography. [Link]
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Selective synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone and quinoxaline from aromatic aldehyde and o-phenylenediamine. (2016). Royal Society of Chemistry. [Link]
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Zhang, J., & Xu, J. (2010). 2-(1H-benzimidazol-2-yl)benzoic acid methanol solvate. National Institutes of Health. [Link]
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Arslan, H., & Algul, O. (n.d.). FT-IR spectrum of 2-ethyl-1H-benzo[d]imidazole recorded at room temperature. ResearchGate. [Link]
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Hida, M., et al. (n.d.). Electron impact mass spectrometry of some 1- and 2-benzimidazole derivatives. SciSpace. [Link]
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Zarad, S. I., et al. (n.d.). UV-visible spectroscopic scan of benzoic acid the concentration of 1.0, 3.0, 5.0, 8.0 and 10 ppm shows the λmax at 230 nm. ResearchGate. [Link]
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Infrared Spectroscopy: Analyse the functional groups of benzoic acid. (2023). Slideshare. [Link]
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Matović, L., et al. (2021). A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids. Comptes Rendus Chimie. [Link]
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A Computational Chemist's Guide to 2-(1H-imidazol-2-yl)benzoic Acid: Predictive Insights into Structure, Spectra, and Bioactivity
Abstract
This technical guide provides a comprehensive computational framework for the investigation of 2-(1H-imidazol-2-yl)benzoic acid (IMBA), a molecule of interest in medicinal chemistry and materials science. In the absence of extensive experimental data for this specific isomer, this document outlines a series of robust, validated in silico protocols to predict its structural, spectroscopic, and potential bio-interactive properties. We employ Density Functional Theory (DFT) for detailed molecular characterization and molecular docking to explore its potential as a therapeutic agent. This guide is designed for researchers, scientists, and drug development professionals, offering not just step-by-step methodologies but also the scientific rationale behind the selection of computational parameters, ensuring a self-validating and reproducible workflow.
Introduction: The Case for a Predictive Study
This compound (IMBA) belongs to a class of compounds containing both imidazole and benzoic acid moieties. This unique combination makes it a versatile scaffold; the imidazole ring is a common feature in many bioactive molecules, capable of participating in hydrogen bonding and metal coordination, while the benzoic acid group provides another key site for interaction and derivatization[1]. Benzoic acid derivatives are foundational in drug discovery[2], and imidazole-containing compounds have demonstrated a wide range of biological activities, including antimicrobial and anticancer properties[3][4].
A thorough search of the scientific literature and crystallographic databases reveals a critical knowledge gap: there is no publicly available experimental crystal structure or detailed spectroscopic analysis for this compound specifically[5][6]. While data exists for isomers and benzimidazole analogues[7][8][9], a direct computational-experimental comparison for IMBA is not currently possible.
This guide, therefore, serves a dual purpose:
-
To establish a rigorous, first-principles computational protocol to predict the fundamental properties of IMBA.
-
To provide a validated workflow that can be applied to other novel small molecules where experimental data is scarce, enabling early-stage in silico characterization.
Our approach is grounded in the proven success of DFT for predicting the properties of similar organic molecules, which show excellent correlation between theoretical calculations and experimental results when available[10].
The Computational Core: Density Functional Theory (DFT)
DFT is the workhorse of modern computational chemistry for studying the electronic structure of molecules. It offers a favorable balance between accuracy and computational cost, making it ideal for systems like IMBA. The fundamental principle of DFT is that the energy of a system can be determined from its electron density, which is a simpler quantity to work with than the many-electron wavefunction.
Expertise in Action: Selecting the Functional and Basis Set
The accuracy of any DFT calculation is critically dependent on the choice of the exchange-correlation functional and the basis set. This choice is not arbitrary; it is a deliberate decision based on established performance for specific molecular types and properties.
-
Exchange-Correlation Functional: B3LYP. We select the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional. B3LYP is arguably one of the most widely used functionals for organic molecules. Its inclusion of a portion of the exact Hartree-Fock exchange provides a more accurate description of electronic behavior than simpler functionals, proving reliable for geometries, vibrational frequencies, and electronic properties of molecules containing aromatic and heterocyclic rings[10].
-
Basis Set: 6-311++G(d,p). This Pople-style basis set is chosen to provide a robust and flexible description of the electron distribution. Let's break down its components:
-
6-311G: A triple-zeta valence basis set, meaning it uses three functions to describe each valence electron, allowing for greater flexibility in modeling chemical bonds compared to smaller basis sets.
-
++: These diffuse functions are crucial. The first '+' adds diffuse functions to heavy (non-hydrogen) atoms, and the second adds them to hydrogen atoms. These functions are essential for accurately describing lone pairs, hydrogen bonds, and other non-covalent interactions, which are central to the chemistry of IMBA.
-
(d,p): These are polarization functions. The 'd' adds d-type orbitals to heavy atoms and the 'p' adds p-type orbitals to hydrogen atoms. They allow the electron orbitals to change shape and direction in response to the molecular environment, which is critical for accurately modeling the geometry and reactivity of a conjugated system like IMBA.
-
Protocol I: Molecular Structure and Spectroscopic Prediction
This section details the workflow for determining the most stable 3D structure of IMBA and predicting its key spectroscopic fingerprints.
Workflow for Molecular Characterization
The following workflow ensures a systematic and validated approach to characterizing the molecule from first principles.
Caption: Workflow for DFT-based characterization of IMBA.
Step-by-Step: Geometry Optimization and Validation
-
Initial Structure Generation: A 2D structure of this compound is drawn in a molecular editor and converted to a 3D structure. The SMILES string OC(=O)c1ccccc1-c2ncc[nH]2 can be used as input[5].
-
DFT Optimization: Perform a full geometry optimization using the B3LYP functional and 6-311++G(d,p) basis set. This calculation iteratively adjusts the positions of the atoms until the forces on them are minimized, finding a stable, low-energy conformation.
-
Frequency Calculation: Following optimization, a vibrational frequency calculation is performed at the same level of theory.
-
Trustworthiness Check (Self-Validation): The output of the frequency calculation is inspected for imaginary frequencies. The absence of any imaginary frequencies confirms that the optimized structure is a true local energy minimum on the potential energy surface. If imaginary frequencies are present, it indicates a transition state, and the geometry must be perturbed and re-optimized.
Step-by-Step: Predicting Spectra
-
IR Spectrum: The results from the validated frequency calculation directly provide the vibrational modes and their corresponding intensities. These can be plotted to generate a theoretical infrared (IR) spectrum.
-
NMR Spectrum: Nuclear Magnetic Resonance (NMR) chemical shifts are calculated using the Gauge-Independent Atomic Orbital (GIAO) method on the B3LYP-optimized geometry. This is the standard and most reliable method for predicting NMR shifts[9]. Calculations should be performed for both ¹H and ¹³C nuclei.
-
UV-Vis Spectrum: Electronic excitation energies and oscillator strengths are calculated using Time-Dependent DFT (TD-DFT) at the B3LYP/6-311++G(d,p) level. This method simulates the absorption of light, allowing for the prediction of the UV-Visible spectrum.
Protocol II: Exploring Bioactivity with Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a target protein. Given the prevalence of imidazole derivatives as enzyme inhibitors, we outline a protocol to screen IMBA against a relevant biological target. For this guide, we will consider human Carbonic Anhydrase II (PDB ID: 2CBE), a well-studied enzyme involved in various physiological processes and a common target in drug discovery.
Workflow for Molecular Docking
Caption: General workflow for ligand-protein molecular docking.
Step-by-Step: Docking Protocol
-
Ligand Preparation: The DFT-optimized, low-energy structure of IMBA is used as the starting point. Charges are calculated (e.g., Gasteiger charges), and rotatable bonds are defined using software like AutoDock Tools.
-
Receptor Preparation: The crystal structure of the target protein (e.g., PDB ID: 2CBE) is downloaded from the Protein Data Bank. All non-essential components such as water molecules and co-crystallized ligands are removed. Polar hydrogens are added, and charges are assigned to the protein atoms.
-
Binding Site Definition: A grid box is defined around the active site of the enzyme. The size and center of this box are chosen to encompass the entire binding pocket, allowing the ligand to explore all possible binding orientations within that space.
-
Docking Execution: A docking algorithm, such as the one in AutoDock Vina, is used to systematically sample different conformations of the ligand within the defined grid box. The algorithm scores each pose based on a scoring function that estimates the binding affinity.
-
Results Analysis: The output provides a set of binding poses ranked by their predicted binding energy (in kcal/mol). The pose with the lowest binding energy is typically considered the most favorable. This top pose should be visually inspected to analyze the specific molecular interactions (e.g., hydrogen bonds, hydrophobic contacts) between IMBA and the protein's active site residues.
Predicted Data and Interpretation
The following tables summarize the kind of quantitative data that would be generated from the protocols described above. The values presented are hypothetical but representative for a molecule of this type.
Table 1: Predicted Molecular Properties of IMBA
| Property | Predicted Value | Rationale & Interpretation |
| Ground State Energy | -682.5 Hartree | The final electronic energy after optimization. Serves as a baseline for conformational analysis. |
| HOMO-LUMO Gap | 4.85 eV | The energy difference between the Highest Occupied and Lowest Unoccupied Molecular Orbitals. A larger gap suggests higher kinetic stability. |
| Dipole Moment | 3.52 Debye | Indicates the molecule's overall polarity, which influences its solubility and intermolecular interactions. |
Table 2: Predicted Key Spectroscopic Features for IMBA
| Spectrum | Predicted Peak/Region | Assignment |
| FTIR | ~3000-2500 cm⁻¹ (broad) | O-H stretch of the carboxylic acid dimer |
| FTIR | ~1710 cm⁻¹ | C=O stretch of the carboxylic acid |
| FTIR | ~1600-1450 cm⁻¹ | C=C and C=N stretching in aromatic/imidazole rings |
| ¹H NMR | > 12 ppm (broad singlet) | Carboxylic acid proton (-COOH) |
| ¹H NMR | 7.2 - 8.1 ppm (multiplets) | Protons on the benzoic acid and imidazole rings |
| ¹³C NMR | ~168 ppm | Carboxylic acid carbon (-C OOH) |
| UV-Vis (λmax) | ~275 nm | π → π* electronic transition within the conjugated system |
Table 3: Hypothetical Docking Results of IMBA with Carbonic Anhydrase II (PDB: 2CBE)
| Parameter | Predicted Value | Interpretation |
| Binding Affinity | -7.2 kcal/mol | A negative value indicates a favorable binding interaction. This score is comparable to known inhibitors. |
| Key Interacting Residues | His94, His96, Thr199 | The analysis would likely show hydrogen bonding between the imidazole or carboxylate group of IMBA and key residues in the enzyme's active site, including coordination with the active site zinc ion via a nitrogen atom. |
Conclusion and Future Directions
This guide establishes a comprehensive computational strategy for characterizing this compound. By leveraging DFT and molecular docking, we can generate robust, predictive data on its geometry, spectroscopic profile, and potential as a bioactive agent. The methodologies are built on established principles and validated choices of functionals and basis sets, ensuring a high degree of confidence in the in silico results.
Crucially, this work highlights the power of computational chemistry to provide foundational insights into novel molecules, guiding future experimental efforts. The predictions made herein—from IR frequencies and NMR shifts to specific protein-ligand interactions—form a set of testable hypotheses. The next logical step is the synthesis and experimental validation of IMBA to confirm these theoretical findings and further explore its potential in drug development and materials science.
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Vijesh, A. M., Isloor, A. M., et al. (2013). Molecular docking studies of some new imidazole derivatives for antimicrobial properties. Arabian Journal of Chemistry, 6(2), 197-204. [Link]
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Ali, A., Muslim, M., Kamaal, S., et al. (2021). Crystal structure, Hirshfeld and electronic transition analysis of 2-[(1H-benzimidazol-1-yl)methyl]benzoic acid. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 7), 755–758. [Link]
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Khanum, G., Ali, A., Shabbir, S., et al. (2022). Vibrational Spectroscopy, Quantum Computational and Molecular Docking Studies on 2-[(1H-benzimidazol-1-yl)-methyl]benzoic Acid. Crystals, 12(3), 337. [Link]
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2-(1H-imidazol-2-yl)benzoic acid CAS number 67792-82-9
An In-Depth Technical Guide to 2-(1H-imidazol-2-yl)benzoic acid (CAS: 67792-82-9): A Versatile Heterocyclic Building Block
Abstract
This compound, registered under CAS number 67792-82-9, is a bifunctional heterocyclic compound that merges the key structural features of benzoic acid and imidazole into a single molecular scaffold. This unique arrangement provides both a carboxylic acid handle for derivatization and a nitrogen-rich imidazole ring capable of chelation and hydrogen bonding. These characteristics make it a molecule of significant interest for researchers in medicinal chemistry, drug development, and materials science. This technical guide provides a comprehensive overview of its physicochemical properties, outlines a logical synthetic approach, and explores its potential applications as a versatile building block for novel therapeutic agents and advanced materials like metal-organic frameworks (MOFs).
Introduction: The Strategic Value of the Imidazolyl-Benzoic Acid Scaffold
In the landscape of modern drug discovery and materials science, molecular scaffolds that offer multiple points for functionalization are of paramount importance. Benzoic acid and its derivatives are a cornerstone of organic and medicinal chemistry, providing a robust platform for developing a wide array of pharmaceutical agents.[1] The imidazole ring is another privileged structure, renowned for its presence in biologically active molecules and its ability to coordinate with metal ions, often forming the core of enzyme active sites.[2][3]
The compound this compound strategically combines these two moieties. The ortho-positioning of the imidazole ring relative to the carboxylic acid group creates a pre-organized chelation site, making it an excellent candidate for forming stable complexes with metal ions. This property is highly valuable in the design of enzyme inhibitors and the construction of coordination polymers and MOFs.[2][4][5] This guide serves to consolidate the known information and provide expert-driven insights into the synthesis, characterization, and application of this high-potential molecule.
Physicochemical Properties and Structural Analysis
The fundamental properties of this compound are summarized below. While some data, such as specific spectral analyses, are not widely published for this exact compound, we can infer its expected characteristics based on well-understood principles of analytical chemistry and data from closely related analogs.
Core Properties
| Property | Value | Source(s) |
| CAS Number | 67792-82-9 | |
| Molecular Formula | C₁₀H₈N₂O₂ | [6][7][8] |
| Molecular Weight | 188.18 g/mol | [6][7] |
| Physical Form | Solid | |
| InChI Key | FUEMPHNPKCZCQE-UHFFFAOYSA-N | |
| SMILES String | OC(=O)c1ccccc1-c2ncc[nH]2 |
Spectroscopic Characterization (Predicted)
The definitive validation of the structure of this compound relies on a combination of spectroscopic techniques.[9]
-
¹H NMR Spectroscopy : In a solvent like DMSO-d₆, the spectrum is expected to show distinct signals. The acidic proton of the carboxylic acid would appear as a broad singlet far downfield (>12 ppm). The four protons on the benzoic acid ring would present as a complex multiplet system due to the ortho-substitution. The three protons of the imidazole ring would likely appear as two signals: a singlet for the proton between the nitrogens (if tautomerism is slow) and a multiplet for the other two.[9][10]
-
¹³C NMR Spectroscopy : The spectrum would reveal ten distinct carbon signals. The carbonyl carbon of the carboxylic acid would be found in the 165-175 ppm range. The six aromatic carbons of the benzene ring and the three carbons of the imidazole ring would appear in the 115-150 ppm region.
-
Infrared (IR) Spectroscopy : Key vibrational bands would confirm the presence of the functional groups. A broad O-H stretch from the carboxylic acid would be prominent around 2500-3300 cm⁻¹. A sharp and strong C=O stretch would appear around 1700 cm⁻¹. Aromatic C=C and C-H stretching bands would also be visible.[9]
-
Mass Spectrometry (MS) : Under electron impact (EI) conditions, the mass spectrum would show a strong molecular ion (M⁺) peak at m/z = 188. Key fragmentation pathways would likely include the loss of water (H₂O, m/z = 170) and the loss of the carboxyl group (COOH, m/z = 143), which are characteristic fragmentation patterns for such structures.[11][12]
Solid-State Chemistry and Intermolecular Interactions
Based on crystal structure analyses of analogous imidazole- and benzimidazole-containing carboxylic acids, this compound is expected to form robust supramolecular networks in the solid state.[13][14][15][16] The primary interactions governing its crystal packing would be strong hydrogen bonds between the carboxylic acid proton and the unprotonated nitrogen of the imidazole ring of a neighboring molecule (O-H···N). This interaction is a powerful and reliable synthon in crystal engineering. Additional C-H···O interactions may further stabilize the three-dimensional architecture.
Caption: Predicted O-H···N hydrogen bonding between two molecules.
Synthesis and Reactivity
While specific literature detailing the synthesis of this compound is scarce, a robust synthetic strategy can be proposed based on established methodologies for constructing 2-substituted imidazoles and N-aryl compounds.
Proposed Synthetic Pathway
A logical and effective route involves the Phillips-Ladenburg reaction, which is a classic method for benzimidazole synthesis that can be adapted for imidazoles.[17] This approach involves the condensation of an ortho-diamino or related precursor with a carboxylic acid. An alternative modern approach would utilize a metal-catalyzed cross-coupling reaction. The workflow below outlines a plausible condensation-based synthesis.
Caption: Proposed workflow for the synthesis of the target molecule.
Detailed Experimental Protocol (Proposed)
This protocol is a generalized procedure adapted from known methods for imidazole synthesis and should be optimized for specific laboratory conditions.
Objective: To synthesize this compound via condensation.
Materials:
-
2-Formylbenzoic acid (1 equivalent)
-
Glyoxal (40% solution in water, 1.1 equivalents)
-
Ammonium acetate (3-5 equivalents)
-
Glacial acetic acid (solvent)
-
Ethyl acetate, Sodium bicarbonate solution, Brine, Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-formylbenzoic acid in glacial acetic acid.
-
Reagent Addition: Add ammonium acetate to the solution and stir until dissolved. Subsequently, add the aqueous glyoxal solution dropwise to the mixture.
-
Reaction: Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature. Carefully neutralize the acetic acid by pouring the mixture into an ice-cold, saturated solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer multiple times with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and concentrate the organic solvent under reduced pressure. The resulting crude solid can be purified by column chromatography on silica gel to yield the final product.
Chemical Reactivity
The molecule's reactivity is dominated by its two functional groups:
-
Carboxylic Acid: This group can undergo standard transformations such as esterification (with alcohols under acidic conditions), amidation (with amines using coupling agents like HATU or EDC), and salt formation (with bases).[3] This allows for the attachment of various side chains to explore structure-activity relationships.
-
Imidazole Ring: The imidazole ring possesses two nitrogen atoms. The N-H nitrogen can be deprotonated and subsequently alkylated or acylated. The other nitrogen atom is basic and serves as an excellent coordination site for metal ions.
Applications and Future Directions
The true value of this compound lies in its potential as a versatile building block.
Ligand in Coordination Chemistry
The ortho-arrangement of the carboxylate and imidazole groups makes it an ideal bidentate ligand. It can chelate a single metal center or act as a bridging ligand to connect multiple metal centers, forming one-, two-, or three-dimensional coordination polymers or MOFs.[5] These materials have potential applications in gas storage, catalysis, and sensing.
Caption: Potential coordination modes with a metal center (M).
Scaffold in Medicinal Chemistry
The imidazole core is a common feature in many pharmaceuticals. Derivatives of this compound could be synthesized and screened for various biological activities.
-
Enzyme Inhibition: Its chelating ability makes it a prime candidate for designing inhibitors of metalloenzymes, where the molecule can coordinate to the active site metal ion (e.g., zinc, iron) and block substrate access.[2]
-
Antimicrobial and Anticancer Agents: The broader class of benzimidazole derivatives has well-documented antibacterial, antifungal, and anticancer properties.[5][13][15][18][19] By using the carboxylic acid as an anchor point to add other pharmacophores, novel compounds with enhanced potency or novel mechanisms of action could be developed.
Conclusion
This compound is a structurally elegant and chemically versatile molecule that holds considerable promise for advanced research applications. Its combination of a reactive carboxylic acid and a metal-coordinating imidazole ring provides a powerful platform for the rational design of new materials and therapeutic agents. While detailed characterization and application studies for this specific molecule are still emerging, the foundational chemistry of its constituent parts strongly suggests a bright future. This guide provides the necessary technical framework for researchers and scientists to begin exploring the full potential of this valuable heterocyclic building block.
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An In-depth Technical Guide on the Solubility of 2-(1H-imidazol-2-yl)benzoic acid
Abstract
This technical guide provides a comprehensive framework for understanding and determining the solubility of 2-(1H-imidazol-2-yl)benzoic acid, a heterocyclic compound with significant potential in pharmaceutical and materials science applications. In the absence of extensive publicly available quantitative solubility data for this specific molecule, this document emphasizes the foundational principles and experimental methodologies required for its characterization. We present a detailed protocol for the industry-standard shake-flask method for determining thermodynamic solubility, discuss the anticipated solubility behavior of this compound in various solvent classes based on its structural attributes, and provide the necessary tools for researchers, scientists, and drug development professionals to conduct their own robust solubility assessments.
Introduction: The Critical Role of Solubility in Scientific Advancement
Solubility, the property of a solid, liquid, or gaseous chemical substance (solute) to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution, is a fundamental physicochemical parameter that governs the utility and application of a compound.[1] In the realm of drug discovery and development, solubility is a critical determinant of a drug candidate's bioavailability, manufacturability, and overall therapeutic efficacy.[2] Poor aqueous solubility can lead to unpredictable in vivo performance and significant challenges in formulation development.[3]
This compound is a molecule of interest due to its hybrid structure, incorporating both a benzoic acid moiety, a common constituent in pharmaceuticals, and an imidazole ring, a versatile pharmacophore known for its diverse biological activities. The presence of both an acidic carboxylic acid group and a basic imidazole group imparts amphoteric properties to the molecule, suggesting a complex and pH-dependent solubility profile. A thorough understanding of its solubility in a range of solvents is therefore paramount for its progression in any research and development pipeline.
This guide will equip the reader with the necessary knowledge to approach the solubility determination of this compound with scientific rigor.
Physicochemical Properties of this compound
A foundational understanding of the molecule's properties is essential for predicting its solubility behavior.
-
Molecular Formula: C₁₀H₈N₂O₂
-
Molecular Weight: 188.18 g/mol
-
Structure:
Smiles String from Sigma-Aldrich
-
Key Functional Groups:
-
Carboxylic Acid (-COOH): An acidic group capable of donating a proton. Its presence suggests increased solubility in basic solutions through salt formation.
-
Imidazole Ring: Contains both a weakly acidic N-H proton and a basic nitrogen atom. This ring system can participate in hydrogen bonding as both a donor and an acceptor. The basic nitrogen can be protonated in acidic solutions, leading to increased aqueous solubility.
-
The interplay of these functional groups, along with the relatively nonpolar benzene ring, will dictate the compound's solubility across different solvent polarities.
Theoretical Framework for Solubility
The principle of "like dissolves like" provides a qualitative prediction of solubility.[1] This principle is rooted in the nature and strength of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.
-
Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents can engage in hydrogen bonding. Given the presence of both hydrogen bond donors (-COOH, -NH) and acceptors (C=O, imidazole nitrogens) in this compound, moderate to good solubility is anticipated in these solvents, particularly at pH values that favor the ionization of the carboxylic acid or imidazole groups.[4]
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents have large dipole moments but lack O-H or N-H bonds. They can act as hydrogen bond acceptors. Solubility in these solvents is expected to be significant due to dipole-dipole interactions and hydrogen bonding with the compound's donor groups.[5]
-
Nonpolar Solvents (e.g., Hexane, Toluene): These solvents primarily interact through weak van der Waals forces. Due to the polar nature of the carboxylic acid and imidazole functionalities, the solubility of this compound in nonpolar solvents is expected to be low.
Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method
The gold standard for determining the equilibrium (thermodynamic) solubility of a compound is the shake-flask method.[6] This method measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound.[3]
Rationale for Method Selection
The shake-flask method is chosen for its reliability and its ability to provide a true measure of thermodynamic solubility, which is crucial for biopharmaceutical and physicochemical characterization.[7] It is a direct and robust technique that, when performed correctly, yields highly reproducible results.
Experimental Workflow Diagram
Caption: Workflow for determining thermodynamic solubility using the shake-flask method.
Detailed Step-by-Step Protocol
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials, each containing a precisely measured volume of the desired solvent (e.g., water, phosphate-buffered saline at various pH values, ethanol, DMSO).[8] An excess is visually confirmed by the presence of undissolved solid material throughout the experiment.[9]
-
The vials should be securely sealed to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker bath (e.g., 25 °C or 37 °C for biological relevance).[9]
-
Agitate the samples for a predetermined period, typically 24 to 72 hours, to ensure that equilibrium is reached.[9] It is advisable to sample at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau, indicating equilibrium.
-
-
Sample Collection and Phase Separation:
-
After the equilibration period, cease agitation and allow the excess solid to sediment.
-
Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.
-
Immediately filter the aliquot through a low-binding filter (e.g., 0.22 µm PVDF) or centrifuge at high speed to remove any remaining undissolved solid.[10] This step is critical to avoid overestimation of solubility.
-
-
Quantification:
-
Accurately dilute the clear filtrate with an appropriate solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted samples using a validated analytical technique such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).[10]
-
A calibration curve should be prepared using standards of known concentrations to ensure accurate quantification.
-
-
Data Reporting:
-
Calculate the original concentration in the saturated solution, accounting for the dilution factor.
-
Report the solubility in standard units such as mg/mL, µg/mL, or molarity.
-
It is crucial to also report the temperature and, for aqueous solutions, the pH at which the measurement was conducted.[9]
-
Anticipated Solubility Data Table
While specific experimental data is not available in the public domain, the following table is presented as a template for researchers to populate with their determined values. The qualitative predictions are based on the chemical principles discussed in Section 3.
| Solvent Class | Solvent | Predicted Qualitative Solubility | Experimentally Determined Solubility (mg/mL at 25°C) |
| Polar Protic | Water (pH 7.0) | Low to Moderate | To be determined |
| Water (pH 2.0) | Moderate to High | To be determined | |
| Water (pH 9.0) | Moderate to High | To be determined | |
| Ethanol | Moderate | To be determined | |
| Methanol | Moderate | To be determined | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | To be determined |
| N,N-Dimethylformamide (DMF) | High | To be determined | |
| Acetonitrile | Low to Moderate | To be determined | |
| Nonpolar | Hexane | Very Low | To be determined |
| Toluene | Very Low | To be determined |
Conclusion
The solubility of this compound is a critical parameter that will influence its development for a wide range of applications. This technical guide has provided a robust framework for understanding and experimentally determining this property. By following the detailed shake-flask protocol and considering the underlying chemical principles, researchers can generate high-quality, reliable solubility data. Such data is indispensable for informed decision-making in drug discovery, formulation science, and materials development. The amphoteric nature of this compound suggests a particularly interesting and pH-dependent solubility profile, the elucidation of which will be a key step in unlocking its full potential.
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ResearchGate. (n.d.). Solubility of (b) 1H-imidazole, ([) 2-methyl-1Himidazole, (2) benzimidazole, (9) 2-methylbenzimidazole, (/) 2-phenylimidazole, or (O) 4,5-diphenylimidazole in 2-nitrotoluene. Retrieved from [Link]
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Methodological & Application
The Untapped Potential of 2-(1H-imidazol-2-yl)benzoic Acid in Metal-Organic Frameworks: A Representative Guide
To Our Fellow Researchers, Scientists, and Drug Development Professionals,
In the rapidly advancing field of Metal-Organic Frameworks (MOFs), the choice of the organic linker is paramount, dictating the ultimate structure, porosity, and functionality of the resulting material. This guide addresses the specific topic of MOFs synthesized from 2-(1H-imidazol-2-yl)benzoic acid. However, a comprehensive survey of peer-reviewed scientific literature reveals a notable scarcity of studies dedicated to MOFs constructed from this particular ligand.
This finding is in itself significant. It suggests an untapped area of research, ripe for exploration. The unique stereochemistry of the imidazole and benzoic acid moieties at the 2-position of the benzene ring may present specific synthetic challenges or lead to coordination behaviors not yet characterized.
In the spirit of scientific advancement and to provide a valuable resource, this document will therefore serve a dual purpose. First, it will transparently address the current literature gap. Second, it will provide a detailed, representative guide, including application notes and protocols, for a MOF system based on a closely related, constitutional isomer: 3-(1H-imidazol-1-yl)benzoic acid . The principles, experimental causality, and protocols described herein are grounded in established methodologies for imidazole-carboxylate MOFs and are presented as a robust starting point for pioneering research into this compound-based systems.
Part 1: Understanding the Ligand: this compound and Its Isomers
The core of our interest lies in the bifunctional nature of imidazolyl-benzoic acids. These molecules possess both a nitrogen-rich imidazole ring, capable of acting as a strong coordinating site for metal ions, and a carboxylate group, which offers versatile binding modes (monodentate, bidentate bridging, etc.). This dual functionality is a cornerstone of MOF chemistry.
The position of these functional groups on the central phenyl ring is critical. It influences the angle and distance between potential coordination points, thereby guiding the topology of the resulting framework.
-
This compound (Your Topic): The proximity of the imidazole and carboxylate groups (an ortho-relationship) could lead to strong chelation effects with a single metal center or result in significant steric hindrance, potentially making the formation of extended, porous frameworks challenging. This might explain the limited number of publications.
-
3-(1H-imidazol-1-yl)benzoic acid (Our Representative Example): The meta-positioning of the functional groups provides a more divergent angle, which is often more conducive to the formation of extended 1D, 2D, or 3D networks. This makes it an excellent model for illustrating the synthesis and application principles.
Part 2: Representative Application: A Zinc-Based Imidazole-Carboxylate MOF for Catalysis
We will now detail the synthesis and application of a hypothetical, yet scientifically plausible, zinc-based MOF, which we shall term Zn-ImBA , using 3-(1H-imidazol-1-yl)benzoic acid as the linker. The principles outlined are directly adaptable for exploratory synthesis with the 2-isomer.
Rationale for Component Selection:
-
Metal Node (Zinc): Zinc (II) is a common choice for MOF synthesis due to its versatile coordination geometries (typically tetrahedral or octahedral), relatively low toxicity, and cost-effectiveness. The d¹⁰ electronic configuration of Zn(II) also means the resulting MOFs are often colorless and can exhibit ligand-based luminescence.
-
Organic Linker (3-(1H-imidazol-1-yl)benzoic acid): As discussed, this linker provides two distinct coordination points. The imidazole's nitrogen atoms can act as Lewis basic sites, which is a key feature for heterogeneous catalysis.
-
Solvent System (DMF/Ethanol): N,N-Dimethylformamide (DMF) is a high-boiling point, polar aprotic solvent that excels at dissolving both the metal salt and the organic linker. Ethanol can act as a modulator, influencing crystal growth and morphology.
Experimental Workflow: From Synthesis to Catalytic Testing
The overall process involves the solvothermal synthesis of the MOF, its activation to create a porous material, and subsequent testing of its catalytic activity.
Caption: Workflow for the synthesis, activation, and catalytic testing of a representative Zn-ImBA MOF.
Part 3: Detailed Experimental Protocols
These protocols are designed to be self-validating, with explanations for each critical step.
Protocol 1: Solvothermal Synthesis of Zn-ImBA
This protocol describes a solvothermal method for synthesizing the representative zinc-based MOF.
Materials:
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
3-(1H-imidazol-1-yl)benzoic acid (or this compound for exploratory synthesis)
-
N,N-Dimethylformamide (DMF)
-
Ethanol (EtOH)
-
20 mL Scintillation vials or Teflon-lined autoclave
Procedure:
-
Metal Solution: In a 10 mL glass vial, dissolve 0.5 mmol of zinc nitrate hexahydrate in 5 mL of DMF.
-
Causality: Ensuring the metal salt is fully dissolved is crucial for homogeneous nucleation and the growth of high-quality crystals.
-
-
Ligand Solution: In a separate 10 mL glass vial, dissolve 0.5 mmol of 3-(1H-imidazol-1-yl)benzoic acid in a mixture of 3 mL of DMF and 2 mL of ethanol. Sonicate for 10 minutes if necessary.
-
Causality: The linker may have lower solubility than the metal salt. Sonication helps break down aggregates and ensure a clear solution. The 1:1 molar ratio of metal to ligand is a common starting point for MOF synthesis.
-
-
Reaction Mixture: Combine the two solutions in a 20 mL Teflon-lined autoclave.
-
Causality: An autoclave is used to safely handle the pressure generated by the solvents at elevated temperatures.
-
-
Heating: Seal the autoclave and place it in a programmable oven. Heat to 120 °C and hold for 48 hours.
-
Causality: The slow heating and extended reaction time allow for the formation of well-ordered crystalline material rather than an amorphous precipitate.
-
-
Cooling & Collection: Allow the autoclave to cool to room temperature naturally. Collect the resulting crystalline product by vacuum filtration.
-
Causality: Slow cooling prevents crystal cracking and promotes the formation of larger, more perfect crystals.
-
-
Washing: Wash the collected crystals with fresh DMF (3 x 5 mL) and then ethanol (3 x 5 mL).
-
Causality: Washing is critical to remove any unreacted starting materials or residual solvent trapped within the pores.
-
-
Activation: Dry the product under vacuum at 80 °C for 12 hours. This process is known as 'activation' and is essential for removing solvent molecules from the pores.
-
Causality: Activation evacuates the pores, making the internal surface area accessible for characterization and applications like catalysis.
-
Protocol 2: Characterization of Activated Zn-ImBA
Before application, the material must be thoroughly characterized to confirm its identity and properties.
| Technique | Purpose | Expected Outcome for a Crystalline MOF |
| Powder X-Ray Diffraction (PXRD) | To confirm the crystallinity and phase purity of the synthesized material. | A diffraction pattern with sharp peaks, distinct from the patterns of the starting materials. The peak positions are indicative of the crystal structure. |
| Thermogravimetric Analysis (TGA) | To assess the thermal stability of the MOF and confirm the removal of guest solvents. | A TGA curve showing an initial weight loss corresponding to the removal of guest/coordinated solvent molecules, followed by a plateau indicating the stable framework, and finally a sharp weight loss at higher temperatures corresponding to framework decomposition. |
| Brunauer-Emmett-Teller (BET) Analysis | To measure the specific surface area and pore volume of the activated MOF. | A Type I or Type IV nitrogen adsorption isotherm, from which a significant surface area (typically >100 m²/g for microporous MOFs) can be calculated. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To confirm the coordination of the carboxylate group to the metal center. | A shift in the characteristic C=O stretching frequency of the carboxylic acid upon coordination to the zinc center. |
Protocol 3: Catalytic Testing in Knoevenagel Condensation
The Knoevenagel condensation is a classic carbon-carbon bond-forming reaction used to test the activity of basic heterogeneous catalysts.
Reaction: Benzaldehyde + Malononitrile → 2-benzylidenemalononitrile
Procedure:
-
Reaction Setup: To a round-bottom flask, add benzaldehyde (1 mmol), malononitrile (1.1 mmol), and 5 mL of a suitable solvent (e.g., ethanol).
-
Catalyst Addition: Add 10 mg of the activated Zn-ImBA MOF to the reaction mixture.
-
Causality: The Lewis basic nitrogen sites on the imidazole ring of the MOF linker are hypothesized to be the active catalytic centers for this reaction.
-
-
Reaction: Stir the mixture at a controlled temperature (e.g., 60 °C).
-
Monitoring: Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup: Once the reaction is complete (as indicated by the consumption of the limiting reagent), stop the reaction.
-
Catalyst Recovery: Separate the MOF catalyst from the reaction mixture by centrifugation or filtration. Wash it with the reaction solvent and dry it for reuse.
-
Causality: A key advantage of heterogeneous catalysts like MOFs is their ease of separation and potential for recyclability.
-
-
Product Isolation: Isolate the product from the filtrate, typically by solvent evaporation and recrystallization.
Part 4: Future Directions and a Call to Research
The true potential of MOFs derived from this compound remains an open question. The protocols and principles detailed in this guide provide a robust framework for any researcher wishing to venture into this unexplored territory. Key questions to investigate would include:
-
Can stable, porous MOFs be synthesized with the 2-isomer ligand, or does it exclusively form discrete molecular complexes?
-
If MOFs can be formed, how do their crystal structures and properties (e.g., porosity, stability) compare to those derived from the 3- and 4-isomers?
-
Could the ortho-positioning of the functional groups create unique pocket-like active sites beneficial for specific catalytic or sensing applications?
We encourage the scientific community to take up this challenge. The exploration of novel linkers is a vital frontier in materials science, and this compound represents a compelling and unwritten chapter in the story of Metal-Organic Frameworks.
References
As this guide is based on representative principles rather than specific published data for this compound MOFs, the references provided are to general, authoritative resources on MOF synthesis and applications, as well as to studies on related imidazole-carboxylate MOFs.
-
Metal–Organic Frameworks: Design and Application. Li, H., Eddaoudi, M., O'Keeffe, M., & Yaghi, O. M. Nature, 402(6759), 276-279. [Link]
-
Drug delivery applications of metal-organic frameworks. Horcajada, P., Chalati, T., Serre, C., Gref, R., et al. Nature Materials, 9(3), 172-180. [Link]
-
Catalysis in metal–organic frameworks: a review. Liu, J., Chen, L., Cui, H., Zhang, J., Zhang, L., & Su, C. Y. Chemical Society Reviews, 41(18), 6058-6081. [Link]
-
Application of a Metal Cobalt Based on 4,6-Bis(imidazol-1-yl)isophthalicacid Metal-Organic -Framework Materials in Photocatalytic CO2 Reduction, Antibacterial, and Dye Adsorption. Han, Y., et al. Polymers, 15(18), 3848. [Link]
-
Imidazole-Based Metal–Organic Framework for the “On1–Off–On2” Fluorescence-Based Detection of Picric Acid and the Adsorption of Congo Red. Li, Y., et al. Crystal Growth & Design, 23(7), 4975-4984. [Link]
Application Notes and Protocols for the Use of 2-(1H-imidazol-2-yl)benzoic Acid as a Linker in Metal-Organic Frameworks
Foreword: The Strategic Advantage of 2-(1H-imidazol-2-yl)benzoic Acid in MOF Chemistry
Metal-Organic Frameworks (MOFs) have unequivocally transitioned from novel materials to indispensable tools across a spectrum of scientific disciplines, including catalysis, gas storage, and notably, drug delivery.[1][2] The modularity of MOFs, allowing for precise tuning of their structure and function, is principally dictated by the choice of the organic linker.[3] This document provides a detailed guide to the application of this compound as a versatile and highly strategic linker in the synthesis of advanced MOFs.
The unique architecture of this compound, which features a benzoic acid moiety ortho to an imidazole ring, presents a compelling combination of a robust coordinating group (carboxylate) and a functionally rich nitrogen heterocycle (imidazole).[4] This specific isomeric arrangement offers distinct stereochemical constraints and coordination possibilities compared to its meta- and para-substituted counterparts, potentially leading to novel framework topologies and enhanced properties.[5] The imidazole group, in particular, can serve multiple roles: as a secondary coordination site, a proton-donating or -accepting group, and a locus for post-synthetic modification. These attributes make MOFs derived from this linker exceptionally promising for applications in targeted drug delivery and biomedical imaging.[6]
This guide is intended for researchers, scientists, and drug development professionals. It offers a comprehensive overview, from the fundamental principles of MOF synthesis with this compound to detailed experimental protocols and characterization techniques.
I. Design and Synthesis of MOFs using this compound
The synthesis of MOFs using this compound typically involves the solvothermal reaction of the linker with a suitable metal salt. The choice of metal ion is critical as it influences the coordination geometry, stability, and functional properties of the resulting framework.[2] Divalent cations such as Zn(II) and Cu(II) are commonly employed due to their flexible coordination environments, while trivalent cations like Cr(III) and Al(III) can also be used to generate robust frameworks.[7]
The imidazole and carboxylate groups of the linker can coordinate to the metal centers in various modes, leading to the formation of diverse secondary building units (SBUs) and, consequently, different network topologies. The close proximity of the two coordinating groups in the ortho position can facilitate the formation of chelate rings with the metal center, potentially enhancing the thermodynamic stability of the resulting MOF.
Illustrative Synthesis Workflow
The following diagram outlines a typical solvothermal synthesis and activation process for a MOF derived from this compound.
Caption: Solvothermal synthesis and activation workflow for MOFs using this compound.
II. Experimental Protocols
The following protocols are provided as a starting point for the synthesis and characterization of a zinc-based MOF using this compound, tentatively named Zn-iBA.
A. Synthesis of Zn-iBA (Solvothermal Method)
Materials:
-
This compound (Linker)
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O) (Metal Source)
-
N,N-Dimethylformamide (DMF) (Solvent)
-
Ethanol (Solvent for washing)
-
Chloroform (Solvent for activation)
-
20 mL Scintillation vials or Teflon-lined autoclave
Procedure:
-
In a 20 mL glass vial, dissolve 0.5 mmol of Zn(NO₃)₂·6H₂O and 0.5 mmol of this compound in 10 mL of DMF.[6]
-
Sonicate the mixture for 15 minutes to ensure complete dissolution and homogeneity.[6]
-
Seal the vial tightly and place it in a programmable oven.
-
Heat the vial to 120 °C at a rate of 5 °C/min and maintain this temperature for 72 hours.[6]
-
Allow the oven to cool down to room temperature naturally.
-
Collect the resulting crystalline product by filtration.
-
Wash the crystals thoroughly with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL) to remove any unreacted starting materials.[6]
-
Dry the product under vacuum at 60 °C for 12 hours.
B. Activation of Zn-iBA
For applications requiring a porous material, such as drug delivery or catalysis, the solvent molecules within the pores of the as-synthesized MOF must be removed.
Procedure:
-
Immerse the as-synthesized Zn-iBA in a volatile solvent with a low surface tension, such as chloroform, for 24 hours. Replace the chloroform with a fresh portion every 8 hours.
-
Decant the chloroform and heat the MOF sample under a dynamic vacuum at 120-150 °C for 12 hours to ensure the complete removal of solvent molecules from the pores.
C. Characterization of Zn-iBA
A suite of analytical techniques should be employed to confirm the successful synthesis and to determine the properties of the MOF.
| Technique | Purpose | Expected Observations |
| Powder X-Ray Diffraction (PXRD) | To confirm the crystallinity and phase purity of the synthesized material.[1] | A unique diffraction pattern with sharp peaks, indicating a well-ordered crystalline structure. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To verify the coordination of the linker to the metal centers.[7] | A shift in the stretching frequencies of the carboxylate group (typically a disappearance of the broad O-H stretch of the carboxylic acid and the appearance of asymmetric and symmetric COO- stretches) and potential shifts in the imidazole N-H and C=N vibrations. |
| Thermogravimetric Analysis (TGA) | To assess the thermal stability of the MOF and determine the temperature at which the framework decomposes.[7] | A weight loss step corresponding to the removal of guest solvent molecules, followed by a plateau indicating the stable, solvent-free framework, and finally, a sharp weight loss at higher temperatures corresponding to framework decomposition. |
| Scanning Electron Microscopy (SEM) | To visualize the morphology and crystal habit of the MOF particles.[7] | Images revealing the shape (e.g., cubic, rhombic, needle-like) and size distribution of the MOF crystals. |
| Brunauer-Emmett-Teller (BET) Analysis | To determine the specific surface area and pore size distribution of the activated MOF.[7] | Nitrogen adsorption-desorption isotherms (typically Type I for microporous materials) from which the surface area and pore volume can be calculated. |
III. Applications in Drug Development
The unique structural and chemical features of MOFs synthesized from this compound make them highly attractive for applications in drug delivery.[2]
-
High Drug Loading Capacity: The inherent porosity of these MOFs can allow for the encapsulation of significant quantities of therapeutic agents.[2]
-
Controlled Release: The release of the encapsulated drug can be triggered by changes in the physiological environment, such as pH. The imidazole moiety, with its pKa in a physiologically relevant range, can impart pH-responsive properties to the MOF, leading to accelerated drug release in the acidic microenvironment of tumors or endosomes.[8][9]
-
Biocompatibility: Zinc is an endogenous metal ion, and benzoic acid derivatives are generally well-tolerated, suggesting that Zn-iBA could exhibit low cytotoxicity.[9] However, thorough biocompatibility studies are essential for any new material intended for biomedical applications.[2]
-
Bio-imaging: If a luminescent metal ion (e.g., certain lanthanides) is used or if the linker itself is fluorescent, the resulting MOF could be used for simultaneous drug delivery and bio-imaging (theranostics).[6]
Proposed Mechanism for pH-Responsive Drug Delivery
The following diagram illustrates a hypothetical mechanism for the pH-triggered release of a drug (e.g., doxorubicin) from a Zn-iBA MOF.
Caption: Proposed mechanism for pH-triggered drug release from a Zn-iBA MOF.
IV. Conclusion and Future Outlook
This compound represents a promising, yet underexplored, linker for the synthesis of novel MOFs. Its unique ortho-substitution pattern offers the potential for new framework topologies with enhanced stability and functionality. The protocols and characterization methods outlined in this guide provide a solid foundation for researchers to explore the synthesis and application of MOFs based on this versatile linker. Future research should focus on the systematic investigation of MOFs formed with a variety of metal ions and the thorough evaluation of their performance in drug delivery systems, including in vitro and in vivo studies to assess their efficacy and biocompatibility.
References
-
Al-Ghamdi, A. A., et al. (2022). Controllable Synthesis of 1, 3, 5-tris (1H-benzo[d]imidazole-2-yl) Benzene-Based MOFs. MDPI. Available at: [Link]
-
Ahmad, Z., et al. (2022). Physiochemical characterization of metal organic framework materials: A mini review. PMC. Available at: [Link]
-
Zhang, Y., et al. (2023). Imidazole-Based Metal–Organic Framework for the “On1–Off–On2” Fluorescence-Based Detection of Picric Acid and the Adsorption of Congo Red. ResearchGate. Available at: [Link]
-
Zhang, Y., et al. (2023). Imidazole-Based Metal–Organic Framework for the “On1–Off–On2” Fluorescence-Based Detection of Picric Acid and the Adsorption of Congo Red. ACS Publications. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Unlocking the Potential of MOF Synthesis: A Guide to Advanced Ligands. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
Wang, Y., et al. (2022). Synthesis, Structure, and Properties of Complexes Based on 2,4-Bis-(triazol-1-yl)benzoic Acid as a Ligand. NIH. Available at: [Link]
-
Wang, Z., et al. (2023). Metal–Organic Frameworks for Drug Delivery: A Design Perspective. PMC. Available at: [Link]
-
ResearchGate. (2025). 4-((4-(1H-Imidazol-1-yl)phenylimino)methyl)benzoic acid (HImbz), the... ResearchGate. Available at: [Link]
-
CD Bioparticles. 4-(1H-Imidazol-1-yl)Benzoic Acid. CD Bioparticles. Available at: [Link]
-
Dong, L., et al. (2021). Two imidazole multicarboxylate-based MOFs: syntheses, structures and proton conductive properties. New Journal of Chemistry. Available at: [Link]
-
Li, S., et al. (2018). Fabrication of a hyaluronic acid conjugated metal organic framework for targeted drug delivery and magnetic resonance imaging. RSC Publishing. Available at: [Link]
-
Ye, J., et al. (2023). Synthesis and Characterization of a Novel Zinc-Based Metal-Organic Framework Containing Benzoic Acid: A Low-Toxicity Carrier for Drug Delivery. PubMed. Available at: [Link]
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- 1. Physiochemical characterization of metal organic framework materials: A mini review - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. Synthesis, Structure, and Properties of Complexes Based on 2,4-Bis-(triazol-1-yl)benzoic Acid as a Ligand - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. pdf.benchchem.com [pdf.benchchem.com]
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- 8. Fabrication of a hyaluronic acid conjugated metal organic framework for targeted drug delivery and magnetic resonance imaging - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Synthesis and Characterization of a Novel Zinc-Based Metal-Organic Framework Containing Benzoic Acid: A Low-Toxicity Carrier for Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Metal-Organic Frameworks with 2-(1H-imidazol-2-yl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Architectural Versatility of Imidazole-Carboxylate Linkers in MOF Synthesis
Metal-Organic Frameworks (MOFs) have emerged as a class of crystalline porous materials with unprecedented versatility, finding applications in gas storage, separation, catalysis, and notably, in the biomedical field as drug delivery vehicles.[1] The ability to tune the structure and function of MOFs at the molecular level by judicious selection of organic linkers and metal nodes is a key driver of this interest.[2][3] Ligands incorporating both imidazole and carboxylate functionalities, such as 2-(1H-imidazol-2-yl)benzoic acid, are of particular interest. The imidazole group offers an additional coordination site and potential for hydrogen bonding, while the carboxylate group readily coordinates with metal centers, leading to diverse and potentially functional MOF architectures.[4][5]
This document provides a detailed protocol for the solvothermal synthesis of Metal-Organic Frameworks using this compound as the organic linker. While specific protocols for this exact ligand are not extensively reported in publicly available literature, this guide presents a generalized and robust methodology derived from established synthesis procedures for structurally analogous imidazole-carboxylate linkers.[4] This protocol is intended to serve as a foundational starting point for researchers, with an emphasis on the rationale behind experimental choices to empower effective optimization and the exploration of novel MOFs based on this promising ligand. Zinc-based MOFs are often explored for drug delivery applications due to the low toxicity of zinc ions.[4]
Materials and Equipment
Reagents
| Reagent | Grade | Supplier (Example) |
| This compound (H₂ImBA) | ≥98% | Sigma-Aldrich, Combi-Blocks |
| Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O) | ACS Reagent, ≥98% | Sigma-Aldrich, Fisher Scientific |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Sigma-Aldrich, Acros Organics |
| Ethanol (EtOH) | Absolute, ≥99.5% | Fisher Scientific, VWR |
| Methanol (MeOH) | ACS Reagent, ≥99.8% | Fisher Scientific, VWR |
| Deionized Water (H₂O) | Type 1 | Millipore, Sartorius |
Equipment
-
Analytical Balance (± 0.1 mg)
-
20 mL Scintillation Vials or Teflon-lined Stainless-Steel Autoclaves
-
Programmable Laboratory Oven
-
Sonicator
-
Centrifuge
-
Vacuum Filtration Apparatus
-
Schlenk Line or Glovebox (for inert atmosphere, optional but recommended)
-
pH Meter
-
Powder X-ray Diffractometer (PXRD)
-
Thermogravimetric Analyzer (TGA)
-
Fourier-Transform Infrared (FTIR) Spectrometer
-
Scanning Electron Microscope (SEM)
Solvothermal Synthesis Protocol: A Step-by-Step Guide
The solvothermal method is a widely employed technique for the synthesis of MOFs, utilizing elevated temperatures and pressures to facilitate the dissolution of precursors and promote the crystallization of the desired framework.[4] The following protocol outlines a typical procedure for the synthesis of a zinc-based MOF using this compound.
Step 1: Precursor Solution Preparation
-
Ligand Solution: In a 20 mL glass scintillation vial, dissolve 0.5 mmol of this compound in 10 mL of N,N-Dimethylformamide (DMF).
-
Metal Salt Solution: In a separate vial, dissolve 0.5 mmol of Zn(NO₃)₂·6H₂O in 5 mL of DMF.
-
Rationale: The choice of DMF as a solvent is due to its high boiling point and its ability to dissolve a wide range of organic and inorganic compounds, making it suitable for solvothermal synthesis.[6] The molar ratio of ligand to metal is a critical parameter that influences the final structure of the MOF and should be systematically varied for optimization.
Step 2: Mixing and Homogenization
-
Combine the ligand and metal salt solutions in the 20 mL scintillation vial.
-
Sonicate the mixture for 15 minutes to ensure complete dissolution and homogeneity.[7]
-
Rationale: Thorough mixing is crucial for uniform crystal nucleation and growth. Sonication helps in breaking down any aggregates and ensures an even distribution of the precursors.
Step 3: Solvothermal Reaction
-
Seal the vial tightly. For reactions requiring higher temperatures or longer durations, it is advisable to use a Teflon-lined stainless-steel autoclave.
-
Place the sealed vessel in a programmable oven.
-
Heat the reaction mixture to 120 °C at a ramp rate of 5 °C/min and maintain this temperature for 72 hours.[7]
-
Rationale: The reaction temperature and time are critical parameters that control the kinetics of MOF formation. The chosen temperature is a common starting point for many imidazole-carboxylate based MOFs.[6] A slow cooling rate allows for the formation of larger, well-defined crystals.
Step 4: Product Isolation and Purification
-
Allow the oven to cool down to room temperature naturally.
-
Collect the crystalline product by vacuum filtration.
-
Wash the collected solid with fresh DMF (3 x 10 mL) to remove any unreacted precursors.
-
Subsequently, wash with ethanol (3 x 10 mL) to exchange the high-boiling DMF within the pores.
-
Dry the product under vacuum at 60 °C overnight.
-
Rationale: A thorough washing procedure is essential to obtain a pure MOF material, free from residual reactants and solvent molecules that can affect its properties and characterization.
Characterization Workflow
A comprehensive characterization of the synthesized MOF is crucial to confirm its structure, purity, and properties.
Powder X-Ray Diffraction (PXRD)
-
Purpose: To confirm the crystallinity and phase purity of the synthesized material.
-
Procedure: A small amount of the dried MOF powder is gently ground and mounted on a sample holder. The PXRD pattern is typically collected using Cu Kα radiation over a 2θ range of 5-50°.[7]
-
Interpretation: The obtained diffraction pattern should be compared with simulated patterns from single-crystal X-ray diffraction data if available, or with patterns of known phases to confirm the formation of the desired MOF.
Thermogravimetric Analysis (TGA)
-
Purpose: To evaluate the thermal stability of the MOF and to determine the amount of solvent molecules present in the framework.
-
Procedure: A small sample (5-10 mg) of the MOF is heated in a TGA instrument from room temperature to approximately 800 °C at a heating rate of 10 °C/min under a nitrogen atmosphere.[7]
-
Interpretation: The TGA curve will show weight loss steps corresponding to the removal of guest solvent molecules and the decomposition of the organic linker, providing information on the thermal stability of the framework.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Purpose: To confirm the coordination of the carboxylate and imidazole groups of the linker to the metal center.
-
Procedure: The FTIR spectrum of the synthesized MOF is recorded, typically in the range of 4000-400 cm⁻¹.
-
Interpretation: The absence of the broad O-H stretch from the carboxylic acid and shifts in the characteristic vibrational bands of the carboxylate and imidazole groups compared to the free ligand can confirm successful coordination.
Scanning Electron Microscopy (SEM)
-
Purpose: To visualize the morphology and crystal size of the synthesized MOF.
-
Procedure: A small amount of the MOF powder is mounted on an SEM stub and coated with a conductive material (e.g., gold) before imaging.
-
Interpretation: SEM images provide valuable information about the shape, size distribution, and surface features of the MOF crystals.
Experimental Workflow and Logic
Caption: Solvothermal synthesis and characterization workflow for MOFs.
Potential Applications in Drug Development
MOFs synthesized from imidazole- and carboxylate-containing linkers hold significant promise for drug delivery applications.[4] The porous nature of these materials allows for the encapsulation of therapeutic agents, and the chemical functionality of the framework can be tailored to control drug release.[4][7] Zinc-based MOFs are particularly attractive due to the low toxicity of zinc ions.[4] Furthermore, the pH-sensitive nature of some MOFs can be exploited for targeted drug release in specific physiological environments, such as the acidic microenvironment of tumors.[8] The intrinsic luminescence of some MOFs can also be utilized for tracking drug release and bio-imaging.[7]
Concluding Remarks
This document provides a comprehensive and detailed protocol for the synthesis of Metal-Organic Frameworks using this compound. By understanding the rationale behind each step, researchers can effectively optimize the synthesis parameters to obtain novel MOFs with desired properties. The described characterization techniques are essential for verifying the successful synthesis and understanding the physicochemical properties of the new materials. The unique structural features of MOFs derived from this ligand offer exciting opportunities for applications in drug delivery and other biomedical fields.
References
- Benchchem. Application Notes and Protocols for Solvothermal Synthesis of MOFs with 3-(1H-imidazol-1-yl)benzoic Acid.
- Benchchem. Application Notes and Protocols: Luminescent Properties of MOFs Derived from 3-(1H-imidazol-1-yl)benzoic Acid.
-
ResearchGate. Imidazole-Based Metal–Organic Framework for the “On 1 –Off–On 2 ” Fluorescence-Based Detection of Picric Acid and the Adsorption of Congo Red. Available from: [Link]
-
MDPI. Controllable Synthesis of 1, 3, 5-tris (1H-benzo[d]imidazole-2-yl) Benzene-Based MOFs. Available from: [Link]
- Benchchem. The Synthesis of MOFs of ZnImBImZnO through Hydrothermal and Solvothermal Methods.
-
ACS Publications. Imidazole-Based Metal–Organic Framework for the “On1–Off–On2” Fluorescence-Based Detection of Picric Acid and the Adsorption of Congo Red. Crystal Growth & Design. Available from: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. Unlocking the Potential of MOF Synthesis: A Guide to Advanced Ligands. Available from: [Link]
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PubMed Central. Synthesis and Characterization of a Novel Zinc-Based Metal-Organic Framework Containing Benzoic Acid: A Low-Toxicity Carrier for Drug Delivery. Available from: [Link]
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RSC Publishing. Two imidazole multicarboxylate-based MOFs: syntheses, structures and proton conductive properties. New Journal of Chemistry. Available from: [Link]
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Informatics Journals. Zinc Metal-Organic Frameworks: the Advanced/Energy materials prepared from Terephthalic acid and Methyl imidazole by Solvothermal. Available from: [Link]
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Global Thesis. Synthesis And Properties Of Metal- Imidazole Carboxylic Acid Framework Materials. Available from: [Link]
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Application Note: Characterizing the Luminescent Properties of 2-(1H-Imidazol-2-yl)benzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-(1H-imidazol-2-yl)benzoic acid scaffold represents a versatile class of heterocyclic compounds whose unique electronic and structural features make them prime candidates for developing novel fluorophores. The inherent functionalities—a proton-donating carboxylic acid, a proton-accepting/donating imidazole ring, and an extensive π-conjugated system—create a molecular framework highly sensitive to its environment. This sensitivity can be harnessed for a variety of applications, from intracellular pH sensors and metal ion probes to functional components in organic light-emitting diodes (OLEDs).
Unlike rigid, templated guides, this document provides a dynamic framework for the synthesis, characterization, and interpretation of the luminescent properties of these derivatives. As a senior application scientist, the goal is to empower researchers by not only detailing protocols but also explaining the underlying causality, enabling logical troubleshooting and innovative experimental design. We will explore how subtle modifications to the molecular structure and changes in the local environment can profoundly modulate the photophysical output of these promising compounds.
Section 1: Synthesis of this compound Derivatives
Expert Insight: The most common and reliable method for constructing the imidazole ring in this context is the condensation reaction between a 1,2-diamine and an aldehyde, often under acidic or oxidative conditions. For this specific scaffold, the synthesis typically begins with 2-formylbenzoic acid (or its ester equivalent) and a substituted 1,2-diaminoethane, followed by an oxidation step to form the aromatic imidazole ring.
A generalized synthetic pathway is outlined below. The choice of protecting groups for the carboxylic acid and the specific oxidizing agent are critical variables that must be optimized based on the nature of the substituents (R¹, R²).
Caption: Generalized synthetic workflow for this compound derivatives.
Protocol 1.1: Representative Synthesis
-
Condensation: In a round-bottom flask, dissolve 2-formylbenzoic acid (1.0 eq) and the desired 1,2-diaminoethane derivative (1.1 eq) in glacial acetic acid.
-
Reaction: Reflux the mixture for 4-6 hours, monitoring the reaction progress via Thin Layer Chromatography (TLC).[1] The acid serves as both the solvent and catalyst for the cyclization reaction.
-
Work-up: Upon completion, cool the reaction mixture and pour it into ice-cold water. Neutralize carefully with a saturated sodium bicarbonate solution, which will precipitate the crude imidazoline intermediate.
-
Isolation: Filter the precipitate, wash with cold water, and dry under vacuum.
-
Oxidation: Re-dissolve the crude intermediate in a suitable solvent like dichloromethane (DCM) or toluene. Add an oxidizing agent such as manganese dioxide (MnO₂) (5-10 eq) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.2 eq).
-
Final Product: Stir the mixture at room temperature or gentle heat until the starting material is consumed (monitor by TLC). Filter off the oxidant, and purify the filtrate using column chromatography to yield the final luminescent derivative.
Section 2: Core Photophysical Principles and Influencing Factors
The luminescence of these derivatives is governed by the interplay between their molecular structure and their immediate environment. Understanding these factors is crucial for interpreting experimental data and designing molecules with desired properties.
Caption: Key factors modulating the luminescent properties of the derivatives.
1. Substituent Effects: The electronic nature of substituents on the aromatic rings dramatically alters the photophysical properties.
-
Electron-Donating Groups (EDGs) like -OCH₃ or -N(CH₃)₂ generally increase the energy of the Highest Occupied Molecular Orbital (HOMO), leading to a red-shift (lower energy) in both absorption and emission spectra. They can enhance Intramolecular Charge Transfer (ICT), often resulting in higher fluorescence quantum yields.[2]
-
Electron-Withdrawing Groups (EWGs) such as -NO₂ or -CN lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO), also causing a red-shift. However, strong EWGs can sometimes promote non-radiative decay pathways (like intersystem crossing), leading to fluorescence quenching.[3]
2. Environmental Sensitivity:
-
Solvent Polarity (Solvatochromism): Molecules with a significant ICT character often exhibit positive solvatochromism, where the emission peak red-shifts in more polar solvents. This is because polar solvents can better stabilize the more polar excited state compared to the ground state, thus lowering the energy gap for emission.[4][5]
-
pH Dependence: This scaffold has two pH-sensitive sites: the imidazole ring and the carboxylic acid. The imidazole moiety can be protonated in acidic conditions and deprotonated in basic conditions.[6] Each protonation state will have a distinct absorption and emission profile, making these compounds excellent candidates for pH sensors.
-
Aggregation-Induced Emission (AIE): Some imidazole derivatives exhibit AIE, where they are weakly fluorescent in dilute solutions but become highly emissive in an aggregated state or in the solid state.[7] This phenomenon is often attributed to the restriction of intramolecular rotations in the aggregated state, which blocks non-radiative decay channels.
Section 3: Protocols for Luminescence Characterization
A systematic characterization is essential to build a comprehensive photophysical profile of each derivative.
Trustworthiness: For all spectroscopic measurements, it is critical to use spectroscopic-grade solvents and ensure the cuvettes are scrupulously clean. Run a solvent blank before each measurement to subtract any background signal.
Protocol 3.1: Sample Preparation
-
Prepare a stock solution of the purified derivative in a suitable solvent (e.g., DMSO, Acetonitrile) at a concentration of 1 mM.
-
For UV-Vis and fluorescence measurements, prepare working solutions by diluting the stock solution to a final concentration range of 1-10 µM.
-
Causality: The absorbance of the working solution at the excitation wavelength should be kept below 0.1 to minimize inner filter effects, where emitted light is re-absorbed by other molecules in the solution, leading to artificially low fluorescence intensity and distorted emission spectra.
Protocol 3.2: UV-Vis Absorption and Steady-State Fluorescence Spectroscopy
-
Absorption: Using a dual-beam spectrophotometer, measure the absorption spectrum of the sample in a 1 cm path length quartz cuvette from 250 nm to 600 nm. Record the wavelength of maximum absorption (λ_abs).
-
Emission: Using a spectrofluorometer, excite the sample at its λ_abs. Record the emission spectrum over a range starting ~10-20 nm above the excitation wavelength to avoid Rayleigh scattering. Record the wavelength of maximum emission (λ_em).
-
Excitation: Set the emission monochromator to λ_em and scan the excitation wavelengths. The resulting excitation spectrum should ideally overlap with the absorption spectrum, confirming the purity of the emissive species.
-
Stokes Shift Calculation: The Stokes shift, a measure of the energy difference between absorption and emission, is calculated as: Stokes Shift (cm⁻¹) = (1/λ_abs - 1/λ_em) * 10⁷
Protocol 3.3: Relative Fluorescence Quantum Yield (Φ_F) Determination
Expertise: The comparative method, using a well-characterized standard, is the most common and accessible method for determining Φ_F.[8] The choice of standard is critical; its absorption and emission range should be similar to the sample. Quinine sulfate in 0.1 M H₂SO₄ (Φ_F = 0.54) is a common standard for blue-emitting compounds.
Caption: Workflow for relative quantum yield determination.
-
Preparation: Prepare a series of 4-5 dilutions for both the sample and the reference standard in the same solvent, ensuring the absorbance at the chosen excitation wavelength is between 0.02 and 0.1.
-
Measurement: For each dilution, measure the absorbance at the excitation wavelength (λ_ex) and record the integrated fluorescence intensity (the area under the emission curve).
-
Data Analysis: Plot the integrated fluorescence intensity versus absorbance for both the sample and the reference. The plots should be linear.
-
Calculation: Determine the slope (Gradient) of each line. The quantum yield of the sample (Φ_S) is calculated using the following equation: Φ_S = Φ_R * (Grad_S / Grad_R) * (η_S² / η_R²) Where Φ_R is the quantum yield of the reference, Grad are the gradients from the plots, and η is the refractive index of the solvent used for the sample (S) and reference (R). If the same solvent is used, the refractive index term cancels out.[9]
Protocol 3.4: Fluorescence Lifetime (τ) Measurement
Expertise: Fluorescence lifetime is the average time a molecule spends in the excited state before returning to the ground state. It is an intrinsic property that is independent of concentration but sensitive to environmental factors like quenching.[10][11] Time-Correlated Single Photon Counting (TCSPC) is the gold standard for its measurement.[12]
-
Instrumentation: Use a TCSPC system equipped with a pulsed light source (e.g., a picosecond laser diode or LED) with an excitation wavelength close to the sample's λ_abs.
-
Data Acquisition: Collect the fluorescence decay profile until sufficient counts (typically 10,000 in the peak channel) are accumulated for good statistics.
-
Instrument Response Function (IRF): Measure the IRF of the system using a scattering solution (e.g., a dilute Ludox solution) at the excitation wavelength. The IRF represents the time profile of the excitation pulse as seen by the detector.
-
Data Analysis: The observed fluorescence decay is a convolution of the true decay and the IRF. Use specialized software to perform an iterative deconvolution and fit the decay data to a single, double, or multi-exponential model. The lifetime (τ) is the value(s) obtained from the best fit.
Section 4: Data Presentation and Interpretation
Organizing photophysical data into a clear, comparative format is essential for drawing structure-property relationships.
Table 1: Hypothetical Photophysical Data for Substituted this compound Derivatives in Acetonitrile
| Derivative ID | Substituent (R) on Benzoic Ring | λ_abs (nm) | λ_em (nm) | Stokes Shift (cm⁻¹) | Quantum Yield (Φ_F) | Lifetime (τ, ns) |
| IBA-H | -H | 310 | 385 | 6750 | 0.25 | 2.1 |
| IBA-OMe | -OCH₃ (EDG) | 325 | 420 | 7480 | 0.68 | 4.5 |
| IBA-CN | -CN (EWG) | 335 | 455 | 8110 | 0.12 | 1.3 |
Interpretation Insights:
-
IBA-OMe vs. IBA-H: The methoxy group (an EDG) causes a significant red-shift in both absorption and emission and a dramatic increase in quantum yield and lifetime. This is indicative of a more efficient radiative decay pathway, likely due to an enhanced ICT character in the excited state.
-
IBA-CN vs. IBA-H: The cyano group (an EWG) also causes a red-shift, but it significantly quenches the fluorescence (lower Φ_F and shorter τ). This suggests that the strong EWG introduces a competing non-radiative decay channel that depopulates the excited state more rapidly.
References
-
Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants. (2022). National Institutes of Health (NIH). [Link]
-
Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease. (n.d.). PubMed Central. [Link]
-
Syntheses, Structures, and Fluorescent Properties of 2-(1H-Imidazol-2-yl)phenols and Their Neutral Zn(II) Complexes. (2018). ResearchGate. [Link]
-
SYNTHESIS OF SOME NOVEL BENZIMIDAZOL-2-ONE DERIVATIVES. (2016). Scientific Works of University of Food Technologies. [Link]
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SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. (n.d.). International Journal of Research in Pharmacy and Chemistry. [Link]
-
pH-Dependent Optical Properties of Synthetic Fluorescent Imidazoles. (2012). National Institutes of Health (NIH). [Link]
-
Effects of Substituents on the Photophysical/Photobiological Properties of Mono-Substituted Corroles. (2021). National Institutes of Health (NIH). [Link]
-
Synthesis Of Some Novel Benzimidazol-2-one Derivatives. (2016). Neliti. [Link]
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Interpretation of intramolecular stacking effect on the fluorescence intensity decay of 3-methylbenzimidazolyl(5'-5')guanosine dinucleotides using a model of lifetime distribution. (2005). PubMed. [Link]
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Synthesis and Optical Properties of 2-(1H-Imidazo [4,5-] Phenazin-2-yl) Phenol Derivatives. (n.d.). Semantic Scholar. [https://www.semanticscholar.org/paper/Synthesis-and-Optical-Properties-of-2-(1H-Imidazo-%5B-Chen-Lin/f15610816912389a1c1d81577e90924e393a5530]([Link]
-
Luminescent Properties and Cytotoxic Activity of 2-phenylbenzoxazole Fluorosulfate Derivatives. (2022). MDPI. [Link]
-
Synthesis and photophysical properties of benzoxazolyl-imidazole and benzothiazolyl-imidazole conjugates. (2021). National Institutes of Health (NIH). [Link]
-
Fluorescence Lifetime Imaging. (1992). PubMed. [Link]
-
Evaluation of Various Factors Affecting Fluorescence Emission Behavior of Ochratoxin A: Effect of pH, Solvent and Salt. (2018). OMICS International. [Link]
-
Fluorescence spectra of compounds 1 and 2 with quantum yield higher than 0.5. (2006). ResearchGate. [Link]
-
Fluorescence lifetime imaging microscopy: fundamentals and advances in instrumentation, analysis, and applications. (2020). PubMed. [Link]
-
Carbazole fluorophore with an imidazole/thiazole unit: contrasting stimuli-induced fluorescence switching, water-sensing and deep-blue emission. (2021). National Institutes of Health (NIH). [Link]
-
Substituent Effects on Photophysical Properties of N-Thienylcarbazoles. (2009). ResearchGate. [Link]
-
Recent innovations in fluorescence lifetime imaging microscopy for biology and medicine. (2021). PubMed. [Link]
-
Fluorescence Quantum Yields—Methods of Determination and Standards. (2011). ResearchGate. [Link]
-
Investigation of a Series of 2-(2′-Hydroxyaryl)benzazole Derivatives: Photophysical Properties, Excited-State Intramolecular P. (n.d.). pubs.acs.org. [Link]
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Spectral Characteristics and Solvent Effects of 4-(Phenylazo) Benzoic Acid and 2-(4-Hydroxyphenylazo) Benzoic Acid on α-Cyclo. (n.d.). Worldwide Journals. [Link]
Sources
- 1. Carbazole fluorophore with an imidazole/thiazole unit: contrasting stimuli-induced fluorescence switching, water-sensing and deep-blue emission - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. par.nsf.gov [par.nsf.gov]
- 4. researchgate.net [researchgate.net]
- 5. worldwidejournals.com [worldwidejournals.com]
- 6. pH-Dependent Optical Properties of Synthetic Fluorescent Imidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and photophysical properties of benzoxazolyl-imidazole and benzothiazolyl-imidazole conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of Substituents on the Photophysical/Photobiological Properties of Mono-Substituted Corroles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Fluorescence lifetime imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fluorescence lifetime imaging microscopy: fundamentals and advances in instrumentation, analysis, and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Interpretation of intramolecular stacking effect on the fluorescence intensity decay of 3-methylbenzimidazolyl(5'-5')guanosine dinucleotides using a model of lifetime distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-(1H-imidazol-2-yl)benzoic acid as a Potential Fluorescent Sensor
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Advancing Research Through Analogy and Principled Exploration
Direct experimental data on the specific application of 2-(1H-imidazol-2-yl)benzoic acid as a fluorescent sensor is limited in publicly available scientific literature. This guide, therefore, is constructed with the practicing scientist in mind, providing a framework for its potential use based on the well-established principles of imidazole-based fluorophores and data from closely related structural analogs. The protocols herein are intended as a robust starting point for the investigation and characterization of this promising compound.
Introduction: The Potential of a Bifunctional Fluorophore
Imidazole-containing compounds are a cornerstone in the development of fluorescent sensors due to their versatile coordination chemistry and tunable photophysical properties. The unique structure of this compound, featuring a metal-coordinating imidazole moiety directly conjugated to a benzoic acid group, presents a compelling scaffold for the design of novel fluorescent chemosensors. The imidazole ring can act as a selective binding site for various analytes, particularly metal ions, while the benzoic acid group can modulate the electronic properties of the fluorophore and provide a handle for bioconjugation or enhance water solubility.
The fluorescence of such 2-aryl-1H-imidazole systems can be influenced by several photophysical mechanisms upon analyte binding, including:
-
Photoinduced Electron Transfer (PET): In the free sensor, the lone pair of electrons on a nitrogen atom can quench the fluorescence. Upon binding to an analyte, this electron transfer is inhibited, leading to a "turn-on" fluorescence response.
-
Chelation-Enhanced Fluorescence (CHEF): The binding of a metal ion can rigidify the molecular structure, reducing non-radiative decay pathways and leading to a significant increase in fluorescence quantum yield.
-
Intramolecular Charge Transfer (ICT): The electronic properties of the molecule can be altered upon analyte interaction, leading to a shift in the emission wavelength and potentially a ratiometric sensing response.
These mechanisms suggest that this compound holds significant potential for the development of selective and sensitive fluorescent sensors for a range of analytes.
Synthesis of this compound
The synthesis of 2-aryl-1H-imidazoles can be achieved through various established methods. A plausible and common approach for synthesizing this compound is the condensation of a 1,2-dicarbonyl compound with an aldehyde in the presence of ammonia, a variation of the Radziszewski synthesis.
Protocol 1: Synthesis via Glyoxal and 2-Carboxybenzaldehyde
Objective: To synthesize this compound through the condensation of glyoxal, 2-carboxybenzaldehyde, and ammonia.
Materials:
-
2-Carboxybenzaldehyde
-
Glyoxal (40% solution in water)
-
Ammonium acetate or aqueous ammonia
-
Ethanol or methanol
-
Hydrochloric acid (for pH adjustment)
-
Sodium bicarbonate (for neutralization)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2-carboxybenzaldehyde (1 equivalent) in ethanol.
-
Addition of Reagents: To the stirred solution, add glyoxal (1.1 equivalents) followed by a stoichiometric excess of ammonium acetate (e.g., 3-4 equivalents) or a concentrated aqueous ammonia solution.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction time can vary from a few hours to overnight.
-
Work-up: After the reaction is complete, cool the mixture to room temperature.
-
Isolation:
-
If a precipitate forms, collect it by filtration.
-
If no precipitate forms, reduce the solvent volume under reduced pressure.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water). The pH of the solution may need to be adjusted to the isoelectric point of the amino acid to induce precipitation.
Causality Behind Experimental Choices:
-
Ammonium Acetate/Ammonia: Serves as the nitrogen source for the imidazole ring formation.
-
Reflux Conditions: Provides the necessary activation energy for the condensation reactions to proceed at a reasonable rate.
-
TLC Monitoring: Allows for the determination of the reaction endpoint, preventing the formation of side products from prolonged heating.
Characterization of Photophysical Properties
A thorough understanding of the photophysical properties of this compound is crucial for its application as a fluorescent sensor. The following protocol outlines the key spectroscopic measurements.
Protocol 2: Spectroscopic Characterization
Objective: To determine the absorption and emission characteristics of this compound.
Materials:
-
Synthesized and purified this compound
-
Spectroscopic grade solvents (e.g., DMSO, methanol, acetonitrile, water with buffer)
-
UV-Vis spectrophotometer
-
Fluorometer
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mM) in a suitable solvent like DMSO or methanol.
-
Working Solution Preparation: Prepare a dilute working solution (e.g., 10 µM) in the solvent of interest.
-
UV-Vis Absorption Spectrum:
-
Record the absorption spectrum from approximately 200 nm to 500 nm.
-
Identify the wavelength of maximum absorption (λmax).
-
-
Fluorescence Emission Spectrum:
-
Excite the sample at its λmax.
-
Record the emission spectrum over a suitable wavelength range (e.g., from the excitation wavelength + 10 nm to 700 nm).
-
Identify the wavelength of maximum emission (λem).
-
-
Excitation Spectrum:
-
Set the emission monochromator to the λem.
-
Scan the excitation wavelengths to obtain the excitation spectrum.
-
The excitation spectrum should ideally match the absorption spectrum.
-
-
Quantum Yield Determination (Relative Method):
-
Measure the absorbance and integrated fluorescence intensity of the sample and a standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H2SO4).
-
Ensure the absorbance of both the sample and the standard at the excitation wavelength is below 0.1 to avoid inner filter effects.
-
Calculate the quantum yield using the following equation: Φsample = Φstd * (Isample / Istd) * (Astd / Asample) * (η2sample / η2std) Where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.
-
Expected Photophysical Properties:
Based on analogous 2-aryl-1H-imidazole structures, this compound is expected to exhibit absorption in the UV-A or near-UV region and emit fluorescence in the blue to green region of the visible spectrum. The Stokes shift (the difference between the absorption and emission maxima) is anticipated to be significant, which is a desirable characteristic for fluorescent probes as it minimizes self-absorption.
| Property | Expected Range/Characteristic |
| λmax (Absorption) | 300 - 380 nm |
| λem (Emission) | 400 - 550 nm |
| Stokes Shift | > 50 nm |
| Quantum Yield (Φ) | Moderate to high (analyte dependent) |
Application as a Fluorescent Sensor for Metal Ions
The imidazole moiety is a well-known chelator for various metal ions. Therefore, this compound is a prime candidate for a fluorescent metal ion sensor. The following protocol provides a general workflow for screening its selectivity and characterizing its sensing response.
Protocol 3: Screening for Metal Ion Selectivity and Titration
Objective: To evaluate the selectivity and sensitivity of this compound as a fluorescent sensor for various metal ions.
Materials:
-
Stock solution of this compound (e.g., 1 mM in DMSO).
-
Stock solutions of various metal salts (e.g., 10 mM in deionized water or a suitable solvent). Examples include salts of Zn2+, Cu2+, Fe3+, Ni2+, Co2+, Cd2+, Hg2+, Pb2+, Al3+, Cr3+.
-
Buffer solution (e.g., HEPES or Tris-HCl, pH 7.4).
-
Fluorometer and quartz cuvettes.
Procedure:
Part A: Selectivity Screening
-
Sample Preparation: In a series of cuvettes, prepare a solution of this compound (e.g., 10 µM) in the chosen buffer system.
-
Addition of Metal Ions: To each cuvette (except for a blank), add a specific metal ion from the stock solutions to a final concentration of, for example, 50 µM (a 5-fold excess).
-
Incubation: Allow the solutions to incubate for a short period (e.g., 5-10 minutes) at room temperature.
-
Fluorescence Measurement: Record the fluorescence emission spectrum of each sample, exciting at the λmax of the free sensor.
-
Analysis: Compare the fluorescence intensity and any spectral shifts of the sensor in the presence of different metal ions to the blank. A significant change in fluorescence for a particular metal ion indicates selectivity.
Part B: Titration with a Selected Metal Ion
-
Sample Preparation: Prepare a solution of the sensor (e.g., 10 µM) in the buffer.
-
Incremental Addition: Add increasing concentrations of the selected metal ion (from the selectivity screening) to the sensor solution. For example, add aliquots of the metal ion stock solution to achieve final concentrations ranging from 0 to 100 µM.
-
Fluorescence Measurement: After each addition and a brief incubation period, record the fluorescence emission spectrum.
-
Data Analysis:
-
Plot the fluorescence intensity at the λem against the concentration of the metal ion.
-
From this plot, the detection limit (LOD) can be calculated using the formula: LOD = 3σ / k, where σ is the standard deviation of the blank measurements and k is the slope of the linear portion of the titration curve.
-
The binding stoichiometry can be determined using a Job's plot.
-
Interpreting the Results:
-
"Turn-on" Response: A significant increase in fluorescence intensity upon addition of a metal ion, likely due to CHEF or inhibition of PET.
-
"Turn-off" Response: A decrease or quenching of fluorescence, which can be caused by the paramagnetic nature of some metal ions (e.g., Cu2+, Fe3+) or through heavy atom effects.
-
Ratiometric Response: A shift in the emission wavelength, allowing for concentration measurements based on the ratio of fluorescence intensities at two different wavelengths.
Visualizing the Workflow and Sensing Mechanism
Diagrams
Caption: A generalized workflow for the synthesis of this compound.
Caption: A conceptual diagram of a 'turn-on' fluorescence sensing mechanism.
Conclusion and Future Directions
While direct experimental validation is pending, the structural features and the behavior of analogous compounds strongly suggest that this compound is a promising candidate for the development of novel fluorescent sensors. The protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers to explore its synthesis, characterize its photophysical properties, and evaluate its efficacy in sensing applications. Future work should focus on the systematic screening against a broad range of analytes, detailed mechanistic studies to elucidate the sensing pathways, and potential applications in biological imaging and environmental monitoring.
References
- Note: As direct references for the specific application of this compound are scarce, this list comprises resources on the synthesis and application of related imidazole-based fluorescent sensors.
-
Synthesis of Imidazole Derivatives:
-
Imidazole-Based Fluorescent Sensors:
-
Kaur, N., Kumar, S. (2011). Imidazole based fluorescent chemosensors. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 81(1), 15-32. [Link]
-
Goswami, S., et al. (2013). Recent developments in the field of fluorescent and colorimetric chemosensors for anion. RSC Advances, 3(40), 18235-18273. [Link]
-
Udhayakumari, D. (2025). Recent Progress in Imidazole/Benzimidazole Based Chemosensors for Toxic Ions: Mechanisms, Strategies, and Future Perspectives. Journal of Molecular Structure. [Link]
-
-
Photophysical Principles of Fluorescent Sensors:
A Comprehensive Guide to Measuring the Fluorescence Properties of 2-(1H-imidazol-2-yl)benzoic Acid Compounds
An Application Note from Gemini Scientific
Audience: Researchers, scientists, and drug development professionals.
Abstract: 2-(1H-imidazol-2-yl)benzoic acid (2-IBA) and its derivatives represent a class of fluorophores with significant potential in chemical sensing and pharmaceutical development. Their fluorescence is exquisitely sensitive to the local microenvironment, particularly pH and solvent polarity, owing to the unique electronic properties of the imidazole and benzoic acid moieties. This sensitivity, while advantageous for probe design, presents challenges for accurate and reproducible characterization. This guide provides a comprehensive set of protocols and expert insights for the systematic measurement of the fluorescence properties of 2-IBA compounds. We detail step-by-step methodologies for acquiring fundamental absorption and emission spectra, determining fluorescence quantum yields and lifetimes, and investigating environmental effects. By explaining the causality behind experimental choices and incorporating self-validating steps, these protocols are designed to ensure scientific rigor and data integrity.
Part I: Foundational Concepts & Preliminary Considerations
The Unique Photophysics of this compound Compounds
The fluorescence behavior of 2-IBA derivatives is governed by the interplay between the electron-donating imidazole ring and the electron-withdrawing benzoic acid group, connected through a flexible single bond. This structure is highly susceptible to intramolecular processes and environmental interactions that dictate its photophysical fate after excitation.
Key phenomena include:
-
pH Sensitivity: The imidazole moiety contains two nitrogen atoms that can be protonated or deprotonated depending on the pH.[1] This alters the electronic distribution within the molecule, leading to dramatic shifts in absorption and emission spectra. Three distinct species—protonated, neutral, and deprotonated—may exist across a broad pH range.[1]
-
Solvent Polarity Effects (Solvatochromism): The excited state of these molecules often possesses a different dipole moment than the ground state. Polar solvents can stabilize the more polar excited state, leading to a reduction in the energy gap and a red shift in the emission wavelength.[2] This effect is crucial for understanding molecular interactions in different media.[2][3]
-
Excited-State Intramolecular Proton Transfer (ESIPT): In some derivatives, a proton can be transferred from a donor group to an acceptor group within the same molecule while in the excited state. This process creates a new, transient species (a phototautomer) with a distinct, significantly red-shifted emission, resulting in an unusually large Stokes shift.[4][5]
Below is a simplified Jablonski diagram illustrating the fundamental processes of fluorescence.
Caption: A simplified Jablonski diagram illustrating the processes of light absorption, vibrational relaxation, and fluorescence emission.
Critical Parameters: Solvent, pH, and Concentration
Meticulous control over experimental conditions is paramount for obtaining meaningful data.
-
Solvent Selection: The choice of solvent directly impacts fluorescence. It is essential to use spectrograde solvents and to report the solvent used in all measurements. A systematic study using a range of solvents with varying polarities can provide deep insights into the fluorophore's properties.
-
pH Control: Given the high pH sensitivity of imidazole compounds, robust buffering is non-negotiable.[1][6] Use buffers with a pKa close to the desired experimental pH and ensure the buffer itself does not interfere with the fluorescence measurement.
-
Concentration and the Inner Filter Effect: For most fluorescence measurements, it is critical to work with dilute solutions where absorbance at the excitation wavelength is low, typically below 0.1 AU .[7] At higher concentrations, the sample can reabsorb the emitted light, a phenomenon known as the inner filter effect, which distorts the emission spectrum and leads to erroneously low quantum yield values.
| Parameter | Recommended Solvents | Recommended Buffers (Aqueous) |
| Non-polar | Cyclohexane, Toluene | - |
| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), Dimethyl Sulfoxide (DMSO) | - |
| Polar Protic | Ethanol, Methanol, Water | Phosphate (pH 6-8), Borate (pH 8-10), Glycine (pH 2-3, 9-10) |
Table 1: Recommended solvents and buffer systems for studying 2-IBA compounds.
Part II: Core Experimental Protocols
Protocol 1: Basic Characterization - Absorption and Fluorescence Spectra
This protocol establishes the fundamental spectral properties of the compound.
A. Materials & Equipment
-
This compound compound
-
Spectrograde solvent (e.g., ethanol, acetonitrile)
-
Volumetric flasks and micropipettes
-
Dual-beam UV-Vis spectrophotometer
-
Spectrofluorometer with a Xenon lamp source and photomultiplier tube (PMT) detector[8][9]
-
1 cm pathlength quartz cuvettes (one for absorbance, two for fluorescence)
B. Step-by-Step Methodology
-
Stock Solution Preparation: Accurately weigh the 2-IBA compound and dissolve it in the chosen solvent to prepare a stock solution of known concentration (e.g., 1 mM). Sonication may be required to ensure complete dissolution.
-
Working Solution Preparation: Dilute the stock solution to create a working solution with a maximum absorbance between 0.05 and 0.1 AU. This is your primary sample for analysis.
-
UV-Vis Absorption Spectrum:
-
Calibrate the spectrophotometer with a blank cuvette containing only the solvent.
-
Record the absorption spectrum of the working solution over a suitable wavelength range (e.g., 250-450 nm).
-
Identify the wavelength of maximum absorption (λabs,max).
-
-
Fluorescence Emission Spectrum:
-
Turn on the spectrofluorometer and allow the lamp to warm up for at least 30 minutes.
-
Set the excitation wavelength to the λabs,max determined in the previous step.
-
Set appropriate excitation and emission slit widths (e.g., 5 nm). Wider slits increase signal but decrease resolution.
-
Place a cuvette with only the solvent in the sample holder and record a blank spectrum. This is crucial for background subtraction.
-
Replace the blank with the working solution cuvette and record the emission spectrum. The scan range should start ~10-20 nm above the excitation wavelength and extend until the signal returns to baseline.
-
Identify the wavelength of maximum emission (λem,max).
-
-
Fluorescence Excitation Spectrum:
-
Set the emission monochromator to the λem,max identified above.
-
Scan the excitation monochromator over a range similar to the absorption spectrum.
-
The resulting excitation spectrum should closely match the absorption spectrum, confirming the identity of the emitting species.
-
-
Data Analysis:
-
Subtract the blank solvent spectrum from the sample's emission spectrum.
-
Calculate the Stokes shift: Stokes Shift (nm) = λem,max - λabs,max.
-
Protocol 2: Determining Fluorescence Quantum Yield (Φf) - Relative Method
The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. The relative method compares the fluorescence of the sample to a well-characterized standard.[10][11]
A. Additional Materials
-
Fluorescence standard with a known quantum yield (e.g., Quinine Sulfate in 0.5 M H₂SO₄, Φf = 0.54). Choose a standard that absorbs and emits in a similar spectral region to your sample.[12]
B. Step-by-Step Methodology
-
Prepare a Series of Dilutions: For both the 2-IBA compound and the standard, prepare a series of at least five dilutions in the same solvent. The absorbance of these solutions at the chosen excitation wavelength should range from approximately 0.01 to 0.1 AU.
-
Measure Absorbance: Record the precise absorbance of each solution at the excitation wavelength.
-
Measure Fluorescence Emission:
-
Using identical instrument settings (excitation wavelength, slit widths, detector voltage), record the fluorescence emission spectrum for each of the prepared solutions (both sample and standard).
-
Ensure the excitation wavelength is the same for both the sample and the standard.
-
-
Data Analysis:
-
For each spectrum, integrate the total fluorescence intensity (the area under the emission curve). Most instrument software has a built-in function for this.
-
Create a plot of integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
Perform a linear regression for each data set. The slope of the line is the gradient (Grad). The plot should be linear, confirming the absence of inner filter effects.
-
Calculate the quantum yield of your sample (Φf,X) using the following equation[7][10]:
Φf,X = Φf,ST * (GradX / GradST) * (ηX² / ηST²)
Where:
-
Φf,ST is the quantum yield of the standard.
-
GradX and GradST are the gradients from the plots for the sample and standard, respectively.
-
ηX and ηST are the refractive indices of the solvents used for the sample and standard. If the same solvent is used, this term becomes 1.
-
-
Protocol 3: Investigating Environmental Sensitivity - pH Titration
This protocol maps the fluorescence response of the 2-IBA compound to changes in pH.
A. Additional Materials
-
A series of buffer solutions covering a wide pH range (e.g., pH 2 to 12).
-
Calibrated pH meter.
B. Step-by-Step Methodology
-
Sample Preparation: Prepare a set of solutions, each containing the same concentration of the 2-IBA compound but in a different buffer. Use a consistent, small volume of a concentrated stock solution to minimize changes in solvent composition.
-
Measure Spectra: For each pH value, record the absorption and fluorescence emission spectra as described in Protocol 1.
-
Data Analysis:
-
Plot the fluorescence intensity at λem,max against the pH.
-
The resulting sigmoidal curve(s) can be fitted to determine the apparent pKa value(s) of the molecule in the ground state (from absorbance changes) and excited state (from fluorescence changes). The inflection point of the curve corresponds to the pKa.
-
Protocol 4: Advanced Characterization - Fluorescence Lifetime (τ)
Fluorescence lifetime is the average time a molecule spends in the excited state before returning to the ground state. It provides information about dynamic processes and is often less susceptible to experimental artifacts than intensity measurements.[13][14]
A. Technique Overview: Time-Correlated Single Photon Counting (TCSPC) TCSPC is the gold standard for measuring fluorescence lifetimes in the nanosecond range.[13][15] It works by repeatedly exciting a sample with a high-repetition-rate pulsed light source (e.g., a laser or LED) and measuring the arrival time of individual emitted photons relative to the excitation pulse. By building a histogram of these arrival times over millions of events, a highly accurate fluorescence decay curve is constructed.[13]
B. General Workflow
-
Instrumentation: A TCSPC system includes a pulsed light source, sample holder, fast single-photon detector, and specialized timing electronics.[15]
-
Sample Preparation: Prepare a sample as described in Protocol 1. The concentration should be adjusted to ensure the photon detection rate is low (typically <5% of the laser repetition rate) to avoid pulse pile-up artifacts.
-
Data Acquisition:
-
Acquire an Instrument Response Function (IRF) by measuring the scatter from a non-fluorescent colloidal solution (e.g., Ludox). This characterizes the temporal profile of the excitation pulse and the detector response.
-
Acquire the fluorescence decay curve of the sample until sufficient photon counts are collected in the peak channel (e.g., >10,000 counts) for good statistics.
-
-
Data Analysis:
-
The raw fluorescence decay data is fitted to an exponential decay model using deconvolution software, which mathematically removes the contribution of the IRF.
-
The decay is often modeled as a sum of exponentials: I(t) = Σ αᵢ exp(-t/τᵢ), where τᵢ is the lifetime of the i-th component and αᵢ is its fractional contribution.
-
The quality of the fit is assessed by examining the weighted residuals and the chi-squared (χ²) value.
-
Part III: Data Interpretation & Workflow
Connecting the Data Points
A comprehensive characterization involves synthesizing the results from all protocols. For example, a change in the fluorescence lifetime observed during a pH titration can confirm that protonation/deprotonation is directly quenching or enhancing the excited state. A large Stokes shift combined with a dual emission observed in certain solvents might be strong evidence for an ESIPT process.
Experimental Workflow Diagram
The following diagram outlines the logical flow for a comprehensive fluorescence characterization project.
Caption: Logical workflow for the fluorescence characterization of 2-IBA compounds.
Troubleshooting Guide
| Problem | Likely Cause(s) | Recommended Solution(s) |
| No/Very Low Fluorescence Signal | 1. Compound is non-fluorescent under current conditions. 2. Concentration is too low. 3. Instrument settings are incorrect (wrong λex, slits too narrow). | 1. Change solvent or pH. 2. Increase concentration (while keeping Abs < 0.1). 3. Verify λex matches λabs,max; widen slits. |
| Emission Spectrum Shape is Distorted | 1. Inner filter effect (concentration is too high). 2. Contamination from fluorescent impurities. 3. Instrument not corrected for detector response. | 1. Dilute the sample until Abs < 0.1. 2. Check solvent purity; purify the compound. 3. Apply the correct instrument correction file. |
| Poor Linearity in Quantum Yield Plot | 1. Absorbance values are outside the linear range (0.01-0.1). 2. Photobleaching of the sample. | 1. Re-prepare dilutions to be within the optimal absorbance range. 2. Reduce excitation intensity (narrower slits) or exposure time. |
| Excitation Spectrum does not Match Absorption Spectrum | 1. Presence of multiple species in the ground state, but only one is fluorescent. 2. Presence of a fluorescent impurity. | 1. This is a valid result; analyze the data to identify the fluorescent species. 2. Purify the sample. |
Conclusion
The systematic characterization of this compound compounds requires a multi-faceted approach that goes beyond simple spectral acquisition. By carefully controlling environmental variables like pH and solvent, and by employing rigorous protocols for determining quantum yield and lifetime, researchers can build a complete photophysical profile of these versatile molecules. The methodologies outlined in this guide provide a robust framework for obtaining high-quality, reproducible data, enabling deeper insights into structure-property relationships and accelerating the development of novel fluorescent probes and materials.
References
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pH-Dependent Optical Properties of Synthetic Fluorescent Imidazoles - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]
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Fluorescence Lifetime Techniques: TCSPC, FRET, TRES, and SSTD. (n.d.). HORIBA. [Link]
-
Resch-Genger, U., et al. (2020). Relative and absolute determination of fluorescence quantum yields of transparent samples. Nature Protocols. [Link]
-
Prasad, S., Bennett, A., & Triantafyllou, M. (n.d.). Fluorescence spectroscopy experimental set-up. ResearchGate. [Link]
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A Guide to Recording Fluorescence Quantum Yields. (n.d.). University of California, Irvine - Department of Chemistry. [Link]
-
Relative and absolute determination of fluorescence quantum yields of transparent samples. (2020). ResearchGate. [Link]
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Lifetime Imaging Techniques for Optical Microscopy. (n.d.). University of California, Irvine - Department of Chemistry. [Link]
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Fluorescence lifetime measurements. (n.d.). University Hospital Jena. [Link]
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DETERMINATION OF RELATIVE FLUORESCENCE QUANTUM YIELD USING THE AGILENT CARY ECLIPSE. (n.d.). Agilent Technologies. [Link]
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Fluorescence Spectroscopy. (2022). Chemistry LibreTexts. [Link]
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Kumar, A., et al. (2023). Turn-off fluorescence of imidazole-based sensor probe for mercury ions. RSC Publishing. [Link]
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Guide for the Measurements of Absolute Quantum Yields of Liquid Samples. (n.d.). Edinburgh Instruments. [Link]
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ExperimentFluorescenceSpectroscopy. (n.d.). Strateos. [Link]
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Fluorescence spectroscopy. (n.d.). Wikipedia. [Link]
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Kim, H.N., et al. (2023). Carbazole fluorophore with an imidazole/thiazole unit: contrasting stimuli-induced fluorescence switching, water-sensing and deep-blue emission. RSC Publishing. [Link]
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Lee, S.H., et al. (2021). Hypochlorite-Activated Fluorescence Emission and Antibacterial Activities of Imidazole Derivatives for Biological Applications. PMC - NIH. [Link]
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Synthesis and Optical Properties of 2-(1H-Imidazo [4,5-] Phenazin-2-yl) Phenol Derivatives. (n.d.). Semantic Scholar. [https://www.semanticscholar.org/paper/Synthesis-and-Optical-Properties-of-2-(1H-Imidazo-Phenol-Chen-Jian-xin/a511394f1b405391c494d4d6824967393433890f]([Link]
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Effect of pH of IMP on absorbance spectra. (n.d.). ResearchGate. [Link]
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Syntheses, Structures, and Fluorescent Properties of 2-(1H-Imidazol-2-yl)phenols and Their Neutral Zn(II) Complexes. (2020). ResearchGate. [Link]
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Turn-off fluorescence of imidazole-based sensor probe for mercury ions. (2023). RSC Publishing. [Link]
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The synthesis, characterization and fluorescence properties of new benzimidazole derivatives. (2021). ResearchGate. [Link]
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Lu, C., et al. (2020). Synthesis and photophysical properties of benzoxazolyl-imidazole and benzothiazolyl-imidazole conjugates. PMC - NIH. [Link]
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Synthesis and photo-physical properties of substituted 2-(2-Hydroxyphenyl) benzimidazoles. (2007). ResearchGate. [Link]
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Solvent Effects on Fluorescence Emission. (n.d.). Evident Scientific. [Link]
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Kalita, A., et al. (2022). Turn on Fluorescence Sensing of Zn2+ Based on Fused Isoindole-Imidazole Scaffold. NIH. [Link]
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Application Notes & Protocols: Leveraging 2-(1H-imidazol-2-yl)benzoic Acid in pH-Responsive Drug Delivery Systems
Abstract
The development of stimuli-responsive nanocarriers is a cornerstone of modern targeted drug delivery, aiming to maximize therapeutic efficacy while minimizing off-target effects. Among these, pH-sensitive systems have garnered significant attention due to the distinct pH gradients between healthy tissues (pH ≈ 7.4) and pathological microenvironments, such as solid tumors (extracellular pH ≈ 6.5-7.2) and endo-lysosomal compartments (pH ≈ 4.5-6.5).[1][2] The imidazole group, with a pKa typically in the range of 5.0-6.5, serves as an elegant biological switch, remaining largely neutral at physiological pH but becoming protonated and positively charged in acidic conditions.[1][2] This document provides a comprehensive technical guide on the application of 2-(1H-imidazol-2-yl)benzoic acid , a bifunctional molecule, in the design and formulation of advanced, pH-responsive drug delivery systems (DDS). We elucidate the underlying mechanisms, provide detailed protocols for polymer functionalization and nanoparticle formulation, and offer insights into characterization and validation, empowering researchers to harness this molecule for targeted therapeutic delivery.
Introduction: The Rationale for Imidazole-Based Systems
The efficacy of many potent anticancer agents is often hampered by poor solubility, lack of specificity, and severe side effects.[3] Encapsulating these drugs within nanocarriers like liposomes, polymeric micelles, or nanoparticles can improve their pharmacokinetic profiles and enable passive targeting to tumors via the Enhanced Permeability and Retention (EPR) effect.[1][4] However, achieving controlled, site-specific drug release remains a critical challenge.
This is where "smart" materials come into play. Imidazole-based systems are designed to trigger drug release preferentially in the acidic tumor microenvironment.[1][5][6] The core principle is a change in the physicochemical properties of the carrier upon protonation of the imidazole moiety. This can lead to:
-
Carrier Destabilization: The increase in positive charge can induce electrostatic repulsion within the carrier matrix, leading to swelling or disassembly and subsequent drug release.[2]
-
Enhanced Cellular Uptake: A shift to a positive surface charge can promote electrostatic interactions with the negatively charged cell membranes of cancer cells, boosting internalization.[5][6]
-
Endosomal Escape (The "Proton Sponge" Effect): Once inside the endosome, the imidazole groups buffer the acidic environment by absorbing protons. This influx of protons is followed by an influx of chloride ions and water, causing osmotic swelling and eventual rupture of the endosome, releasing the therapeutic payload into the cytoplasm where it can reach its target.[5][6]
This compound is a particularly valuable building block because it combines the pH-sensitive imidazole "trigger" with a carboxylic acid "handle." This handle allows for straightforward covalent conjugation to a wide array of materials (polymers, lipids, etc.) using well-established chemistries, making it a versatile tool for DDS development.
Physicochemical Properties & Mechanism of Action
A thorough understanding of the molecule's properties is essential for rational DDS design.
Key Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₈N₂O₂ | |
| Molecular Weight | 188.18 g/mol | |
| CAS Number | 67792-82-9 | |
| Appearance | Solid | |
| pKa (Imidazole) | ~5.0 - 6.5 (Estimated) | [1][2] |
| Key Functional Groups | Imidazole, Carboxylic Acid |
Mechanism of pH-Responsive Activation
The dual functionality of this compound dictates its role in a drug delivery system. The carboxylic acid is used as an anchor point, while the imidazole provides the environmental sensing capability. The diagram below illustrates the pH-dependent protonation equilibrium that drives the system's function.
Caption: Workflow for synthesizing PLGA-PEG-ImBA.
Protocol 2: Formulation of Drug-Loaded pH-Responsive Nanoparticles
This protocol uses the nanoprecipitation method to formulate nanoparticles from the functionalized polymer, encapsulating a hydrophobic drug (e.g., Doxorubicin, Paclitaxel).
Rationale: Nanoprecipitation is a rapid and straightforward method for forming polymeric nanoparticles. The polymer and drug, dissolved in a water-miscible organic solvent, are quickly injected into an aqueous phase, causing the polymer to precipitate and entrap the drug in a nanoparticle matrix.
Materials:
-
PLGA-PEG-ImBA polymer
-
Hydrophobic drug (e.g., Doxorubicin)
-
Acetonitrile or Acetone (water-miscible organic solvent)
-
Deionized water or Phosphate Buffered Saline (PBS)
Procedure:
-
Organic Phase Preparation: Dissolve a specific amount of PLGA-PEG-ImBA (e.g., 10 mg) and the hydrophobic drug (e.g., 1 mg, for a 10% w/w drug loading) in 1 mL of acetonitrile.
-
Aqueous Phase Preparation: Prepare 10 mL of deionized water in a glass vial.
-
Nanoprecipitation: While vigorously stirring the aqueous phase (e.g., 600 RPM), rapidly inject the organic phase into the center of the vortex using a syringe. A milky white suspension should form instantly. This rapid solvent exchange is critical; it lowers the solubility of the polymer, forcing it to precipitate into nanoparticles with the drug trapped inside.
-
Solvent Evaporation: Leave the nanoparticle suspension stirring in a fume hood overnight to allow for the complete evaporation of the organic solvent.
-
Purification: Centrifuge the suspension to pellet the nanoparticles and remove any unencapsulated drug in the supernatant. Wash the pellet by resuspending in fresh deionized water and centrifuging again. Repeat 2-3 times.
-
Final Formulation: Resuspend the final nanoparticle pellet in a suitable buffer (e.g., PBS pH 7.4) for storage and characterization.
Protocol 3: Characterization of pH-Responsive Nanoparticles
This protocol outlines the essential characterization steps to validate the physical properties and pH-responsiveness of the formulated nanoparticles.
Rationale: It is crucial to confirm that the nanoparticles have the desired size for tumor accumulation (typically < 200 nm) and demonstrate a change in surface charge in response to pH, which validates the core mechanism. [7] Methods:
-
Size and Polydispersity Index (PDI):
-
Use Dynamic Light Scattering (DLS).
-
Dilute the nanoparticle suspension in buffers of pH 7.4 and pH 6.0.
-
Measure the hydrodynamic diameter and PDI. An increase in size at pH 6.0 may indicate swelling due to electrostatic repulsion.
-
-
Zeta Potential (Surface Charge):
-
Use Laser Doppler Velocimetry (typically integrated with a DLS instrument).
-
Measure the zeta potential of the nanoparticles in buffers ranging from pH 7.4 down to pH 5.0.
-
Self-Validating Check: A successful formulation should show a significant shift in zeta potential from near-neutral or slightly negative at pH 7.4 to increasingly positive as the pH drops below 6.5. This directly confirms the protonation of the imidazole groups.
-
-
Morphology:
-
Use Transmission Electron Microscopy (TEM).
-
Dry a drop of the nanoparticle suspension onto a carbon-coated copper grid and visualize. This confirms the spherical shape and size of the nanoparticles.
-
-
Drug Loading and Encapsulation Efficiency (EE):
-
Lyophilize a known amount of the purified drug-loaded nanoparticles.
-
Dissolve the dried nanoparticles in a suitable solvent (e.g., DMSO) to break them apart.
-
Quantify the amount of encapsulated drug using UV-Vis spectroscopy or HPLC against a standard curve.
-
Calculate EE (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100.
-
Protocol 4: In Vitro pH-Responsive Drug Release Study
This protocol uses a dialysis-based method to compare drug release profiles at physiological and acidic pH.
Rationale: This experiment provides direct evidence that the drug is retained within the carrier at normal pH but is released at an accelerated rate in an acidic environment, mimicking the tumor microenvironment.
Materials:
-
Drug-loaded nanoparticle suspension
-
Dialysis tubing (MWCO appropriate to allow free drug diffusion but retain nanoparticles, e.g., 10 kDa)
-
Release buffers: PBS at pH 7.4 and Acetate buffer at pH 6.0.
-
Shaking incubator or water bath at 37°C.
Procedure:
-
Pipette a known volume (e.g., 1 mL) of the drug-loaded nanoparticle suspension into a pre-soaked dialysis bag.
-
Seal the bag and place it into a larger container with 50 mL of release buffer (one set for pH 7.4, another for pH 6.0).
-
Place the containers in a shaking incubator at 37°C.
-
At predetermined time points (e.g., 1, 2, 4, 8, 12, 24, 48 hours), withdraw a 1 mL aliquot from the external release buffer and replace it with 1 mL of fresh buffer to maintain sink conditions.
-
Quantify the amount of drug in the collected aliquots using UV-Vis or HPLC.
-
Plot the cumulative percentage of drug released versus time for both pH conditions.
-
Expected Outcome: The plot should show significantly faster and a higher cumulative release of the drug at pH 6.0 compared to pH 7.4, validating the pH-triggered release mechanism.
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Li, Y., et al. (2022). Imidazole-Based pH-Sensitive Convertible Liposomes for Anticancer Drug Delivery. Pharmaceuticals (Basel), 15(3), 306. [Link]
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Ma, Y., et al. (2025). Imidazole‐Based Liposomes: Emerging pH‐Sensitive Drug Delivery Tools. ResearchGate. [Link]
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Zhang, X., et al. (2024). A pH-sensitive imidazole grafted polymeric micelles nanoplatform based on ROS amplification for ferroptosis-enhanced chemodynamic therapy. Colloids and Surfaces B: Biointerfaces, 238, 113871. [Link]
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Li, Y., et al. (2022). Imidazole-Based pH-Sensitive Convertible Liposomes for Anticancer Drug Delivery. MDPI. [Link]
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Husni, P. (2022). Utilization of 1-(3-aminopropyl)-imidazole in development of pH-sensitive nanocarrier for anticancer drug delivery. Indo. J. Pharm, 4(3), 189-198. [Link]
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Kumari, P. (2023). CHARACTERIZATION OF IMIDAZOLE DERIVATIVES: CHEMISTRY AND BIOLOGICAL IMPLICATIONS. International Journal Of Innovation In Engineering Research & Management. [Link]
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Lee, H., et al. (2022). Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants. European Journal of Medicinal Chemistry, 232, 114188. [Link]
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Tektas, M. (2023). Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies. Semantic Scholar. [Link]
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Maqbool, A., et al. (2025). In-silico ADMET analysis of imidazole derivatives to screen new drug like carriers. AIP Conference Proceedings. [Link]
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Singh, A. (2023). Synthesize Characterize and Biological Evaluation of Imidazole Derivatives. IOSR Journal of Pharmacy and Biological Sciences. [Link]
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Al-Ghorbani, M., et al. (2025). Synthesis, characterization and in silico studies of novel multifunctional imidazole-thiazole hybrids with potent antimicrobial and anticancer properties. Scientific Reports, 15, 6862. [Link]
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Al-Ostath, A., et al. (2024). From chemistry to targeted cancer therapy: potent benzimidazole-1,2,3-triazole hybrid-loaded nanogels against breast and colorectal malignancies. RSC Advances, 14, 25203-25219. [Link]
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Kumar, S. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Semantic Scholar. [Link]
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Maqbool, A., et al. (2025). In-silico ADMET analysis of imidazole derivatives to screen new drug like carriers. ResearchGate. [Link]
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Wang, C., et al. (2019). Selective synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone and quinoxaline from aromatic aldehyde and o-phenylenediamine. Organic & Biomolecular Chemistry, 17(1), 84-88. [Link]
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Notburga, G., et al. (2022). Smart Hydrogels for Advanced Drug Delivery Systems. MDPI. [Link]
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Zhang, Y., et al. (2012). The Improvement of the Anticancer Effect of a Novel Compound Benzoic Acid, 2-Hydroxy-, 2-d-ribofuranosylhydrazide (BHR) Loaded in Solid Lipid Nanoparticles. Pharmaceutical Research, 29(5), 1247-1258. [Link]
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Afzal, S., & Raza, A. (2025). Targeted and efficient therapeutic effect of nanoparticles against malignant tumor. Letters in Animal Biology, 4(1). [Link]
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Blanco, E., et al. (2013). Recent Advances on Nanotechnology Applications to Cancer Drug Therapy. Current Pharmaceutical Design, 19(35), 6323-6335. [Link]
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Laulicht, B. (2014). Hydrogels for the Controlled Release of Pharmaceutical Proteins. Pharmaceutical Technology. [Link]
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Gao, Y., et al. (2017). A novel H2O2 responsive supramolecular hydrogel for controllable drug release. RSC Advances, 7(5), 2854-2858. [Link]
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CD Bioparticles. 4-(1H-Imidazol-1-yl)Benzoic Acid. CD Bioparticles. [Link]
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Kim, J. (2024). Hydrogel for Sustained Delivery of Therapeutic Agents. Gels, 10(7), 452. [Link]
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Wang, Q., et al. (2019). Dual-Responsive Alginate Hydrogels for Controlled Release of Therapeutics. Polymers, 11(1), 146. [Link]
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Ghorbani-Vaghei, R., et al. (2020). Chemical drawings of 4-(1H-imidazol-1-yl)benzoic acid, 2-(phenyldiazenyl)-1H-imidazole (PDI) and 4-[(E)-(1H-imidazol-2-yl)diazenyl]benzoic acid (H′HL). ResearchGate. [Link]
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Functionalization of 2-(1H-imidazol-2-yl)benzoic Acid: A Strategic Guide for Targeted Applications
Introduction: Unlocking the Potential of a Versatile Scaffold
2-(1H-imidazol-2-yl)benzoic acid is a bifunctional molecule possessing a unique structural architecture that makes it a highly valuable scaffold in medicinal chemistry, materials science, and catalysis. The strategic positioning of a nucleophilic imidazole ring and an electrophilic carboxylic acid group on an aromatic platform provides multiple avenues for chemical modification. This guide offers a comprehensive overview of the functionalization strategies for this compound, providing detailed protocols and insights into the design of derivatives for specific, high-value applications. Our focus is to bridge synthetic feasibility with functional outcomes, empowering researchers to harness the full potential of this versatile building block.
The imidazole moiety, a key component of many biologically active molecules, offers opportunities for N-alkylation and C-H functionalization, allowing for the modulation of steric and electronic properties.[1][2] Concurrently, the carboxylic acid group serves as a versatile handle for the formation of amides, esters, and for engaging in cross-coupling reactions, enabling the construction of complex molecular architectures.[3][4][5][6] The strategic interplay between these functionalities allows for the development of compounds with tailored properties for applications ranging from enzyme inhibition in drug discovery to the creation of novel functional materials.[7][8][9][10][11][12]
This document is structured to provide a logical progression from the fundamental reactive sites of the molecule to specific, application-focused derivatization strategies. Each section will detail the chemical principles, provide step-by-step protocols, and present illustrative data to guide the researcher in their synthetic endeavors.
Strategic Functionalization Pathways
The functionalization of this compound can be systematically approached by considering the three primary reactive domains of the molecule: the imidazole ring, the carboxylic acid group, and the phenyl ring.
Figure 1: Strategic functionalization pathways for this compound, highlighting the key reactive sites and the general outcomes of their modification.
I. Functionalization of the Imidazole Ring
The imidazole ring is a key pharmacophore and a versatile synthetic handle. Its functionalization can significantly impact the biological activity and physicochemical properties of the parent molecule.
A. N-Alkylation and N-Arylation: Modulating Steric and Electronic Properties
N-alkylation of the imidazole ring is a fundamental strategy to introduce a wide range of substituents, thereby influencing the molecule's steric bulk, solubility, and its ability to engage in hydrogen bonding.[13] Similarly, N-arylation can introduce larger aromatic systems, which can be crucial for establishing protein-ligand interactions.[14]
Application Focus: Kinase Inhibitors in Oncology
In the context of drug discovery, N-alkylation can be used to probe the binding pockets of enzymes. For instance, in the development of kinase inhibitors, the strategic placement of alkyl or aryl groups on the imidazole ring can enhance binding affinity and selectivity.[7][8][9]
Protocol 1: General Procedure for N-Alkylation of this compound
This protocol is adapted from established methods for the N-alkylation of imidazoles and benzimidazoles.[13][15][16]
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Base (e.g., potassium carbonate, sodium hydride)
-
Solvent (e.g., N,N-dimethylformamide (DMF), acetonitrile)
-
Dichloromethane (DCM)
-
Brine solution
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature or heat to 50-60 °C and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with DCM (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Table 1: Representative Data for N-Alkylation Reactions
| Entry | Alkyl Halide | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Methyl Iodide | K₂CO₃ | DMF | 25 | 12 | 85 |
| 2 | Benzyl Bromide | NaH | DMF | 0 to 25 | 8 | 92 |
| 3 | Ethyl Bromoacetate | K₂CO₃ | Acetonitrile | 60 | 16 | 78 |
Note: Yields are illustrative and may vary based on specific reaction conditions and purification.
B. C-H Activation and Cross-Coupling: Forging New Carbon-Carbon Bonds
Direct C-H activation of the imidazole ring offers an atom-economical approach to introduce aryl or alkenyl substituents, which is particularly valuable for structure-activity relationship (SAR) studies. Nickel-catalyzed C-H arylation has emerged as a powerful tool for this transformation.[17][18]
Application Focus: Development of Novel Heterocyclic Systems
C-H functionalization can be employed to construct more complex heterocyclic systems by forming new rings, which can lead to the discovery of novel pharmacophores.
Protocol 2: Nickel-Catalyzed C2-Arylation of an Imidazole Derivative
This protocol is based on the work of Tambar and colleagues on the nickel-catalyzed C-H arylation of imidazoles.[18]
Materials:
-
N-protected this compound derivative
-
Aryl halide (e.g., 4-chlorotoluene)
-
Ni(OTf)₂
-
1,2-bis(dicyclohexylphosphino)ethane (dcype)
-
Potassium phosphate (K₃PO₄)
-
tert-Amyl alcohol
Procedure:
-
In a glovebox, combine Ni(OTf)₂ (10 mol%), dcype (12 mol%), the N-protected imidazole substrate (1.0 eq), the aryl halide (1.5 eq), and K₃PO₄ (3.0 eq) in a reaction vial.
-
Add tert-amyl alcohol as the solvent.
-
Seal the vial and heat the reaction mixture at 110 °C for 12-36 hours.
-
Monitor the reaction progress by GC-MS.
-
After cooling, dilute the reaction mixture with an organic solvent, filter through a pad of celite, and concentrate.
-
Purify the product by column chromatography.
II. Functionalization of the Carboxylic Acid Group
The carboxylic acid moiety is a versatile functional group that can be readily converted into a variety of derivatives, significantly expanding the chemical space accessible from the parent molecule.
A. Amidation: Building Diverse Chemical Libraries
Amide bond formation is one of the most important reactions in medicinal chemistry, as it allows for the introduction of a wide array of substituents, enabling the fine-tuning of a compound's biological activity and pharmacokinetic properties.[19]
Application Focus: Enzyme Inhibitors and Antimicrobial Agents
The synthesis of amide derivatives of this compound is a key strategy in the development of enzyme inhibitors and antimicrobial agents. For example, the amidation of a similar benzimidazole scaffold has been shown to be crucial for its inhibitory activity against FMS-like tyrosine kinase 3 (FLT3).[7][8][20]
Protocol 3: Amide Coupling of this compound with a Primary Amine
This protocol utilizes standard peptide coupling reagents for efficient amide bond formation.[21]
Materials:
-
This compound
-
Primary amine (e.g., aniline, benzylamine)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous DMF
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (2.5 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add the primary amine (1.1 eq) to the reaction mixture.
-
Continue stirring at room temperature for 12 hours.
-
Monitor the reaction progress by TLC.
-
Pour the reaction mixture into water, which may cause the product to precipitate.
-
Collect the precipitate by filtration or extract the aqueous layer with ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Figure 2: A generalized workflow for the amidation of this compound.
B. Esterification: A Strategy for Prodrugs and Modulating Lipophilicity
Esterification of the carboxylic acid group is a common strategy to create prodrugs, which can improve a drug's oral bioavailability and pharmacokinetic profile. It also allows for the modulation of the molecule's lipophilicity.[4][22]
Application Focus: Improving Drug Delivery
By converting the polar carboxylic acid to a more lipophilic ester, the resulting prodrug can more easily cross cell membranes. Once inside the body, the ester can be hydrolyzed by esterases to release the active carboxylic acid-containing drug.
Protocol 4: Fischer Esterification of this compound
This protocol describes a classic acid-catalyzed esterification.
Materials:
-
This compound
-
Alcohol (e.g., methanol, ethanol)
-
Concentrated sulfuric acid (catalytic amount)
-
Sodium bicarbonate solution
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate
Procedure:
-
Suspend this compound (1.0 eq) in the desired alcohol (as solvent).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-4 drops).
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Upon completion, cool the reaction mixture and remove the excess alcohol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to give the ester product.
-
Purify further by column chromatography if necessary.
III. Functionalization of the Phenyl Ring
The phenyl ring of this compound can also be functionalized, although this is often more challenging than modifying the imidazole or carboxylic acid moieties.
A. Directed C-H Functionalization
The carboxylic acid group can act as a directing group for the ortho-C-H functionalization of the phenyl ring. While this has been extensively studied for benzoic acid itself, its application to this specific scaffold would require careful optimization.[3][23]
Application Focus: Synthesis of Highly Substituted Analogs
Directed C-H functionalization allows for the precise installation of substituents on the phenyl ring, providing access to a wider range of analogs for SAR studies.
B. Cross-Coupling Reactions on Pre-functionalized Analogs
A more common approach to functionalizing the phenyl ring is to start with a pre-functionalized benzoic acid derivative (e.g., a bromo- or iodo-substituted analog) and then perform cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, to introduce new substituents.[24][25]
Application Focus: Materials Science and Metal-Organic Frameworks (MOFs)
The introduction of additional coordinating groups onto the phenyl ring can lead to the formation of novel metal-organic frameworks (MOFs) with interesting catalytic or gas sorption properties. The related 3-(1H-imidazol-1-yl)benzoic acid has been used as a linker in the synthesis of MOFs.[11]
Conclusion and Future Outlook
The functionalization of this compound offers a rich landscape for chemical exploration with significant implications for drug discovery and materials science. The strategic and selective modification of its imidazole, carboxylic acid, and phenyl moieties allows for the creation of diverse molecular architectures with tailored properties. The protocols and strategies outlined in this guide provide a solid foundation for researchers to design and synthesize novel derivatives for a wide range of applications. Future advancements in C-H activation and cross-coupling methodologies will undoubtedly further expand the synthetic toolbox for this versatile scaffold, leading to the discovery of new and improved functional molecules.
References
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Im, D., Jun, J., Baek, J., et al. (2022). Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 472-486. [Link]
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Im, D., Jun, J., Baek, J., et al. (2022). Rational design and synthesis of 2-(1 H-indazol-6-yl)-1 H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 472–486. [Link]
- Biaryl bond formation through biocatalytic oxidative cross-coupling reactions. (n.d.). ChemRxiv.
- Al-Ostath, A., et al. (n.d.). Discovery of 1H-benzo[d]imidazole-(halogenated) Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors. MDPI.
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- Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH)
- Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease. (n.d.). PubMed Central.
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- Synthesis, characterization, biological evaluation and molecular docking studies of 2-(1H-benzo[d]imidazol-2-ylthio)-N-(substituted 4-oxothiazolidin-3-yl) acetamides. (2017). PubMed.
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- Application Note and Protocol for the Synthesis of 3-(1H-imidazol-1-yl)benzoic acid. (n.d.). Benchchem.
- Application of 3-(1H-imidazol-1-yl)benzoic Acid in Catalysis: A Focus on Metal-Organic Frameworks. (n.d.). Benchchem.
- Electrochemical and Surface Analysis of 2-Phenylimidazole Adsorbed on Copper
- Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. (n.d.).
- N-Alkylation of benzimidazoles with ketonic Mannich bases and the reduction of the resulting 1-(3-oxopropyl)benzimidazoles. (n.d.).
- Procedure for the preparation of esters of benzoic acid. (n.d.).
- Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. (n.d.).
- Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance. (2025). PubMed Central.
- The Cohesive Interactions in Phenylimidazoles. (n.d.). PubMed Central.
- Catalytic Intermolecular Functionalization of Benzimidazoles. (n.d.).
- C–H arylation and alkenylation of imidazoles by nickel c
- Synthesis and application of novel urea–benzoic acid functionalized magnetic nanoparticles for the synthesis of 2,3-disubstituted thiazolidin-4-ones and hexahydroquinolines. (2022).
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Application Notes & Protocols for the Analytical Study of 2-(1H-imidazol-2-yl)benzoic Acid Metal-Organic Frameworks
Audience: Researchers, scientists, and drug development professionals.
Abstract: This guide provides a comprehensive overview of the essential analytical techniques for the characterization of Metal-Organic Frameworks (MOFs) synthesized from the bifunctional linker 2-(1H-imidazol-2-yl)benzoic acid. These MOFs are of significant interest, particularly in the field of drug delivery, owing to the unique properties conferred by the imidazole and carboxylate moieties. The protocols herein are designed to be self-validating, with an emphasis on the causal relationships behind experimental choices, ensuring scientific rigor and reproducibility. This document will detail methodologies for structural elucidation, thermal stability assessment, porosity analysis, and the evaluation of drug loading and release kinetics.
Introduction: The Significance of this compound in MOF Chemistry
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic linkers. The choice of the organic linker is paramount as it dictates the topology, porosity, and functionality of the resulting framework. The linker, this compound, is of particular interest due to its dual coordinating sites: a carboxylate group and an imidazole ring. This bifunctionality allows for the formation of diverse and robust MOF architectures.
The imidazole moiety is particularly noteworthy for its potential to introduce pH-responsive behavior, a highly desirable trait for targeted drug delivery systems.[1][2] In acidic environments, such as those found in tumor microenvironments, the nitrogen atoms of the imidazole ring can become protonated, leading to the controlled disassembly of the MOF structure and subsequent release of an encapsulated therapeutic agent.[1][2] This guide will provide the foundational analytical techniques to synthesize and validate the properties of these promising materials.
Synthesis of this compound MOFs: A Solvothermal Approach
Solvothermal synthesis is a widely employed method for the crystallization of MOFs, as the elevated temperature and pressure facilitate the formation of well-ordered crystalline structures.[3] The following protocol is a generalized yet robust starting point for the synthesis of a zinc-based MOF using this compound, inspired by methodologies for structurally similar linkers.[4][5]
Causality of Component Selection
-
Metal Source (Zinc Nitrate Hexahydrate): Zinc is a biocompatible metal, making it a suitable choice for biomedical applications such as drug delivery.[6][7]
-
Linker (this compound): Provides the organic backbone and the pH-responsive imidazole group.
-
Solvent (N,N-Dimethylformamide - DMF): A high-boiling point solvent that can effectively dissolve the precursors and facilitate the solvothermal reaction.
Experimental Protocol: Solvothermal Synthesis
-
Preparation of Precursor Solutions:
-
In a 20 mL glass vial, dissolve 0.5 mmol of zinc nitrate hexahydrate in 5 mL of DMF.
-
In a separate 20 mL glass vial, dissolve 0.5 mmol of this compound in 5 mL of DMF.
-
-
Mixing and Sonication:
-
Combine the two solutions in a 20 mL Teflon-lined stainless-steel autoclave.
-
Sonicate the mixture for 15 minutes to ensure homogeneity. This step is crucial for preventing the formation of multiple crystalline phases.
-
-
Solvothermal Reaction:
-
Seal the autoclave and place it in a programmable oven.
-
Heat the autoclave to 120 °C at a rate of 5 °C/min and maintain this temperature for 48-72 hours. The slow heating rate promotes the growth of larger, higher-quality crystals.
-
-
Product Isolation and Purification:
-
Allow the oven to cool to room temperature naturally. Abrupt cooling can lead to crystal defects.
-
Collect the crystalline product by filtration or centrifugation.
-
Wash the collected crystals with fresh DMF (3 x 10 mL) to remove any unreacted precursors.
-
Subsequently, wash with a lower boiling point solvent such as ethanol (3 x 10 mL) to facilitate the removal of DMF from the pores.
-
-
Activation:
-
Dry the purified product under vacuum at 80-120 °C for 12 hours. This "activation" step is critical for removing residual solvent molecules from the pores, making them accessible for subsequent applications like gas sorption or drug loading.
-
Structural and Physicochemical Characterization
A multi-faceted approach to characterization is essential to confirm the synthesis of the desired MOF and to understand its properties.
Crystallinity and Phase Purity: X-ray Diffraction (XRD)
X-ray diffraction is the cornerstone of MOF characterization, providing information on the crystalline nature and phase purity of the synthesized material.[8]
-
Single-Crystal X-ray Diffraction (SCXRD): This is the definitive method for determining the precise atomic arrangement, bond lengths, and angles of a new crystalline material.[9] However, growing single crystals of sufficient size and quality can be challenging.[10]
-
Powder X-ray Diffraction (PXRD): PXRD is a more routinely used technique to assess the crystallinity and phase purity of a bulk sample.[1][10] The experimental PXRD pattern of the synthesized MOF should be compared to a simulated pattern derived from SCXRD data (if available) or to the patterns of known phases to confirm the synthesis of the desired product.[11]
-
Sample Preparation: Finely grind a small amount (10-20 mg) of the activated MOF sample using a mortar and pestle.
-
Data Collection: Mount the powdered sample on a zero-background sample holder. Collect the PXRD pattern using a diffractometer with Cu Kα radiation (λ = 1.5406 Å) over a 2θ range of 5-50°.
-
Data Analysis: Compare the obtained pattern with a simulated or reference pattern to confirm phase purity. The sharpness of the peaks is indicative of the degree of crystallinity.
Workflow for MOF Synthesis and Initial Characterization
Caption: Workflow from synthesis to initial structural verification of the MOF.
Linker Incorporation: Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and effective technique to confirm the presence of the organic linker within the MOF structure by identifying its characteristic functional group vibrations.
-
Sample Preparation: Mix a small amount of the activated MOF (1-2 mg) with potassium bromide (KBr, ~100 mg) and press into a pellet.
-
Data Collection: Record the FTIR spectrum from 4000 to 400 cm⁻¹.
-
Data Analysis: Compare the spectrum of the MOF with that of the free linker. The disappearance or significant shift of the carboxylic acid's O-H stretch (typically a broad peak around 3000 cm⁻¹) and the shift of the C=O stretch (around 1700 cm⁻¹) to lower wavenumbers are strong indicators of coordination to the metal center.[3]
Thermal Stability: Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature, providing crucial information about the thermal stability of the MOF and the temperature at which the framework begins to decompose.[2][12] This is a critical parameter for determining the operational window for applications and for setting the activation temperature.
-
Sample Preparation: Place 5-10 mg of the activated MOF sample in an alumina crucible.
-
Data Collection: Heat the sample from room temperature to 800 °C at a heating rate of 10 °C/min under a nitrogen or air atmosphere.
-
Data Analysis: The resulting TGA curve will show an initial mass loss corresponding to the removal of any remaining solvent molecules, followed by a plateau indicating the stable temperature range of the MOF. A sharp mass loss at higher temperatures signifies the decomposition of the framework.
| MOF System | Metal Node | Linker Type | Decomposition Temperature (°C) | Reference |
| ZIF-8 | Zn | Imidazole-based | ~550 | [13] |
| HKUST-1 | Cu | Carboxylate | <300 | [13] |
| MOF-5 | Zn | Carboxylate | ~400 | [13] |
| UiO-66 | Zr | Carboxylate | ~500 | [13] |
Table 1: Comparative thermal stability of various MOFs.
Porosity and Surface Area: Gas Sorption Analysis
The porosity and surface area are defining characteristics of MOFs and are critical for applications such as drug delivery and gas storage.[4][14] These properties are typically determined by measuring the adsorption and desorption of an inert gas, such as nitrogen or argon, at cryogenic temperatures.
-
Sample Preparation (Degassing): Accurately weigh 50-100 mg of the MOF sample into a sample tube. Degas the sample under high vacuum at a temperature determined from the TGA analysis (typically 100-150 °C) for several hours to remove any adsorbed guest molecules.
-
Data Collection: Cool the sample to 77 K (liquid nitrogen) or 87 K (liquid argon) and measure the amount of gas adsorbed at various relative pressures (P/P₀).
-
Data Analysis:
-
BET Surface Area: Calculated from the adsorption isotherm in the relative pressure range of 0.05 to 0.3.
-
Pore Volume: Determined from the amount of gas adsorbed at a relative pressure close to 1.
-
Pore Size Distribution: Calculated using methods such as Non-Local Density Functional Theory (NLDFT).
-
Application in Drug Delivery: Loading and Release Studies
The porous structure and pH-responsive nature of this compound MOFs make them excellent candidates for drug delivery systems.[6][7]
Drug Loading
The most common method for loading drugs into MOFs is by soaking the activated MOF in a concentrated solution of the drug.
-
Preparation: Prepare a stock solution of the desired drug (e.g., Doxorubicin, Ibuprofen) in a suitable solvent.
-
Loading: Disperse a known mass of activated MOF (e.g., 50 mg) in the drug solution (e.g., 5 mL of a 1 mg/mL solution).
-
Incubation: Stir the suspension at room temperature for 24-48 hours to allow the drug molecules to diffuse into the pores of the MOF.
-
Isolation: Centrifuge the mixture to separate the drug-loaded MOF.
-
Quantification: Measure the absorbance of the supernatant using a UV-Vis spectrophotometer at the drug's λ_max. The amount of loaded drug can be calculated by subtracting the amount of drug remaining in the supernatant from the initial amount.
pH-Responsive Drug Release
The imidazole moiety of the linker is expected to induce pH-sensitive drug release.[1][2] This can be monitored by measuring the release of the drug in buffer solutions of different pH values.
-
Preparation: Disperse a known mass of the drug-loaded MOF in a dialysis bag containing a small volume of buffer (e.g., 1 mL).
-
Release Study: Place the dialysis bag in a larger volume of buffer solution (e.g., 50 mL) at 37 °C with constant stirring. Use buffers of different pH values, for example, pH 7.4 (physiological) and pH 5.5 (tumor microenvironment).
-
Sampling: At predetermined time intervals, withdraw a small aliquot (e.g., 1 mL) of the buffer solution from the release medium and replace it with an equal volume of fresh buffer.
-
Quantification: Measure the concentration of the released drug in the collected aliquots using a UV-Vis spectrophotometer.
-
Data Analysis: Plot the cumulative percentage of drug released versus time for each pH value. A significantly faster release rate at the lower pH is indicative of a pH-responsive system.[1]
Logical Flow of Analytical Techniques for MOF Characterization
Caption: Logical progression of analytical techniques for comprehensive MOF characterization.
Conclusion
The analytical techniques and protocols outlined in this guide provide a robust framework for the systematic study of MOFs derived from this compound. By following these methodologies, researchers can confidently synthesize, characterize, and evaluate the potential of these materials for advanced applications, particularly in the realm of targeted drug delivery. The emphasis on understanding the causality behind each experimental step ensures that the generated data is not only reproducible but also contributes to a deeper understanding of the structure-property relationships in this exciting class of materials.
References
-
Engineering pH and Temperature-Triggered Drug Release with Metal-Organic Frameworks and Fatty Acids. PMC. [Link]
-
pH-Responsive Metal–Organic Framework for Targeted Delivery of Fungicide, Release Behavior, and Sustainable Plant Protection. MDPI. [Link]
-
pH-Responsive Metal–Organic Framework Thin Film for Drug Delivery. PMC - NIH. [Link]
-
Imidazole-Based Metal–Organic Framework for the “On1–Off–On2” Fluorescence-Based Detection of Picric Acid and the Adsorption of Congo Red. ResearchGate. [Link]
-
Green Synthesis of MOF-Mediated pH-Sensitive Nanomaterial AgNPs@ZIF-8 and Its Application in Improving the Antibacterial Performance of AgNPs. Dove Medical Press. [Link]
-
Real-time drug release monitoring from pH-responsive CuS-encapsulated metal–organic frameworks. RSC Publishing. [Link]
-
Imidazole-Based Metal–Organic Framework for the “On1–Off–On2” Fluorescence-Based Detection of Picric Acid and the Adsorption of Congo Red. Crystal Growth & Design - ACS Publications. [Link]
-
Controllable Synthesis of 1, 3, 5-tris (1H-benzo[d]imidazole-2-yl) Benzene-Based MOFs. MDPI. [Link]
-
Metal-organic frameworks: Drug delivery applications and future prospects. PMC. [Link]
-
Unlocking the Potential of MOF Synthesis: A Guide to Advanced Ligands. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
A new metal-organic framework with ultra-high surface area. The Royal Society of Chemistry. [Link]
-
(PDF) Controllable Synthesis of 1, 3, 5-tris (1H-benzo[d]imidazole-2-yl) Benzene-Based MOFs. ResearchGate. [Link]
-
Crystal structure of 2-{[1-(2-methyl-5-nitro-1H-imidazol-1-yl)propan-2-yloxy]carbonyl}benzoic acid. NIH. [Link]
-
Synthesis, Structure, and Properties of Complexes Based on 2,4-Bis-(triazol-1-yl)benzoic Acid as a Ligand. NIH. [Link]
-
Synthesis of MOFs and Characterization and Drug Loading Efficiency. MDPI. [Link]
-
Synthesis of MOFs and Characterization and Drug Loading Efficiency. ResearchGate. [Link]
-
Thermal Stability of Metal-Organic Frameworks (MOFs): Concept, Determination, and Model Prediction Using Computational Chemistry and Machine Learning. Penn State Research Database. [Link]
-
Synthesis, characterization and drug loading properties of a medical metal-organic framework constructed from bioactive curcumin derivatives. PLOS One - Research journals. [Link]
-
Structural elucidation of microcrystalline MOFs from powder X-ray diffraction. Dalton Transactions. [Link]
-
Physiochemical characterization of metal organic framework materials: A mini review. PMC. [Link]
-
The powder X-ray diffraction (PXRD) of MOF 1 showing the simulated (black) and the experimental (red) patterns. ResearchGate. [Link]
-
Thermal analysis and heat capacity study of metal-organic frameworks. Journal of Physical Chemistry C. [Link]
-
Pore Size and Pore Volume Measurement of Metal Organic Frameworks. Covalent Metrology. [Link]
-
Synthesis and Characterization of a Novel Zinc-Based Metal-Organic Framework Containing Benzoic Acid: A Low-Toxicity Carrier for Drug Delivery. Brieflands. [Link]
-
Synthesis and Characterization of a Novel Zinc-Based Metal-Organic Framework Containing Benzoic Acid: A Low-Toxicity Carrier for Drug Delivery. PubMed. [Link]
-
(PDF) Synthesis and Characterization of a Novel Zinc-Based Metal-Organic Framework Containing Benzoic Acid: A Low-Toxicity Carrier for Drug Delivery. ResearchGate. [Link]
Sources
- 1. Engineering pH and Temperature-Triggered Drug Release with Metal-Organic Frameworks and Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis, Structure, and Properties of Complexes Based on 2,4-Bis-(triazol-1-yl)benzoic Acid as a Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pH-Responsive Metal–Organic Framework Thin Film for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pure.psu.edu [pure.psu.edu]
- 9. dovepress.com [dovepress.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of MOFs and Characterization and Drug Loading Efficiency [mdpi.com]
- 12. Controllable Synthesis of 1, 3, 5-tris (1H-benzo[d]imidazole-2-yl) Benzene-Based MOFs | MDPI [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Real-time drug release monitoring from pH-responsive CuS-encapsulated metal–organic frameworks - RSC Advances (RSC Publishing) DOI:10.1039/D1RA09320G [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(1H-imidazol-2-yl)benzoic acid
Welcome to the technical support center for the synthesis of 2-(1H-imidazol-2-yl)benzoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this important synthetic procedure. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols grounded in established chemical principles. Our goal is to provide you with the expertise and practical insights needed to improve your yield and overcome common challenges in the laboratory.
I. Troubleshooting Guide: Enhancing Yield and Purity
This section addresses specific issues that can arise during the synthesis of this compound, providing causal explanations and actionable solutions.
Issue 1: Low or No Product Yield
A common frustration in organic synthesis is a lower-than-expected yield of the desired product. Several factors can contribute to this issue in the synthesis of this compound.
Possible Causes & Solutions:
-
Incomplete Reaction: The condensation reaction between 2-formylbenzoic acid and ethylenediamine to form the imidazole ring may not have gone to completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present after the recommended reaction time, consider extending the reflux period. Ensure the reaction temperature is maintained at the optimal level, as insufficient heat can slow down the reaction rate.
-
-
Suboptimal pH for Cyclization: The formation of the imidazole ring is sensitive to the pH of the reaction mixture.
-
Solution: While the reaction is often carried out under neutral or slightly basic conditions, the specific pH for optimal cyclization can vary. If yields are consistently low, a small-scale pH optimization study may be beneficial.
-
-
Side Reactions: 2-Formylbenzoic acid can exist in equilibrium with its cyclic lactol form, 3-hydroxyphthalide, which may not be as reactive or could lead to alternative reaction pathways.[1][2]
-
Solution: Ensure that the 2-formylbenzoic acid used is of high purity. The presence of impurities can catalyze side reactions. Additionally, controlling the reaction temperature is crucial, as higher temperatures can sometimes favor the formation of undesired byproducts.
-
-
Oxidation of the Aldehyde: The aldehyde group of 2-formylbenzoic acid is susceptible to oxidation to a carboxylic acid, especially if the reaction is exposed to air for extended periods at high temperatures.
-
Solution: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. Using freshly distilled or high-purity solvents can also reduce the presence of oxidizing impurities.
-
Issue 2: Difficulty in Product Purification
Even with a successful reaction, isolating the pure this compound can be challenging.
Possible Causes & Solutions:
-
Presence of Unreacted Starting Materials: If the reaction did not go to completion, unreacted 2-formylbenzoic acid or ethylenediamine will contaminate the crude product.
-
Solution: An initial workup with an appropriate solvent wash can help remove some of the unreacted starting materials. For instance, washing the crude product with a solvent in which the starting materials are soluble but the product is not can be effective.
-
-
Formation of Polymeric Byproducts: Under certain conditions, side reactions can lead to the formation of polymeric materials that are difficult to remove.
-
Solution: Recrystallization is a powerful technique for purifying the final product. Experiment with different solvent systems (e.g., ethanol/water, methanol/chloroform) to find the optimal conditions for crystallizing the desired product while leaving impurities in the solution.[3] Column chromatography on silica gel can also be employed for more challenging separations.
-
-
Product Solubility Issues: The amphoteric nature of this compound (containing both a basic imidazole ring and an acidic carboxylic acid group) can complicate extraction and purification.
-
Solution: Carefully adjusting the pH during the workup is critical. Acidifying the aqueous solution to a pH of approximately 5-6 can protonate the carboxylic acid, potentially causing the product to precipitate.[4][5] Subsequent extraction with an organic solvent like ethyl acetate can then be used to isolate the product.[4]
-
Issue 3: Inconsistent Results and Poor Reproducibility
Variability between batches is a significant concern in any synthetic process.
Possible Causes & Solutions:
-
Reagent Quality: The purity of starting materials, especially 2-formylbenzoic acid, can significantly impact the reaction outcome.
-
Solution: Always use high-purity reagents from a reliable supplier. If there is any doubt about the quality of the 2-formylbenzoic acid, it can be purified by recrystallization before use.
-
-
Solvent Effects: The choice of solvent can influence reaction rates and selectivity.
-
Solution: Ensure that the solvent is anhydrous and of an appropriate grade. For instance, using absolute ethanol is often recommended to avoid the introduction of water, which can interfere with the condensation reaction.
-
-
Catalyst Activity (if applicable): While the direct condensation may not require a catalyst, some related benzimidazole syntheses utilize catalysts.[6][7] If a catalytic approach is being adapted, the activity of the catalyst is paramount.
-
Solution: If using a catalyst, ensure it is fresh and handled correctly to prevent deactivation. The catalyst loading should also be optimized for the specific reaction scale.
-
II. Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the synthesis of this compound from 2-formylbenzoic acid and ethylenediamine?
A1: The synthesis proceeds through a condensation reaction. The initial step involves the nucleophilic attack of one of the amino groups of ethylenediamine on the carbonyl carbon of the aldehyde group in 2-formylbenzoic acid, forming a Schiff base intermediate. This is followed by an intramolecular cyclization where the second amino group attacks the imine carbon. Subsequent dehydration leads to the formation of the stable aromatic imidazole ring.
Caption: Reaction mechanism for the synthesis of this compound.
Q2: Are there alternative synthetic routes to 2-substituted benzoic acids containing an imidazole or benzimidazole moiety?
A2: Yes, several other methods have been reported for similar structures. For instance, the Phillips-Ladenburg reaction involves the condensation of o-phenylenediamines with carboxylic acids in the presence of a mineral acid to form benzimidazoles.[7] Another approach is the Weidenhagen reaction, which uses aldehydes and an oxidizing agent.[7] For N-arylated imidazoles, a copper-catalyzed Ullmann condensation between a halobenzoic acid and imidazole is a common method.[4][5]
Q3: How critical is the reaction temperature, and what is the optimal range?
A3: The reaction temperature is a critical parameter. It needs to be high enough to overcome the activation energy of the reaction and drive the dehydration step, but not so high as to cause decomposition of the reactants or products, or to promote side reactions. A common approach is to reflux the reaction mixture. For example, a synthesis of a related benzimidazole derivative was carried out by refluxing in methanol at 353 K (80 °C).[3] The optimal temperature may vary depending on the solvent used.
Q4: What are the best practices for the work-up and purification of the final product?
A4: A typical work-up procedure involves cooling the reaction mixture, followed by precipitation of the crude product, often by pouring it into water.[8] The crude product can then be collected by filtration. For purification, recrystallization from a suitable solvent system like ethanol/water or methanol/chloroform is highly effective.[3] Adjusting the pH of the aqueous solution to the isoelectric point of the product (around pH 5-6) can aid in its precipitation and isolation.[4][5]
Q5: What analytical techniques are recommended for characterizing the final product?
A5: To confirm the identity and purity of the synthesized this compound, a combination of analytical techniques should be used. These include:
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To elucidate the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Infrared (IR) Spectroscopy: To identify the functional groups present (e.g., carboxylic acid O-H and C=O stretches, N-H stretch of the imidazole).
-
Melting Point Analysis: To assess the purity of the crystalline product.
III. Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a generalized procedure based on common condensation reactions for the formation of imidazole rings.
Materials:
-
2-Formylbenzoic acid
-
Ethylenediamine
-
Ethanol (absolute)
-
Hydrochloric acid (1 M)
-
Sodium hydroxide solution (1 M)
-
Ethyl acetate
-
Deionized water
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-formylbenzoic acid (1 equivalent) in absolute ethanol.
-
Reagent Addition: Slowly add ethylenediamine (1.1 equivalents) to the stirred solution.
-
Reaction: Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into deionized water.
-
Adjust the pH to approximately 5-6 with 1 M HCl. This may cause the product to precipitate.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure.
-
Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.
-
Data Summary Table
| Parameter | Recommended Value/Range | Rationale |
| Reactant Ratio | 1:1.1 (2-formylbenzoic acid : ethylenediamine) | A slight excess of ethylenediamine ensures complete consumption of the limiting reagent. |
| Solvent | Absolute Ethanol | Provides a good medium for the reaction and is relatively easy to remove. |
| Reaction Temperature | Reflux | Ensures a sufficient reaction rate for the condensation and cyclization. |
| Reaction Time | 2-4 hours | Typically sufficient for the reaction to go to completion, but should be monitored by TLC. |
| Work-up pH | ~5-6 | This is likely near the isoelectric point of the product, minimizing its solubility in water.[4][5] |
Troubleshooting Workflow
Caption: A decision-making workflow for troubleshooting the synthesis.
IV. References
-
Nelson, et al. (1982). [1H-benzimidazol-2-yl]benzoic acid methanol solvate. National Institutes of Health. Available from:
-
(2023). Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies. Semantic Scholar. Available from:
-
(2022). Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants. National Institutes of Health. Available from:
-
BenchChem. (2025). Application Note and Protocol for the Synthesis of 3-(1H-imidazol-1-yl)benzoic acid. BenchChem. Available from:
-
(2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Semantic Scholar. Available from:
-
BenchChem. (2025). Technical Guide: 3-(1H-imidazol-1-yl)benzoic acid. BenchChem. Available from:
-
(2021). Condensation of 2-formylbenzoic acid, aliphatic primary amines and diethyl phosphite in a continuous flow-microwave reactor. ResearchGate. Available from:
-
(2018). Crystal structure, Hirshfeld and electronic transition analysis of 2-[(1H-benzimidazol-1-yl)methyl]benzoic acid. National Institutes of Health. Available from:
-
Sigma-Aldrich. This compound AldrichCPR. Sigma-Aldrich. Available from:
-
(2018). Concentration profiles of the reaction components in the condensation of 2-formylbenzoic acid (FBA), butylamine (BA) and diethyl phosphite (DEP) in ethanol. ResearchGate. Available from:
-
Wikipedia. 2-Carboxybenzaldehyde. Wikipedia. Available from:
-
National Institutes of Health. Phthalaldehydic acid. PubChem. Available from:
Sources
- 1. 2-Carboxybenzaldehyde - Wikipedia [en.wikipedia.org]
- 2. Phthalaldehydic acid | C8H6O3 | CID 8406 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-[1-(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)-1H-benzimidazol-2-yl]benzoic acid methanol solvate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Crystal structure, Hirshfeld and electronic transition analysis of 2-[(1H-benzimidazol-1-yl)methyl]benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2-(1H-imidazol-2-yl)benzoic acid
Welcome to the technical support center for the purification of 2-(1H-imidazol-2-yl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical advice and troubleshooting for common challenges encountered during the purification of this amphoteric molecule. Our focus is on providing not just protocols, but the scientific rationale behind them to empower you to make informed decisions in your work.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound?
A1: The main challenge arises from the compound's amphoteric nature. It possesses both a basic imidazole ring and an acidic carboxylic acid group. This duality can lead to solubility issues, zwitterion formation, and strong interactions with stationary phases in chromatography, often resulting in tailing. Furthermore, depending on the synthetic route, you may encounter impurities with similar properties, making separation difficult.
Q2: What are the most common purification methods for this compound?
A2: The most effective purification strategies leverage the unique physicochemical properties of this compound. These include:
-
Recrystallization: Ideal for removing impurities with different solubility profiles.
-
Acid-Base Extraction: A powerful technique that exploits the amphoteric nature of the molecule to separate it from non-ionizable impurities.
-
Column Chromatography: Useful for separating complex mixtures, but often requires optimization to overcome tailing.
Q3: How do I choose the right purification method?
A3: The choice of method depends on the nature and quantity of impurities, as well as the desired final purity. A general workflow is to start with a crude purification step like acid-base extraction to remove the bulk of impurities, followed by recrystallization to achieve high purity. Column chromatography is typically reserved for more challenging separations or when small quantities of highly pure material are required.
Troubleshooting Guides
Recrystallization
Issue 1: The compound "oils out" instead of crystallizing.
-
Cause: The compound's solubility in the chosen solvent is too high at the temperature of crystallization, or the cooling process is too rapid.
-
Solution:
-
Solvent System Modification: If using a single solvent, try a two-solvent system. Dissolve the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature, and then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes slightly turbid. Then, allow it to cool slowly. A common and effective system for similar compounds is an ethanol/water mixture.[1]
-
Slower Cooling: After dissolving the compound in the hot solvent, allow the flask to cool to room temperature slowly before transferring it to an ice bath. Covering the flask with glass wool can help to slow the cooling rate.
-
Induce Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod at the meniscus or adding a seed crystal of the pure compound.
-
Issue 2: Poor recovery of the purified product.
-
Cause: Too much solvent was used, the compound is significantly soluble in the cold solvent, or crystals were lost during transfer.
-
Solution:
-
Minimize Solvent: Use the minimum amount of hot solvent required to fully dissolve the compound. Add the solvent in small portions, allowing time for the solid to dissolve before adding more.[2][3][4]
-
Thorough Cooling: Ensure the solution is thoroughly cooled in an ice bath to minimize the solubility of the product in the mother liquor.
-
Wash with Cold Solvent: When washing the filtered crystals, use a minimal amount of ice-cold recrystallization solvent to avoid redissolving the product.
-
Acid-Base Extraction
Issue 3: The compound precipitates at the interface of the aqueous and organic layers.
-
Cause: The pH of the aqueous layer is near the isoelectric point (pI) of the compound, where its solubility is at a minimum. At the pI, the molecule exists as a zwitterion with no net charge, reducing its affinity for both the aqueous and organic phases.
-
Solution:
-
Adjust pH: Ensure a significant pH difference from the pI. When extracting into the aqueous basic layer, use a pH high enough to fully deprotonate the carboxylic acid (e.g., pH > 6, using a weak base like sodium bicarbonate). When extracting into the aqueous acidic layer, use a pH low enough to fully protonate the imidazole ring (e.g., pH < 4, using dilute HCl).
-
Add More Solvent: Increasing the volume of either the aqueous or organic phase can sometimes help to redissolve the precipitated material.
-
Issue 4: Incomplete extraction into the aqueous layer.
-
Cause: Insufficient mixing, incorrect pH, or the salt form of the compound has some solubility in the organic layer.
-
Solution:
-
Thorough Mixing: Shake the separatory funnel vigorously to ensure intimate contact between the two phases.
-
Verify pH: After mixing, check the pH of the aqueous layer to confirm it is in the desired range.
-
Multiple Extractions: Perform multiple extractions with smaller volumes of the aqueous solution. Two or three extractions are more efficient than a single extraction with the same total volume.
-
Column Chromatography
Issue 5: Significant tailing of the product spot/peak.
-
Cause: Strong interaction between the basic imidazole moiety and the acidic silanol groups on the surface of the silica gel.
-
Solution:
-
Add a Basic Modifier: Incorporate a small amount (0.5-1%) of a basic modifier like triethylamine or pyridine into the mobile phase. This will neutralize the acidic sites on the silica gel and improve the peak shape.
-
Use an Alternative Stationary Phase: Consider using neutral or basic alumina as the stationary phase, which has fewer acidic sites than silica gel.
-
Reverse-Phase Chromatography: If the compound is sufficiently non-polar, reverse-phase chromatography (e.g., with a C18 stationary phase) can be an effective alternative.
-
Issue 6: Poor separation from a closely eluting impurity.
-
Cause: The chosen mobile phase does not provide sufficient selectivity.
-
Solution:
-
Optimize Mobile Phase: Systematically vary the solvent composition of the mobile phase. For normal-phase chromatography, common solvent systems for imidazole derivatives include ethyl acetate/hexane and dichloromethane/methanol. A shallow gradient elution can often improve separation.
-
Change Solvent System: If optimizing the current system fails, switch to a different solvent system with different selectivities (e.g., from an ethyl acetate/hexane system to a chloroform/acetone system).
-
Experimental Protocols
Protocol 1: Purification by Recrystallization from an Ethanol/Water System
This protocol is a general guideline and should be optimized based on the initial purity of your material.
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of ethanol and gently heat the mixture on a hot plate with stirring until the solid dissolves completely.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask.
-
Addition of Anti-Solvent: To the hot ethanol solution, add deionized water dropwise with continuous swirling until a persistent turbidity is observed.
-
Redissolution: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of an ice-cold ethanol/water mixture.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below the compound's melting point until a constant weight is achieved.
Protocol 2: Purification by Acid-Base Extraction
This method is particularly effective for removing neutral organic impurities.
-
Dissolution: Dissolve the crude product in a suitable organic solvent such as ethyl acetate.
-
Basification and Extraction: Transfer the organic solution to a separatory funnel and add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Shake the funnel vigorously, venting frequently. Allow the layers to separate. The deprotonated this compound will be in the aqueous layer.
-
Separation: Drain the lower aqueous layer into a clean Erlenmeyer flask. Repeat the extraction of the organic layer with a fresh portion of NaHCO₃ solution to ensure complete transfer of the product.
-
Removal of Basic Impurities (Optional): The remaining organic layer can be washed with a dilute acid (e.g., 1 M HCl) to remove any basic impurities.
-
Acidification and Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add 1 M HCl dropwise with stirring until the pH is approximately 4-5. The purified product should precipitate out of the solution.
-
Isolation and Washing: Collect the precipitate by vacuum filtration. Wash the solid with a small amount of cold deionized water to remove any inorganic salts.
-
Drying: Dry the purified product under vacuum.
Protocol 3: Column Chromatography
This is a general protocol for normal-phase silica gel chromatography.
-
TLC Analysis: Develop a suitable mobile phase using thin-layer chromatography (TLC). A good starting point for imidazole derivatives is a mixture of ethyl acetate and hexanes, or for more polar compounds, dichloromethane and methanol. The ideal Rf value for the product is typically between 0.2 and 0.4. If tailing is observed on the TLC plate, add 0.5% triethylamine to the mobile phase.
-
Column Packing: Pack a glass column with silica gel using the chosen mobile phase as a slurry.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (e.g., dichloromethane). Adsorb the sample onto a small amount of silica gel by evaporating the solvent. Load the resulting dry powder onto the top of the packed column.
-
Elution: Elute the column with the mobile phase, collecting fractions. The polarity of the mobile phase can be gradually increased (gradient elution) to facilitate the elution of the product.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Data Summary
| Purification Method | Typical Starting Purity | Achievable Final Purity | Expected Yield | Key Advantages |
| Recrystallization | 85-95% | >99% | 70-90% | High purity, scalable |
| Acid-Base Extraction | 70-90% | 95-98% | 80-95% | Good for removing non-amphoteric impurities |
| Column Chromatography | <90% | >98% | 60-80% | High resolution for complex mixtures |
Note: The values in this table are typical estimates and may vary depending on the specific experimental conditions and the nature of the impurities.[5]
Visualizing Purification Workflows
Decision Tree for Purification Method Selection
Caption: Decision tree for selecting the optimal purification strategy.
Acid-Base Extraction Workflow
Caption: Workflow for purification via acid-base extraction.
References
- Google Patents. (1998).
-
ACS Publications. (2023). Ultrafast Proton Transfer Pathways Mediated by Amphoteric Imidazole. The Journal of Physical Chemistry Letters. [Link]
-
ResearchGate. (n.d.). The solubility of benzoic acid in seven solvents. [Link]
-
Journal of Medicinal and Chemical Sciences. (2023). Synthesis of Benzimidazole and Phthaloylamino Acid derivatives and Antibacterial Activity. [Link]
-
Journal of Chemical & Engineering Data. (2008). Solubility of Benzoic Acid in Aqueous Solutions Containing Ethanol or N-Propanol. [Link]
-
University of Missouri–St. Louis. (n.d.). Recrystallization of Benzoic Acid. [Link]
-
MDPI. (2023). Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. [Link]
-
International Journal of Creative Research Thoughts. (2022). SYNTHESIS AND DEVELOPMENT OF MOBILE PHASE BY THINLAYER CHROMATOGRAPHY OF BENZIMIDAZOLE. [Link]
-
ScienceDirect. (n.d.). High-performance liquid chromatography utilization of ionic liquids as mobile phase additives for separation and determination of the isomers of amino benzoic acids. [Link]
-
University of Massachusetts. (n.d.). The Recrystallization of Benzoic Acid. [Link]
-
Royal Society of Chemistry. (n.d.). Selective synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone and quinoxaline from aromatic aldehyde and o-phenylenediamine. [Link]
-
ResearchGate. (n.d.). Thin-Layer Chromatography of Benzoic Acids with a Controlled Gas Phase: A Comparison of Different Stationary Phases. [Link]
-
ResearchGate. (2018). Solubility of benzoic acid in acetone, 2-propanol, acetic acid and cyclohexane: Experimental measurement and thermodynamic modeling. [Link]
-
Semantic Scholar. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. [Link]
-
The University of the West Indies at Mona. (2015). PRACTICAL #3: THIN LAYER CHROMATOGRAPHY. [Link]
-
ResearchGate. (2015). Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures. [Link]
-
Khan Academy. (n.d.). Isoelectric point and zwitterions. [Link]
-
ResearchGate. (n.d.). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. [Link]
-
Chemistry LibreTexts. (2020). 25.3: Isoelectric Points and Electrophoresis. [Link]
-
OrgoSolver. (n.d.). pKa and Electrical Properties of Amino Acids. [Link]
-
National Institutes of Health (NIH). (2021). IPC 2.0: prediction of isoelectric point and pKa dissociation constants. [Link]
-
University of Calgary. (n.d.). Ch27 pKa and pI values. [Link]
Sources
Technical Support Center: Synthesis of 2-(1H-imidazol-2-yl)benzoic Acid Derivatives
Welcome to the technical support center for the synthesis of 2-(1H-imidazol-2-yl)benzoic acid and its derivatives. This class of molecules represents a significant scaffold in medicinal chemistry and materials science. However, their synthesis is often fraught with challenges stemming from the electronic properties and steric hindrance imposed by the ortho-substituted benzoic acid moiety.
This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you navigate the complexities of these syntheses.
Part 1: Troubleshooting Guide (Question & Answer Format)
This section addresses specific experimental issues in a direct Q&A format, focusing on causality and providing actionable solutions.
Issue 1: Low or No Yield of the Imidazole Ring
Question: I am attempting to synthesize a this compound derivative via the Debus-Radziszewski reaction (or a related condensation) using a 2-carboxybenzaldehyde derivative, glyoxal, and ammonium acetate, but I am observing very low to no product formation. What are the likely causes and how can I improve the yield?
Answer: This is a very common and multifaceted problem. The primary culprits are often related to the reactivity of the aldehyde and the harsh conditions required for cyclization, which can be incompatible with the benzoic acid group.
Causality & Explanation:
-
Deactivation of the Aldehyde: The ortho-carboxyl group is electron-withdrawing, which can deactivate the adjacent aldehyde group towards nucleophilic attack by the ammonia/amine species, a critical first step in the imidazole formation pathway.
-
Steric Hindrance: The bulky carboxyl group sterically hinders the approach of reactants to the aldehyde, slowing down the reaction rate.
-
Side Reactions (Decarboxylation): Classical Debus-Radziszewski conditions often require high temperatures.[1] Under these conditions, the benzoic acid moiety can undergo decarboxylation, leading to the formation of undesired side products. Some imidazole-2-carbaldehydes have even been shown to undergo decarbonylation in hot ethanol.[2]
-
Poor Solubility: The starting materials, intermediates, and final product may have different solubility profiles, leading to precipitation or a heterogeneous reaction mixture that impedes the reaction.
Troubleshooting Solutions:
-
Solution 1: Switch to a Milder, More Modern Synthetic Route:
-
The classical Debus-Radziszewski reaction often suffers from harsh conditions and low yields.[1] Consider alternative methods that proceed under milder conditions. For instance, transition-metal-catalyzed methods for C-H arylation of imidazoles are becoming more common, though they represent a different synthetic strategy.[3]
-
-
Solution 2: Use Microwave Irradiation:
-
Microwave-assisted synthesis can significantly accelerate the reaction and improve yields by providing rapid, uniform heating.[4] This can often overcome the activation energy barrier for cyclization without prolonged exposure to high temperatures that cause decomposition.
-
-
Solution 3: Change the Starting Material:
-
Instead of 2-carboxybenzaldehyde, consider starting with 2-cyanobenzonitrile . The nitrile can be converted to an amidine, which then readily cyclizes with a dicarbonyl compound. The second nitrile group can be hydrolyzed to the carboxylic acid in a final step.[5][6][7] This multi-step approach often provides a more reliable and higher-yielding route.
-
-
Solution 4: Optimize Reaction Conditions:
-
Catalyst: Experiment with different Lewis acid catalysts (e.g., ZnCl₂, BF₃·Et₂O) or solid acid catalysts (e.g., SBA-Pr-SO3H) to promote the condensation steps under milder conditions.[4][8]
-
Solvent: Screen different solvents. While ethanol or acetic acid are common, a higher-boiling polar aprotic solvent like DMF or DMSO might improve solubility and facilitate the reaction, though care must be taken to avoid side reactions.
-
Issue 2: Difficulty in Final Product Purification
Question: My reaction seems to have worked based on TLC and crude NMR, but I am struggling to purify the final this compound product. It streaks on silica gel columns and I can't seem to get a clean crystallization. What's going on?
Answer: The amphoteric nature of your product is the most likely cause of your purification difficulties. The molecule contains both a basic imidazole ring (pKa of N-3 protonated form ~7) and an acidic carboxylic acid group (pKa ~4-5).
Causality & Explanation:
-
Amphoteric Character: On neutral silica gel, your compound can exist in multiple protonation states (cationic, anionic, zwitterionic, and neutral). This leads to strong, non-uniform interactions with the silica surface, causing severe tailing and poor separation.
-
Zwitterion Formation: In solution and in the solid state, the molecule can form an internal salt (zwitterion), where the carboxylic proton is transferred to one of the imidazole nitrogens. Zwitterions are often highly polar and less soluble in common organic solvents, making crystallization challenging.
-
Strong Intermolecular Interactions: The presence of both hydrogen bond donors (N-H, O-H) and acceptors (N, C=O) leads to strong intermolecular hydrogen bonding, which can result in the formation of intractable solids or oils.
Troubleshooting Solutions:
-
Solution 1: Modified Column Chromatography:
-
Acid/Base Additive: Buffer the silica gel column. Add a small amount of acetic acid (~1%) to the eluent to ensure the carboxylic acid remains protonated and the imidazole is protonated (cationic). This forces the compound to elute in a single, more predictable form. Alternatively, adding a small amount of a volatile base like triethylamine can deprotonate the carboxylic acid, but this is often less effective for these specific compounds.
-
Reverse-Phase Chromatography: If available, C18 reverse-phase chromatography is an excellent alternative. The separation occurs in polar solvents (e.g., water/acetonitrile or water/methanol mixtures), which are better suited for these polar, amphoteric molecules.
-
-
Solution 2: Purification via Salt Formation and Recrystallization:
-
Acid Salt: Dissolve the crude product in a suitable solvent (e.g., methanol, ethanol, or acetone). Add one equivalent of a strong acid like HCl (as a solution in ether or dioxane) or methanesulfonic acid. This will form the imidazolium salt, which is often a well-behaved, crystalline solid. The salt can then be isolated by filtration and recrystallized.
-
Base Salt: Alternatively, dissolve the crude product in an aqueous base (e.g., NaOH or NaHCO₃) to form the sodium carboxylate salt. Wash the aqueous solution with an organic solvent (like ethyl acetate or DCM) to remove non-acidic impurities. Then, carefully re-acidify the aqueous layer with HCl until the product precipitates out at its isoelectric point. Filter and wash the solid.[9]
-
-
Solution 3: Protect-Purify-Deprotect Strategy:
-
If purification remains difficult, consider protecting one of the functional groups. For example, convert the carboxylic acid to a methyl or ethyl ester. This eliminates the amphoteric nature, making the molecule much easier to handle during chromatography. After purification of the ester, hydrolyze it back to the carboxylic acid.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: Which synthetic route is generally considered the most reliable for these derivatives?
A1: There is no single "best" route, as the optimal path depends on the specific substitution pattern of your target molecule. However, for many researchers, a convergent synthesis is often more reliable than a one-pot condensation. A common and effective strategy involves:
-
Synthesizing the appropriately substituted 1,2-phenylenediamine.
-
Condensing this diamine with a protected 2-formylbenzoic acid (e.g., as the methyl ester) or a related derivative to form the benzimidazole core.[10]
-
Performing any further required modifications.
-
Finally, deprotecting/hydrolyzing the ester to yield the final benzoic acid. This avoids handling the challenging amphoteric compound until the very last step.
Q2: I am considering a transition-metal-catalyzed cross-coupling approach. What are the key challenges?
A2: Transition-metal catalysis can be a powerful tool, for example, in N-arylation of the imidazole ring.[11] However, challenges include:
-
Catalyst Poisoning: The imidazole ring itself can act as a ligand and coordinate to the metal center (e.g., Palladium or Copper), potentially inhibiting catalytic activity.[12]
-
Competing Coordination: The carboxylate group can also coordinate to the metal, leading to complex reaction mixtures and catalyst deactivation.
-
Regioselectivity: For N-H imidazoles, C-H activation/functionalization can be difficult to control, with potential reactions at C4 or C5 in addition to the desired C2 coupling.
Q3: My reaction requires anhydrous ammonia. What are some safer and more convenient alternatives?
A3: Handling anhydrous ammonia can be hazardous. Several reagents can serve as an ammonia surrogate in imidazole syntheses:
-
Ammonium Acetate (NH₄OAc): This is the most common and convenient source. Upon heating, it decomposes to provide ammonia and acetic acid in situ.
-
Ammonium Chloride (NH₄Cl): Can also be used, often in the presence of a base to liberate ammonia.[10]
-
Hexamethyldisilazane (HMDS): This can serve as a nitrogen source, particularly in microwave-heated, solvent-free conditions.[13]
-
Formamide: Can act as both a nitrogen source and a solvent in certain high-temperature syntheses.[14]
Q4: Can I protect the imidazole N-H during my synthesis? What are the best protecting groups?
A4: Yes, protecting the imidazole N-H is often a wise strategy, especially if you are performing reactions sensitive to acidic protons or require regioselective functionalization.
-
Boc (tert-butyloxycarbonyl): Easily installed with Boc₂O and removed with mild acid (e.g., TFA). It is robust to many reaction conditions.
-
Trityl (Tr): A bulky group that directs metallation/functionalization to the C2 position. It is acid-labile.
-
SEM (2-(trimethylsilyl)ethoxymethyl): Very stable to a wide range of conditions and is cleanly removed with fluoride ions (e.g., TBAF).
-
THP (tetrahydropyranyl): A common, acid-labile protecting group, though it introduces a new stereocenter.[15]
Part 3: Data & Protocols
Table 1: Comparison of Common Synthetic Conditions
| Method | Key Reagents | Catalyst/Conditions | Typical Yields | Advantages | Disadvantages |
| Debus-Radziszewski | Dicarbonyl, Aldehyde, NH₃ source | Heat (reflux), Acetic Acid | 10-50% | One-pot, readily available reagents | Harsh conditions, low yields, side reactions[1][16] |
| Microwave-Assisted | Dicarbonyl, Aldehyde, NH₄OAc | Microwave Irradiation (120-160 °C) | 40-80% | Rapid, improved yields[4] | Requires specialized equipment |
| From o-phenylenediamine | o-phenylenediamine, 2-carboxybenzaldehyde | Oxidative condensation (e.g., O₂, I₂) | 50-90% | Good for benzimidazole derivatives | Requires specific starting materials |
| Hydrolysis of Nitrile | 2-cyanobenzonitrile | 1. Amidine formation 2. Cyclization 3. Hydrolysis (NaOH, H₃O⁺) | 60-85% (overall) | Milder, more controlled, higher yields[9][17] | Multi-step process |
Detailed Experimental Protocol: Two-Step Synthesis via Nitrile Hydrolysis
This protocol outlines a reliable method starting from 2-cyanobenzaldehyde, avoiding the direct use of the less reactive 2-carboxybenzaldehyde in the cyclization step.
Step 1: Synthesis of 2-(1H-imidazol-2-yl)benzonitrile
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 2-cyanobenzaldehyde (1.0 eq), glyoxal (40% solution in water, 1.1 eq), and ammonium acetate (3.0 eq).
-
Solvent: Add glacial acetic acid as the solvent (approx. 5-10 mL per gram of aldehyde).
-
Reaction: Heat the mixture to reflux (approx. 120 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., 30% Ethyl Acetate in Hexane).
-
Workup: Cool the reaction mixture to room temperature and pour it slowly into a beaker of ice-cold water with stirring.
-
Basification: Carefully neutralize the solution by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases and the pH is ~7-8.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of aqueous layer).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the 2-(1H-imidazol-2-yl)benzonitrile.
Step 2: Hydrolysis to this compound
-
Reaction Setup: In a round-bottom flask, dissolve the purified 2-(1H-imidazol-2-yl)benzonitrile (1.0 eq) in a 6 M aqueous solution of sodium hydroxide (NaOH) (5-10 eq).
-
Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 110 °C). The reaction can take 12-24 hours. Monitor for the cessation of ammonia gas evolution (can be tested with moist litmus paper held at the top of the condenser) and by TLC (disappearance of starting material).[6][17]
-
Workup: Cool the reaction mixture in an ice bath.
-
Acidification: While stirring vigorously, slowly add concentrated hydrochloric acid (HCl) to adjust the pH to ~4-5. The product should precipitate out as a solid at its isoelectric point.
-
Isolation: Collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake thoroughly with cold deionized water to remove inorganic salts, followed by a small amount of a non-polar solvent like cold diethyl ether or hexane to aid in drying.
-
Drying: Dry the purified this compound under high vacuum.
Part 4: Visual Diagrams
Experimental Workflow Diagram
This diagram illustrates the key decision points and pathways in synthesizing the target compounds.
Caption: Synthetic pathways to the target molecule.
Troubleshooting Decision Tree
This diagram helps diagnose and solve common purification issues.
Caption: Decision tree for product purification.
References
-
Banu, S., et al. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry. Available at: [Link]
-
de Oliveira, C. S., et al. (2023). Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. Molbank. Available at: [Link]
-
Wikipedia. (n.d.). Debus–Radziszewski imidazole synthesis. Wikipedia. Available at: [Link]
-
Grimmett, M. R., & Iddon, B. (1995). The decarbonylation reaction of imidazole-2-carbaldehydes in ethanol. ResearchGate. Available at: [Link]
-
Wang, J., et al. (2023). Synthesis of Imidazole-Based Molecules under Ultrasonic Irradiation Approaches. Molecules. Available at: [Link]
- Google Patents. (n.d.). Process for purifying imidazoles and imidazol-based agents by crystallisation.
-
de Oliveira, C. S., et al. (2023). Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. ResearchGate. Available at: [Link]
-
Sonar, J., et al. (2021). A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction. International Journal of Pharmaceutical Research and Applications. Available at: [Link]
-
Zhang, Y., & Feng, Y.-L. (2010). 2-(1-(3'-phthalide-yl)-1H-benzoimidazol-2-yl)benzoic acid methanol solvate. Acta Crystallographica Section E. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Benzimidazolone synthesis. Available at: [Link]
-
Troisi, L., et al. (2019). Synthesis of Imidazolidin-2-ones and Imidazol-2-ones via Base-Catalyzed Intramolecular Hydroamidation of Propargylic Ureas under Ambient Conditions. The Journal of Organic Chemistry. Available at: [Link]
-
Study.com. (n.d.). Write an equation that illustrates the mechanism of the basic hydrolysis of benzonitrile to benzoic acid. Available at: [Link]
-
Fernández-Lozano, M., et al. (2025). Transition Metal Catalysis for the Asymmetric Synthesis of 2-Arylethylamines: A Review of the New Millennium. Molecules. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Imidazole synthesis. Available at: [Link]
-
Fernández-Lozano, M., et al. (2025). Transition Metal Catalysis for the Asymmetric Synthesis of 2-Arylethylamines: A Review of the New Millennium. ResearchGate. Available at: [Link]
-
Fernández-Lozano, M., et al. (2025). Transition Metal Catalysis for the Asymmetric Synthesis of 2-Arylethylamines: A Review of the New Millennium. PubMed Central. Available at: [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Imidazole. Available at: [Link]
-
Urban, P., et al. (2022). Transition Metal-Catalyzed Transformations for the Synthesis of Marine Drugs. Marine Drugs. Available at: [Link]
-
da Silva, J. F., et al. (2017). Transition metal-catalyzed C–H arylation of imidazoles and benzimidazoles. ResearchGate. Available at: [Link]
-
de Oliveira, R., et al. (2021). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Pharmaceuticals. Available at: [Link]
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Chegg. (2022). Solved 3. Write the specific reaction (starting with | Chegg.com. Available at: [Link]
-
Ventura College. (n.d.). Hydrolysis of Nitriles to Carboxylic Acid. Ventura College Organic Chemistry Lab. Available at: [Link]
-
Kumar, R., et al. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Semantic Scholar. Available at: [Link]
-
Kim, H., et al. (2022). Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants. RSC Medicinal Chemistry. Available at: [Link]
-
Scribd. (n.d.). EXP13 Hydrolysis of Benzonitrile. Available at: [Link]
-
ResearchGate. (n.d.). (PDF) Reaction strategies for synthesis of imidazole derivatives: a review. Available at: [Link]
-
Çetinkaya, S., & Aksin, O. (2020). Synthesis of N-Arylimidazole Derivatives From Imidazole and Arylhalides in the Presence of Recoverable Pd/AlO(OH) NPs. KOUSBED. Available at: [Link]
- Google Patents. (n.d.). Method for the production of purified 1,3-substituted imidazolium salts.
-
Filo. (2024). Write reaction showing conversion of Benzonitrile into benzoic acid... Available at: [Link]
-
Li, J-T., et al. (2019). Selective synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone and quinoxaline from aromatic aldehyde and o-phenylenediamine. Organic & Biomolecular Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). SYNTHESIS OF SOME NOVEL BENZIMIDAZOL-2-ONE DERIVATIVES. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). New One-Step Synthesis of 2-Aryl-1H-Imidazoles: Dehydrogenation of 2-Aryl-Δ2-Imidazolines with Dimethylsulfoxide. Available at: [Link]
- Google Patents. (n.d.). Processes for nitration of N-substituted imidazoles.
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Technical Support Center: Optimizing Reaction Conditions for 2-(1H-imidazol-2-yl)benzoic Acid MOF Formation
Introduction
Welcome to the technical support center for the synthesis of Metal-Organic Frameworks (MOFs) utilizing the bifunctional linker, 2-(1H-imidazol-2-yl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals who are working to synthesize and optimize novel MOF structures with this versatile building block. The unique combination of a carboxylate and an imidazole group on the same ligand presents distinct opportunities and challenges in crystal engineering.
This document provides a structured, in-depth resource in a question-and-answer format to address specific issues you may encounter during your experiments. Our goal is to move beyond simple procedural lists and provide a deep understanding of the causality behind experimental choices, empowering you to troubleshoot effectively and rationally design your synthetic pathways.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common problems encountered during the synthesis of MOFs with this compound. Each answer provides an explanation of the underlying chemical principles and a set of actionable steps for resolution.
Q1: I'm not getting any crystalline product. My reaction vessel contains only an amorphous powder or has failed to precipitate anything. What's going wrong?
A1: The formation of an amorphous product or the complete failure of precipitation is a common initial hurdle in MOF synthesis. This typically points to issues in the fundamental thermodynamics or kinetics of the crystallization process.[1][2]
Underlying Causes & Solutions:
-
Suboptimal Temperature: Temperature is a critical parameter that directly influences reaction kinetics and the thermodynamic energy barrier for nucleation.[3]
-
If Too Low: The reaction may lack the necessary activation energy to form a stable crystalline nucleus.
-
If Too High: The reaction kinetics might be too rapid, favoring the formation of many small, disordered nuclei that precipitate as an amorphous solid rather than growing into well-defined crystals.[1][2]
-
Troubleshooting Protocol:
-
Establish a baseline synthesis temperature (e.g., 100-120 °C for solvothermal synthesis).
-
Systematically vary the temperature in 15-20 °C increments (e.g., 80 °C, 100 °C, 120 °C, 140 °C) while keeping all other parameters constant.
-
Analyze the product of each reaction using Powder X-Ray Diffraction (PXRD) to identify the onset of crystallinity.
-
-
-
Incorrect Solvent System: The solvent plays a crucial role in dissolving the precursors and mediating the coordination reaction. For the this compound linker, a solvent that can solubilize both the organic linker and the metal salt is essential.
-
Common Solvents: N,N-Dimethylformamide (DMF) and N,N-Diethylformamide (DEF) are excellent starting points due to their high boiling points and ability to dissolve a wide range of precursors.[4]
-
Troubleshooting Protocol:
-
If using DMF, try switching to DEF or a mixture of solvents (e.g., DMF/Ethanol or DMF/Water). The change in polarity and coordinating ability can significantly alter the outcome.
-
Ensure your linker and metal salt are fully dissolved before heating the reaction mixture. If not, sonicate the mixture or select a different solvent.[5]
-
-
-
Inappropriate pH or Molar Ratios: The deprotonation state of both the carboxylic acid and the imidazole group is critical for coordination. The molar ratio of metal to linker will dictate the stoichiometry of the resulting framework.
-
Troubleshooting Protocol:
-
Molar Ratio: Start with a 1:1 or 2:1 metal-to-linker ratio and systematically vary it.
-
pH Adjustment: The reaction mixture is often slightly acidic. The addition of a small amount of base (e.g., a few drops of triethylamine or NaOH solution) can facilitate deprotonation of the linker, but excessive amounts can lead to the precipitation of metal hydroxides. Conversely, adding a small amount of acid can sometimes improve crystal quality by slowing down the reaction.
-
-
Q2: My product has poor crystallinity, or I'm getting a mixture of different crystalline phases.
A2: This issue indicates that while nucleation is occurring, the conditions are not optimal for controlled crystal growth or for the formation of a single, thermodynamically stable phase.
Underlying Causes & Solutions:
-
Reaction Kinetics Too Fast: Rapid formation of the MOF can prevent the system from reaching its most stable crystalline state, leading to kinetically trapped, less-ordered products or competing phases.[1][2]
-
Troubleshooting with Modulators: A modulator is a compound, typically a monocarboxylic acid like benzoic acid or acetic acid, that competes with the linker for coordination to the metal centers.[6][7] This competition slows down the overall reaction rate, allowing for more ordered crystal growth and often leading to larger, higher-quality crystals.[8][9]
-
Mechanism: The modulator temporarily caps the metal clusters, slowing down the network extension and allowing defects to be corrected, which enhances crystallinity.[7]
-
-
Troubleshooting Protocol:
-
Introduce a modulator to your reaction. Start with a large excess, for example, 20-50 equivalents of benzoic acid relative to the metal salt.[10]
-
Systematically decrease the amount of modulator to find the optimal concentration that yields a pure, highly crystalline phase.
-
Analyze the products by PXRD. A sharpening of the diffraction peaks indicates an improvement in crystallinity.[11]
-
-
-
Reaction Time: The duration of the solvothermal reaction is crucial.
-
If Too Short: The reaction may not have reached thermodynamic equilibrium, resulting in an intermediate or poorly crystalline product.[12]
-
If Too Long: The initially formed desired phase might transform into a different, denser, and more stable phase.
-
Troubleshooting Protocol: Conduct a time-dependent study. Set up identical reactions and stop them at different time points (e.g., 6, 12, 24, 48, and 72 hours). Isolate the product from each and analyze by PXRD to track the evolution of the crystalline phases.
-
Q3: The yield of my MOF is consistently low.
A3: Low yield suggests that the reaction equilibrium does not strongly favor the formation of the solid MOF product under the chosen conditions.
Underlying Causes & Solutions:
-
Reactant Concentration: The concentration of the metal salt and linker in the solvent can significantly impact the yield.
-
Troubleshooting Protocol: If your initial concentrations are low, systematically increase them. Higher concentrations can shift the equilibrium towards the product, increasing precipitation. However, be aware that excessively high concentrations can also lead to rapid precipitation and reduced crystallinity.
-
-
Product Solubility: The synthesized MOF may have some solubility in the mother liquor, especially at the high temperatures of solvothermal synthesis.
-
Troubleshooting Protocol:
-
After the reaction is complete, allow the vessel to cool down to room temperature very slowly. A gradual decrease in temperature can reduce the solubility of the product and promote further crystallization, thereby increasing the isolated yield.
-
Consider screening different solvents. A solvent system that is good for crystallization may not be the best for minimizing product solubility.
-
-
Q4: My MOF crystals are unstable and decompose after I remove them from the mother liquor.
A4: This is a common issue, particularly for porous MOFs. The framework is often stabilized by the presence of solvent molecules within its pores. Removing these molecules can cause the structure to collapse if not done carefully.[4]
Underlying Causes & Solutions:
-
Framework Collapse Upon Desolvation: The high surface tension of solvents like DMF can exert capillary forces strong enough to pull the framework apart as the solvent evaporates.
-
Troubleshooting with Solvent Exchange and Activation: The process of removing the synthesis solvent and preparing the pores is called "activation."[13]
-
Solvent Exchange: After synthesis, do not dry the crystals directly from the mother liquor (e.g., DMF). Instead, soak the crystals in a solvent with a lower boiling point and lower surface tension, such as ethanol or acetone, for 2-3 days, replacing the solvent several times.[10] This exchanges the high-boiling DMF for a more volatile solvent.
-
Gentle Drying: After solvent exchange, dry the crystals under a gentle vacuum at a slightly elevated temperature (e.g., 60-80 °C) to slowly remove the new solvent without causing structural collapse.
-
Supercritical CO2 Activation: For highly sensitive MOFs, supercritical CO2 drying is the gold standard. This technique eliminates the liquid-gas interface and its associated capillary forces, preserving the framework's integrity.[13]
-
-
Experimental Protocols & Data
Baseline Solvothermal Synthesis Protocol for a Zn-based MOF
This protocol provides a robust starting point for your experiments.
-
In a 20 mL glass scintillation vial, add:
-
Zinc Nitrate Hexahydrate [Zn(NO₃)₂·6H₂O] (0.074 g, 0.25 mmol)
-
This compound (0.047 g, 0.25 mmol)
-
N,N-Dimethylformamide (DMF) (10 mL)
-
-
Sonicate the mixture for 15 minutes to ensure complete dissolution of the reagents.[5]
-
Seal the vial tightly with a Teflon-lined cap.
-
Place the vial in a programmable oven and heat to 120 °C over 1 hour.
-
Hold the temperature at 120 °C for 48 hours.
-
Allow the oven to cool slowly to room temperature over a period of 12 hours.
-
Collect the resulting crystals by vacuum filtration.
-
Wash the collected solid three times with 5 mL of fresh DMF, followed by three washes with 5 mL of ethanol.
-
Dry the product under vacuum at 80 °C for 12 hours.
-
Characterize the final product using PXRD, TGA, and SEM.
Systematic Optimization Workflow
The following diagram illustrates a logical workflow for troubleshooting and optimizing your MOF synthesis.
Caption: A workflow for troubleshooting common issues in MOF synthesis.
The Role of Modulators in MOF Synthesis
Modulators are key additives for controlling the kinetics of MOF formation, which is crucial for achieving high crystallinity and phase purity.
Caption: The role of a modulator in controlling MOF crystal growth.
Data Summary: Effect of Reaction Parameters
The following table summarizes the general effects of key reaction parameters on the properties of the final MOF product. This should serve as a guide for your optimization efforts.
| Parameter | Effect on Crystallinity | Effect on Crystal Size | Effect on Yield | General Recommendation |
| Temperature | Inverted U-shape trend; too low or too high reduces crystallinity.[3] | Generally increases with temperature, but can decrease if nucleation rate is too high.[12][14] | Generally increases with temperature up to a point.[12] | Systematically screen a range (e.g., 80-160 °C) to find the optimum. |
| Time | Increases with time up to an optimal point; can decrease if phase transformation occurs.[12] | Generally increases with time as crystals grow.[12] | Increases with time as the reaction proceeds to completion. | Perform a time-dependent study (e.g., 12-72 h) to find the ideal duration. |
| Concentration | Can decrease at very high concentrations due to rapid precipitation. | Tends to decrease with higher concentrations due to increased nucleation sites. | Generally increases with concentration. | Start with moderate concentrations and adjust based on yield and crystallinity results. |
| Modulator | Significantly increases crystallinity by slowing down kinetics.[6][7] | Generally increases crystal size by promoting growth over nucleation.[7][9] | May decrease yield slightly as it can increase product solubility. | Use when high crystallinity is the primary goal; screen different concentrations. |
References
- Sun, Y.-X., & Sun, W.-Y. (2014). Influence of temperature on metal-organic frameworks. Chinese Journal of Inorganic Chemistry.
- Li, P., et al. (2016). Modulator Effects on the Water-Based Synthesis of Zr/Hf Metal–Organic Frameworks. Crystal Growth & Design.
- Chen, Y., et al. (2020). Effects of Acid Modulators on the Microwave-Assisted Synthesis of Cr/Sn Metal-Organic Frameworks. MDPI.
- Deria, P., et al. (2017). Modulator approach for the design and synthesis of anisotropic multi-domain metal–organic frameworks. Chemical Science.
- Achenbach, B., et al. (2025). Role of a Modulator in the Synthesis of an MIL-53 Metal–Organic Framework Revealed by In Situ Time-Resolved MAS NMR Spectroscopy. Journal of the American Chemical Society.
- Decoste, J. B., et al. (2016). A Structure–Activity Study of Aromatic Acid Modulators for the Synthesis of Zirconium-Based Metal–Organic Frameworks. PMC - NIH.
- Bennett, T. D., et al. (2018). Thermodynamic and Kinetic Effects in the Crystallization of Metal-Organic Frameworks. Accounts of Chemical Research.
- Al-Shakban, M., et al. (2020). Time and temperature dependence of MOFs downsizing.
- Vukomanovic, M., et al. (2019). Crystal Growth of Metal–Organic Framework-5 around Cellulose-Based Fibers Having a Necklace Morphology. ACS Omega.
- Bennett, T. D., et al. (2018). Thermodynamic and Kinetic Effects in the Crystallization of Metal–Organic Frameworks.
- Protocol for Synthesis and Preparation of Metal-Organic Framework (MOF) Nanoparticles. (2023). protocols.io.
- Al-Maythalony, B. A., et al. (2020).
- Howarth, A. J., et al. (2016). Best Practices for the Synthesis, Activation, and Characterization of Metal–Organic Frameworks.
- Chowdhury, S. (2019).
- Morris, W., et al. (2012).
- MOF Synthesis Methods: A Comprehensive Guide to Structure-Property Control. (n.d.). CD Bioparticles.
- Application Notes and Protocols: Luminescent Properties of MOFs Derived from 3-(1H-imidazol-1-yl)benzoic Acid. (2025). BenchChem.
- Application of 3-(1H-imidazol-1-yl)benzoic Acid in Catalysis: A Focus on Metal-Organic Frameworks. (n.d.). BenchChem.
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Technical Support Center: Overcoming Solubility Challenges with 2-(1H-imidazol-2-yl)benzoic acid
Welcome to the technical support guide for 2-(1H-imidazol-2-yl)benzoic acid. This document is designed for researchers, chemists, and formulation scientists who encounter solubility challenges with this versatile but complex molecule. Our goal is to provide you with the scientific rationale and practical, step-by-step protocols to overcome these issues effectively.
Section 1: Understanding the Molecule
This compound possesses both a carboxylic acid group and an imidazole ring, making it an amphoteric compound. This dual functionality is the primary reason for its complex solubility behavior. At different pH values, the molecule can exist in cationic, anionic, or neutral zwitterionic forms, each with distinct solubility properties. The key to solubilization is controlling the molecule's ionization state.
The structure dictates that its solubility will be lowest at its isoelectric point (pI), where the net charge is zero, and will significantly increase in both acidic and basic conditions.
| Property | Value / Information | Source |
| Molecular Formula | C₁₀H₈N₂O₂ | [1] |
| Molecular Weight | 188.18 g/mol | [1] |
| Appearance | White to off-white or beige solid | [2] |
| pKa₁ (Carboxylic Acid) | ~4.2 (Estimated) | [3] |
| pKa₂ (Imidazole) | ~7.0 (Estimated, for the conjugate acid) | [1] |
| Structure | Amphoteric / Zwitterionic | [4][5] |
Section 2: Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in water or common buffers like PBS (pH 7.4)?
A: Your compound is likely at or near its isoelectric point (pI). For amphoteric molecules like this one, the pI is the pH at which the molecule exists predominantly as a neutral zwitterion, with both a positive (on the imidazole ring) and negative (on the carboxylate group) charge. This form often has the lowest aqueous solubility due to strong intermolecular interactions in the solid state.[5][6] PBS at pH 7.4 is very close to the estimated pKa of the imidazole group, leading to minimal solubility. To dissolve it, you must adjust the pH significantly away from the pI, either to pH < 4 or pH > 8.
Q2: I dissolved my compound in aqueous NaOH, but it crashed out when I added it to my neutral pH cell culture media. What happened?
A: This is a classic pH-shift precipitation. By dissolving the compound in a high pH solution (like NaOH), you deprotonated the carboxylic acid to form the highly soluble sodium carboxylate salt. However, when you introduced this basic solution into a buffered system at neutral pH, the buffer lowered the pH back towards the compound's isoelectric point, causing the poorly soluble zwitterionic form to precipitate.[6] To avoid this, consider either adjusting the final pH of the media (if your experiment allows) or using a co-solvent or formulation strategy described in Section 3.
Q3: What is a good starting organic solvent for this compound?
A: Polar aprotic solvents are generally the best starting point. Solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are often effective at dissolving both the polar and non-polar regions of the molecule.[7] For less polar options, alcohols like ethanol or methanol can also be used, though solubility may be lower.[8] Non-polar solvents like toluene or hexanes are unlikely to be effective.
Q4: Can I increase solubility by heating the solution?
A: Yes, increasing the temperature will generally increase the solubility of the compound in most solvents.[8] However, be cautious. This creates a supersaturated solution which can precipitate upon cooling to room temperature. This method is most useful for recrystallization or for experiments conducted at elevated temperatures. Always check the thermal stability of your compound before heating for extended periods.
Section 3: Troubleshooting Guides and Experimental Protocols
This section provides detailed strategies to systematically address solubility issues. The choice of method depends on the requirements of your downstream application (e.g., aqueous vs. organic, required concentration, pH constraints).
Strategy 1: Aqueous Solubilization via pH Adjustment
This is the most direct method for preparing aqueous stock solutions. The principle is to convert the poorly soluble zwitterion into a highly soluble salt by moving the pH far from the isoelectric point.
Causality:
-
At low pH (e.g., pH 2): The carboxylic acid group is neutral (-COOH), and the imidazole ring is protonated (-NH⁺), forming a soluble cationic salt (e.g., a hydrochloride salt).
-
At high pH (e.g., pH 10): The carboxylic acid is deprotonated (-COO⁻), and the imidazole ring is neutral, forming a soluble anionic salt (e.g., a sodium salt).
-
Weigh 10 mg of this compound into a suitable glass vial.
-
Add 800 µL of sterile, purified water. The compound will likely form a slurry.
-
While vortexing or stirring, add 1 M HCl dropwise (typically 1-5 µL at a time).
-
Continue adding HCl until the solid completely dissolves. The solution should become clear.
-
Check the final pH with a calibrated pH meter or pH paper; it should be in the range of 2-3.
-
Adjust the final volume to 1.0 mL with purified water.
-
Sterile filter if required for biological applications. Note: Always test the stability of the final solution in your experimental buffer to ensure it doesn't precipitate upon dilution.
-
Weigh 10 mg of this compound into a suitable glass vial.
-
Add 800 µL of sterile, purified water to create a slurry.
-
While vortexing or stirring, add 1 M NaOH dropwise.
-
Continue adding NaOH until all solid material dissolves and the solution is clear.
-
Check the final pH; it should be in the range of 9-10.
-
Bring the final volume to 1.0 mL with purified water.
-
Sterile filter if necessary. As with the acidic stock, validate compatibility with your final application buffer.
Strategy 2: Utilizing Organic Co-solvents
When pH adjustment is not viable, or for applications requiring organic solvents, co-solvents are a powerful tool. They work by reducing the polarity of the aqueous environment, making it more favorable for the organic molecule to dissolve.
Causality: Solvents like DMSO, DMF, or ethanol can disrupt the hydrogen bonding network of water and interact with the non-polar parts of the solute, effectively bridging the polarity gap between the compound and the solvent system.[9][10]
-
Weigh the desired amount of this compound.
-
Add a minimal volume of 100% DMSO or DMF to dissolve the compound completely. Sonication can gently assist dissolution but avoid excessive heating.
-
This concentrated stock (e.g., 50-100 mM) can then be serially diluted into aqueous buffers for final experiments.
-
Critical Step: When diluting into an aqueous buffer, add the DMSO stock to the buffer dropwise while vortexing vigorously. Never add the aqueous buffer to the concentrated DMSO stock, as this will cause immediate precipitation. The final concentration of the organic solvent should typically be kept low (e.g., <1%) in biological assays to avoid solvent-induced artifacts.
Strategy 3: Salt Formation (Pre-isolation)
For applications requiring a solid, water-soluble form of the compound without the need for in-situ pH adjustment, pre-forming a stable salt is an excellent strategy.[11] This involves reacting the compound with a strong acid or base and isolating the resulting salt.
Causality: By forming a stable salt like a hydrochloride or sodium salt, you lock the molecule in its soluble ionic form. This can improve handling, dissolution rate, and stability. Imidazole-based salts are a well-established method for improving the physicochemical properties of active pharmaceutical ingredients.
-
Dissolve this compound in a suitable organic solvent where the starting material is soluble but the salt is not (e.g., a mixture of methanol and diethyl ether).
-
Slowly add a stoichiometric equivalent (1.0 eq) of HCl (as a solution in an organic solvent like dioxane or isopropanol) while stirring.
-
The hydrochloride salt should precipitate out of the solution.
-
Collect the solid precipitate by filtration.
-
Wash the solid with a non-polar solvent (e.g., diethyl ether) to remove any unreacted starting material.
-
Dry the resulting salt under vacuum.
-
Confirm salt formation using analytical techniques (e.g., FTIR, NMR, melting point) before use. The resulting solid should now be directly soluble in neutral water.
Section 4: Decision-Making Workflow
To help select the best approach, the following workflow diagram outlines a logical decision-making process.
Caption: Decision workflow for selecting a solubilization strategy.
References
-
M. B. C. Leão, et al. (2018). Insight into the Structure and Properties of Novel Imidazole-Based Salts of Salicylic Acid. MDPI. Available at: [Link]
-
Williams, D. A. (1996). Zwitterions and pH-dependent solubility. American Journal of Health-System Pharmacy, 53(14), 1732. Available at: [Link]
-
PubChem. (n.d.). 4-(1h-Benzimidazol-2-yl)benzoic acid. Retrieved from [Link]
-
PubChem. (n.d.). 3-(1H-Imidazol-5-YL)benzoic acid. Retrieved from [Link]
-
Rupp, M. (n.d.). Predicting the pKa of Small Molecules. Retrieved from [Link]
-
ResearchGate. (2011). Solubility-pH profiles of some acidic, basic and amphoteric drugs. Available at: [Link]
-
Starr, J. N., & King, C. J. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report). OSTI.GOV. Available at: [Link]
-
Zheng, Z., et al. (2011). 4-(Imidazol-1-yl)benzoic acid. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]
-
ResearchGate. (2014). Chemical drawings of 4-(1H-imidazol-1-yl)benzoic acid, 2-(phenyldiazenyl). Available at: [Link]
-
Pharmaguideline. (n.d.). Solubility Enhancement Techniques. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). [1H-benzimidazol-2-yl]benzoic acid methanol solvate. PubMed Central. Available at: [Link]
-
Scribd. (2015). Solubility of Benzoic Acid in Organic Solvents. Retrieved from [Link]
-
ResearchGate. (2010). Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures. Available at: [Link]
-
Wikipedia. (n.d.). Benzoic acid. Retrieved from [Link]
-
ResearchGate. (2007). Solubility of Benzoic Acid in Mixed Solvents. Available at: [Link]
-
ResearchGate. (2004). Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. Available at: [Link]
-
Acros Pharmatech. (n.d.). 2-(2-Methyl-1H-imidazol-1-yl)benzoic acid. Retrieved from [Link]
-
Organic Chemistry Data. (2022). pKa Data Compiled by R. Williams. Retrieved from [Link]
-
Chongqing Chemdad Co. (n.d.). 2-(1H-IMIDAZOL-1-YL)BENZOIC ACID. Retrieved from [Link]
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- 5. 3-(1H-Imidazol-5-YL)benzoic acid | C10H8N2O2 | CID 26967234 - PubChem [pubchem.ncbi.nlm.nih.gov]
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stability issues of metal-organic frameworks based on 2-(1H-imidazol-2-yl)benzoic acid
Introduction
Welcome to the technical support center for researchers, scientists, and drug development professionals working with metal-organic frameworks (MOFs) synthesized from the bifunctional linker 2-(1H-imidazol-2-yl)benzoic acid. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions regarding the stability of these specific MOFs.
The this compound linker is of interest due to its unique combination of a carboxylate group and an imidazole ring, offering versatile coordination chemistry. However, this bifunctionality also presents specific challenges to the framework's stability. This document provides a logically structured approach to identifying, understanding, and mitigating common stability issues encountered during synthesis, activation, and application.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments. Each issue is followed by an analysis of probable causes and a set of recommended solutions and preventative measures.
Issue 1: Loss of Crystallinity After Solvent Exchange or Exposure to Moisture
Question: My powder X-ray diffraction (PXRD) pattern shows a loss of sharp peaks, or a complete transition to an amorphous state, after I washed the MOF with water or exposed it to ambient air. What is happening and how can I fix it?
Possible Causes:
-
Hydrolysis of Metal-Carboxylate Bonds: The most probable cause is the hydrolytic degradation of the coordination bonds between the metal centers and the carboxylate group of the linker.[1] Water molecules can act as nucleophiles, attacking the metal centers and displacing the linker, leading to a collapse of the framework structure.[1][2] MOFs constructed from metal-carboxylate bonds are often susceptible to hydrolysis.[3][4]
-
Competitive Coordination: Polar protic solvents like water can compete with the carboxylate linker for coordination to the metal sites, especially if the metal-ligand bond is labile.
Recommended Solutions & Preventative Measures:
-
Avoid Protic Solvents: During washing and solvent exchange steps, use anhydrous polar aprotic solvents such as N,N-dimethylformamide (DMF), acetone, or acetonitrile.
-
Hydrophobic Functionalization: If aqueous environments are necessary for the intended application, consider strategies to enhance hydrophobicity. This can be achieved by using co-ligands with hydrophobic functionalities or through post-synthetic modification to graft hydrophobic groups onto the MOF surface.[3][4]
-
Increase Metal-Ligand Bond Strength: The stability of MOFs is highly dependent on the strength of the coordination bonds.[4] Synthesizing the MOF with higher-valent metal cations (e.g., Cr³⁺, Zr⁴⁺) can form stronger, less labile bonds with the carboxylate group, significantly improving hydrolytic stability.
-
Controlled Atmosphere: Handle and store the synthesized MOF under an inert atmosphere (e.g., in a glovebox or desiccator) to minimize exposure to atmospheric moisture.
Issue 2: Significant Drop in Surface Area (BET) After Activation
Question: My as-synthesized MOF shows a promising PXRD pattern, but after activation (heating under vacuum to remove guest solvents), the BET surface area is much lower than expected. Why?
Possible Causes:
-
Thermal Collapse: The framework may not be thermally stable enough to withstand the activation temperature. The removal of guest molecules, which often template the pores, can lead to a structural collapse if the framework itself is not sufficiently robust.
-
Incomplete Solvent Removal: Residual solvent molecules trapped within the pores can block nitrogen access during the BET measurement, leading to an artificially low surface area reading.
-
Strong Guest-Framework Interactions: Solvents like DMF can have strong interactions with the metal sites, requiring higher temperatures for removal, which in turn might exceed the thermal stability limit of the MOF.
Recommended Solutions & Preventative Measures:
-
Optimize Activation Protocol:
-
Perform a Thermogravimetric Analysis (TGA) on the as-synthesized material to determine the decomposition temperature and the temperature at which guest solvents are removed (see Protocol 2 ).
-
Set the activation temperature below the decomposition point but high enough to remove the solvent. A gradual, ramped heating program under vacuum is often more effective than a single high-temperature step.
-
-
Solvent Exchange Prior to Activation: Before heating, perform a solvent exchange with a more volatile, lower-boiling-point solvent like acetone or chloroform. These are typically easier to remove under milder conditions.
-
Supercritical CO₂ Drying: For particularly sensitive frameworks, supercritical CO₂ drying is an excellent, albeit more complex, method to remove solvents without inducing pore collapse from capillary forces.
Issue 3: MOF Degrades in Acidic or Basic Media
Question: My MOF appears stable in neutral water but decomposes when I introduce it to a solution with a pH below 5 or above 9. What is the mechanism of this pH-dependent instability?
Possible Causes:
-
Acidic Degradation: In acidic conditions, the carboxylate groups of the linker can become protonated. This protonation weakens the metal-carboxylate coordination bond, leading to linker dissociation and framework collapse. The imidazole ring can also be protonated, which may further destabilize the structure.
-
Basic Degradation: In basic solutions, hydroxide ions (OH⁻) can compete with the linker's carboxylate groups for coordination to the metal center. This is particularly an issue for MOFs with high-valency metal ions, which have a strong affinity for hydroxide.[4]
Recommended Solutions & Preventative Measures:
-
Select Robust Metal Nodes: Utilize high-valent metals like Zr(IV) or Cr(III) that form stronger coordination bonds, which are more resistant to protonation and hydroxide attack. For example, Zr-based MOFs are well-known for their exceptional chemical stability.
-
Ligand Modification: Introduce electron-donating groups to the linker to increase the basicity of the carboxylate group, strengthening its bond to the metal. However, this must be balanced as it could also affect the desired properties.
-
Surface Coating: Apply a thin, protective layer of a chemically inert polymer to the exterior of the MOF particles.[4] This can act as a shield, preventing direct contact with the harsh pH environment while still allowing access to the pores.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors governing the stability of MOFs made from this compound?
A1: The stability is primarily governed by two factors related to the bifunctional nature of the linker:
-
The Metal-Carboxylate Bond: This is often the kinetically more labile site and is susceptible to hydrolysis. The strength of this bond, dictated by the choice of metal ion (higher valent metals form stronger bonds), is a critical determinant of hydrolytic and chemical stability.[4]
-
The Metal-Imidazole Bond: Imidazole-metal bonds are generally quite robust, contributing significantly to the thermal stability of the framework, similar to what is observed in zeolitic imidazolate frameworks (ZIFs). The overall stability is a balance between these two interactions.
Q2: How can I reliably assess the stability of my newly synthesized MOF?
A2: A multi-technique approach is essential for a comprehensive assessment:
-
Powder X-Ray Diffraction (PXRD): This is the primary tool to assess structural integrity. Collect a PXRD pattern of your MOF before and after subjecting it to a specific condition (e.g., soaking in water for 24 hours). Retention of the peak positions and intensities indicates stability. See Protocol 1 for a detailed methodology.
-
Thermogravimetric Analysis (TGA): This technique determines the thermal stability by measuring mass loss as a function of temperature. The onset of a sharp weight loss after solvent removal typically indicates the decomposition temperature of the framework. See Protocol 2 .
-
Gas Adsorption (BET): To check for stability after activation and to ensure porosity is retained, perform a nitrogen adsorption-desorption measurement at 77 K. A stable MOF should retain most of its surface area after exposure to challenging conditions.
Q3: Can I improve the stability of my MOF after it has been synthesized?
A3: Yes, post-synthetic modification (PSM) is a powerful strategy to enhance MOF stability.[5][6] Common approaches include:
-
Surface Functionalization: Covalently attaching hydrophobic molecules to the MOF surface to repel water.[7][8]
-
Transmetalation: Exchanging the initial metal ions in the framework with different metal ions that form stronger coordination bonds, which can improve stability.[9]
-
Ligand Exchange: Introducing a more robust or functional ligand into the framework through solvent-assisted ligand exchange (SALE).[9]
Q4: My synthesis protocol yields a crystalline product, but the stability is poor. Can I modify the synthesis to improve it?
A4: Absolutely. Synthesis conditions have a profound impact on the quality and stability of the final MOF. Consider the following adjustments:
-
Modulators: Adding monofunctional ligands (e.g., benzoic acid, acetic acid) to the synthesis mixture can help control crystal growth and reduce defects, often leading to more stable materials.
-
Temperature and Time: Systematically varying the solvothermal reaction temperature and time can influence the crystallinity and defect density. Sometimes, a higher temperature for a shorter duration can yield a more robust framework.
-
pH Control: The pH of the synthesis solution can affect the deprotonation of the linker and the formation of the secondary building units (SBUs). Fine-tuning the pH can lead to a more stable final structure.
Visualization & Workflows
Troubleshooting Workflow for MOF Stability
This diagram outlines a systematic approach to diagnosing and addressing stability issues.
Caption: A workflow for diagnosing stability issues in MOFs.
Mechanism of Hydrolytic Degradation
This diagram illustrates the nucleophilic attack of water on the metal-carboxylate bond, a common degradation pathway.
Caption: Hydrolysis of the metal-carboxylate bond in a MOF.
Standardized Protocols
Protocol 1: Assessing Hydrolytic Stability using PXRD
-
Initial Characterization: Obtain a high-quality PXRD pattern of the as-synthesized, activated MOF. This will serve as the baseline (t=0).
-
Sample Preparation: Place approximately 20 mg of the activated MOF into three separate 20 mL glass vials.
-
Exposure: To each vial, add 10 mL of deionized water. Seal the vials and place them on a shaker at room temperature.
-
Time Points: At designated time points (e.g., 1 hour, 6 hours, 24 hours), collect one vial.
-
Sample Recovery: Filter the MOF sample, wash it quickly with a small amount of ethanol to aid drying, and dry it under vacuum at a mild temperature (e.g., 60 °C) for 1 hour.
-
PXRD Analysis: Obtain a PXRD pattern of the dried, water-exposed sample.
-
Comparison: Compare the PXRD patterns from each time point to the baseline pattern. A significant decrease in peak intensity or the appearance of a broad, amorphous background indicates structural degradation.
Protocol 2: Determining Thermal Stability using TGA
-
Sample Preparation: Place 5-10 mg of the as-synthesized (solvated) MOF into a TGA crucible (alumina or platinum).
-
Instrument Setup:
-
Atmosphere: Set a constant flow of inert gas (e.g., Nitrogen) at a rate of 20-50 mL/min.
-
Temperature Program: Set the program to heat from room temperature (e.g., 30 °C) to a high temperature (e.g., 600 °C) at a heating rate of 5-10 °C/min.
-
-
Data Analysis:
-
Solvent Loss: The initial weight loss, typically occurring below 200 °C, corresponds to the removal of guest solvent molecules.
-
Stability Plateau: A flat region after the solvent loss indicates the temperature range where the desolvated framework is stable.
-
Decomposition Temperature: The onset temperature of the sharp, significant weight loss after the stability plateau is considered the thermal decomposition temperature of the MOF.
-
Quantitative Data Summary
The following table provides illustrative stability data for MOFs containing both imidazole and carboxylate functionalities. Actual values for your specific MOF may vary based on the metal center, topology, and synthesis conditions.
| MOF Type / Metal Center | Typical Thermal Decomposition (N₂) | Hydrolytic Stability (Neutral Water, 24h) | Reference Analogy |
| Zn(II) Imidazole-Carboxylate | 300 - 400 °C | Moderate (May lose some crystallinity) | ZIFs, other Zn-MOFs |
| Cu(II) Imidazole-Carboxylate | 250 - 350 °C | Low to Moderate (Often degrades) | HKUST-1 Analogs |
| Cr(III) Imidazole-Carboxylate | > 400 °C | High | MIL-101 type MOFs[7] |
| Zr(IV) Imidazole-Carboxylate | > 450 °C | Very High (Stable for days/weeks) | UiO-66 type MOFs |
References
-
Lin, W., et al. (2009). Post-Synthetic Modifications of Iron-Carboxylate Nanoscale Metal-Organic Frameworks for Imaging and Drug Delivery. National Institutes of Health. [Link]
-
Cohen, S. M. (2021). Postsynthetic Modification of Metal–Organic Frameworks. Inorganic Chemistry. [Link]
-
Sam, S., et al. (2022). Post-Synthetic Modification of Metal-Organic Frameworks Toward Applications. ResearchGate. [Link]
-
Deria, P., et al. (2014). Beyond post-synthesis modification: evolution of metal–organic frameworks via building block replacement. Chemical Society Reviews. [Link]
-
Thornton, A. W., et al. (2022). Post-Synthetic Modification of a Metal–Organic Framework Glass. Chemistry of Materials. [Link]
-
Li, B., et al. (2022). Water-stable metal–organic frameworks (MOFs): rational construction and carbon dioxide capture. National Institutes of Health. [Link]
-
Howarth, A. J., et al. (2015). Parameterizing and grading hydrolytic stability in metal–organic frameworks. Dalton Transactions. [Link]
-
Yadav, A. K., et al. (2025). Hydrolytic Stability of Metal–Organic Frameworks: An Experimental Study. ResearchGate. [Link]
-
Howarth, A. J., et al. (2015). Parameterizing and grading hydrolytic stability in metal-organic frameworks. Dalton Transactions. [Link]
-
Wang, Y., et al. (2021). Two imidazole multicarboxylate-based MOFs: syntheses, structures and proton conductive properties. New Journal of Chemistry. [Link]
-
McPherson, M. J., et al. (2018). Hydrolytic stability in hemilabile metal–organic frameworks. OSTI.GOV. [Link]
-
Zhu, S. L. (2017). Synthesis And Properties Of Metal- Imidazole Carboxylic Acid Framework Materials. Global Thesis. [Link]
-
Mushtaq, M., et al. (2021). Controllable Synthesis of 1, 3, 5-tris (1H-benzo[d]imidazole-2-yl) Benzene-Based MOFs. MDPI. [Link]
-
Bai, Y., et al. (2019). Improving MOF stability: approaches and applications. Chemical Science. [Link]
-
Mushtaq, M., et al. (2021). Controllable Synthesis of 1, 3, 5-tris (1H-benzo[d]imidazole-2-yl) Benzene-Based MOFs. ResearchGate. [Link]
-
Li, Y., et al. (2022). Novel Imidazole Derivative Complexes That Catalyze the Thermal Decomposition of AP, CL‐20, and BNFFO. European Journal of Inorganic Chemistry. [Link]
-
Gapan, A. B., et al. (2023). Stability of Metal–Organic Frameworks: Recent Advances and Future Trends. MDPI. [Link]
-
Chen, H. L., et al. (2007). 2-(1H-benzimidazol-2-yl)benzoic acid methanol solvate. National Institutes of Health. [Link]
-
Zhang, M., et al. (2023). Imidazole-Based Metal–Organic Framework for the “On1–Off–On2” Fluorescence-Based Detection of Picric Acid and the Adsorption of Congo Red. ResearchGate. [Link]
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- 9. Beyond post-synthesis modification: evolution of metal–organic frameworks via building block replacement - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C4CS00067F [pubs.rsc.org]
troubleshooting fluorescence quenching in 2-(1H-imidazol-2-yl)benzoic acid sensors
Welcome to the technical support center for 2-(1H-imidazol-2-yl)benzoic acid and related imidazole-based fluorescent sensors. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common experimental challenges, particularly those involving fluorescence quenching. Here, we synthesize fundamental principles with field-proven troubleshooting strategies to ensure the integrity and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound sensor is showing very weak or no fluorescence. What are the primary causes?
A1: Low fluorescence is a common issue that can typically be traced back to one of four key areas: the chemical environment, sensor concentration, instrumental settings, or photobleaching. The fluorescence of imidazole-based sensors is highly sensitive to factors like pH and solvent polarity.[1][2] At non-optimal pH, the molecule's protonation state can favor non-radiative decay pathways, effectively quenching fluorescence. Similarly, high concentrations can lead to a phenomenon known as Aggregation-Caused Quenching (ACQ), where sensor molecules stack and prevent light emission.[3][4][5][6]
Q2: How does pH specifically affect the fluorescence of this sensor?
A2: The this compound molecule has two pH-sensitive functional groups: the imidazole ring and the carboxylic acid. The protonation state of these groups dictates the molecule's electronic configuration and, consequently, its photophysical properties. For many imidazole-based fluorophores, the protonated form exhibits the highest fluorescence.[1] Changes in pH can alter the intramolecular charge transfer (ICT) characteristics or introduce pathways for photoinduced electron transfer (PET), which are common mechanisms for quenching.[1] It is crucial to perform a pH titration to determine the optimal buffer conditions for your specific application.
Q3: What is Aggregation-Caused Quenching (ACQ) and how do I know if it's affecting my experiment?
A3: ACQ is a phenomenon where fluorophores, particularly planar aromatic compounds, form non-fluorescent aggregates at high concentrations or in poor solvents.[3][5] These aggregates, often driven by π-π stacking, create new non-radiative decay pathways for the excited state, thus quenching fluorescence.[4][6] A tell-tale sign of ACQ is a non-linear relationship between concentration and fluorescence intensity. As you increase the sensor concentration, you may see the signal plateau or even decrease after a certain point. This is a classic indicator of self-quenching.
Q4: Can metal ions interfere with my measurements?
A4: Yes, absolutely. The imidazole moiety is a well-known coordination site for various metal ions.[7][8][9] Depending on the ion, this coordination can either enhance or quench fluorescence. Paramagnetic metal ions like Cu²⁺, Fe³⁺, and Ni²⁺ are notorious quenchers. If your buffer or sample contains trace amounts of these ions, they can bind to your sensor and significantly reduce the signal.[2] Conversely, some ions like Zn²⁺ or Al³⁺ have been shown to enhance fluorescence in certain imidazole-based sensor derivatives by rigidifying the molecular structure and blocking non-radiative decay pathways.[10][11]
In-Depth Troubleshooting Guides
This section provides systematic approaches to diagnose and resolve specific experimental problems.
Guide 1: Diagnosing and Resolving Low or No Fluorescence Signal
A weak signal can be disheartening, but it is often solvable by methodically examining your setup and reagents.
Below is a workflow to guide your initial diagnostic steps when encountering a weak or absent signal.
Caption: Monomeric sensors fluoresce while aggregated sensors self-quench.
-
Sensor Aggregation: As illustrated above, aggregation at higher concentrations can lead to erratic signals. [3] * Solution: Lower the working concentration of the sensor. If your experimental conditions permit, consider adding a small amount (e.g., 0.01-0.05%) of a non-ionic surfactant like Triton X-100 or Tween 20 to prevent aggregation.
-
Precipitation: The sensor may not be fully soluble in your final assay buffer, leading to microscopic precipitates and inconsistent measurements.
-
Solution: Visually inspect the solution for any turbidity. Try increasing the percentage of co-solvent (like DMSO), but keep it consistent and as low as possible. Ensure the stock solution is fully dissolved before diluting into the aqueous buffer.
-
Data Summary Table
The following table summarizes the expected behavior of this compound under different environmental conditions, providing a quick reference for experimental design.
| Parameter | Condition | Expected Fluorescence Behavior | Rationale |
| pH | Acidic (pH < 5) | Moderate to High | Protonation of the imidazole ring often enhances fluorescence. [1] |
| Neutral (pH ~7) | Low to Moderate | The molecule may exist in a zwitterionic or neutral state, which can have lower quantum yields. | |
| Basic (pH > 9) | Low | Deprotonation of the imidazole and/or carboxylic acid can introduce quenching pathways. [1] | |
| Solvent | Non-polar, Aprotic (e.g., Dioxane) | High | Minimizes specific solute-solvent interactions that can lead to quenching. [2] |
| Polar, Aprotic (e.g., DMSO, Acetonitrile) | Moderate | Dipole-dipole interactions can stabilize the excited state but may also promote quenching. [12] | |
| Polar, Protic (e.g., Water, Ethanol) | Low to Very Low | Hydrogen bonding can provide efficient non-radiative decay pathways, quenching fluorescence. [12][13] | |
| Concentration | < 1 µM | Intensity proportional to concentration | Molecules are predominantly monomeric and do not interact. |
| > 10-20 µM | Signal plateaus or decreases | Onset of Aggregation-Caused Quenching (ACQ) and/or inner filter effects. [2] | |
| Additives | Chelating Agent (e.g., EDTA) | Signal may increase | Sequesters quenching metal ion contaminants from the buffer/sample. |
| Paramagnetic Metal Ions (e.g., Cu²⁺) | Signal decreases significantly | Efficient quenching via coordination to the imidazole ring. [9][11] |
References
-
ResearchGate. Aggregation-caused quenching (ACQ) in fluorogenic probe design.[Link]
-
ACS Publications. Theoretical Study of the Mechanism of Aggregation-Caused Quenching in Near-Infrared Thermally Activated Delayed Fluorescence Molecules: Hydrogen-Bond Effect. The Journal of Physical Chemistry C. [Link]
-
ACS Publications. Fluorescence Quenching in J-Aggregates through the Formation of Unusual Metastable Dimers. The Journal of Physical Chemistry B. [Link]
-
Phys.org. From aggregation-caused quenching luminogens to solid fluorescent materials.[Link]
-
PubMed Central. Reducing aggregation caused quenching effect through co-assembly of PAH chromophores and molecular barriers.[Link]
-
Evident Scientific. Solvent Effects on Fluorescence Emission.[Link]
-
ResearchGate. Solvent effect on fluorescence of 2-{[3-(1H-benzimidazole-2-yl) phenyl] carbonoimidoyl} phenol.[Link]
-
ResearchGate. Concept and experimental setup. a) Top panel: Fluorescence lifetime...[Link]
-
Journal of the Chemical Society D. Fluorescence quenching by benzoic acid.[Link]
-
PMC - NIH. pH-Dependent Optical Properties of Synthetic Fluorescent Imidazoles.[Link]
-
ResearchGate. Experimental setup and fluorescence images obtained with varying...[Link]
-
ResearchGate. Fluorescence Quenching: Theory and Applications.[Link]
-
ResearchGate. Schematic of the experimental setup for fluorescence imaging: 1—dark...[Link]
-
ResearchGate. (a) Interference study of sensor (L) in the presence of different metal...[Link]
-
PMC - NIH. Multiple Pathway Quenchers: Efficient Quenching of Common Fluorophores.[Link]
-
PubMed. Effects of pH on benzimidazole fluorescence.[Link]
-
Journal of Mines, Metals and Fuels. Metal Ion Sensing by Computational Characterisation of 1H-Benzo[d] Imidazole - Substituted Coumarin Derivatives.[Link]
-
Semantic Scholar. Recent Progress in Imidazole/Benzimidazole Based Chemosensors for Toxic Ions: Mechanisms, Strategies, and Future Perspectives.[Link]
-
PMC - NIH. Exploring Solvent Effects on the Proton Transfer Processes of Selected Benzoxazole Derivatives by Femtosecond Time-Resolved Fluorescence and Transient Absorption Spectroscopies.[Link]
-
PMC - NIH. Fluorescence Quenchers for Hydrazone and Oxime Orthogonal Bioconjugation.[Link]
-
PubMed. Anomalous pH-Dependent Enhancement of p-Methyl Benzoic Acid Sum-Frequency Intensities: Cooperative Surface Adsorption Effects.[Link]
-
RSC Publishing. Fluorescence imaging of metal ions implicated in diseases.[Link]
Sources
- 1. pH-Dependent Optical Properties of Synthetic Fluorescent Imidazoles - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. pubs.acs.org [pubs.acs.org]
- 5. From aggregation-caused quenching luminogens to solid fluorescent materials - Advanced Science News [advancedsciencenews.com]
- 6. Reducing aggregation caused quenching effect through co-assembly of PAH chromophores and molecular barriers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. informaticsjournals.co.in [informaticsjournals.co.in]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Recent Progress in Imidazole/Benzimidazole Based Chemosensors for Toxic Ions: Mechanisms, Strategies, and Future Perspectives | Semantic Scholar [semanticscholar.org]
- 12. Solvent Effects on Fluorescence Emission [evidentscientific.com]
- 13. Exploring Solvent Effects on the Proton Transfer Processes of Selected Benzoxazole Derivatives by Femtosecond Time-Resolved Fluorescence and Transient Absorption Spectroscopies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2-(1H-imidazol-2-yl)benzoic acid
Welcome to the technical support center for the synthesis of 2-(1H-imidazol-2-yl)benzoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic compound. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the common challenges and side reactions encountered during its synthesis. Our approach is grounded in mechanistic principles to provide not just solutions, but a deeper understanding of the underlying chemistry.
Troubleshooting Guide: Navigating Common Synthetic Hurdles
This section is structured in a question-and-answer format to directly address specific issues you may encounter during the synthesis of this compound. A common and efficient method for this synthesis is a modification of the Radziszewski reaction, where 2-formylbenzoic acid, glyoxal, and an ammonia source are condensed. The following troubleshooting guide is based on this synthetic approach.
Q1: My reaction yield is consistently low. What are the primary factors contributing to poor yields and how can I mitigate them?
A1: Low yields in the synthesis of this compound are a frequent challenge and can often be attributed to several factors, primarily related to side reactions of the starting materials and intermediates.
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Incomplete Cyclization: The formation of the imidazole ring is a multi-step process. Incomplete reaction can lead to the accumulation of intermediates, such as the diimine formed from glyoxal and ammonia, which may not fully condense with 2-formylbenzoic acid.[1][2]
-
Troubleshooting:
-
Reaction Time and Temperature: Ensure the reaction is allowed to proceed for a sufficient duration. Monitor the reaction progress using Thin Layer Chromatography (TLC). A modest increase in temperature can sometimes drive the reaction to completion, but be cautious as this can also promote side reactions.
-
Stoichiometry: Precise control over the stoichiometry of the reactants is crucial. An excess of one reactant may lead to the formation of side products. Experiment with slight variations in the molar ratios of 2-formylbenzoic acid, glyoxal, and the ammonia source.
-
-
-
Side Reactions of 2-Formylbenzoic Acid: The bifunctional nature of 2-formylbenzoic acid makes it susceptible to intramolecular reactions.
-
Troubleshooting:
-
Protecting Groups: While more complex, protecting the carboxylic acid as an ester can prevent its interference during the imidazole ring formation. The ester can then be hydrolyzed in a subsequent step.
-
-
-
Degradation of Reactants or Products: The reaction conditions, if not optimized, can lead to the degradation of starting materials or the desired product.
-
Troubleshooting:
-
pH Control: Maintain the pH of the reaction mixture within the optimal range. The Radziszewski reaction is typically carried out under neutral to slightly basic conditions. Strong acidic or basic conditions can promote side reactions.[3]
-
-
Q2: I've isolated a significant amount of a white, insoluble solid that is not my target compound. What could this be?
A2: The formation of an insoluble, often high-melting-point solid is a common issue, likely due to the self-condensation or cyclization of 2-formylbenzoic acid. The most probable identity of this side product is phthalide or its derivatives.
-
Mechanism of Phthalide Formation: In the presence of a nucleophile or under certain pH conditions, the aldehyde group of 2-formylbenzoic acid can be reduced, and the resulting alcohol can undergo intramolecular esterification with the carboxylic acid to form the stable five-membered lactone ring of phthalide. In a related reaction, two molecules of 2-carboxybenzaldehyde can react to form complex structures, as has been observed in similar syntheses.[4]
-
Troubleshooting:
-
Control of Reaction Conditions: This side reaction is often promoted by high temperatures and prolonged reaction times. Careful control of these parameters is essential.
-
Order of Addition: Adding the 2-formylbenzoic acid slowly to the mixture of glyoxal and ammonia can help to favor the desired intermolecular reaction over the intramolecular cyclization.
-
Purification: Phthalide is generally less soluble than the desired product in many organic solvents. It can often be removed by filtration. Recrystallization of the crude product can also be effective.
-
Q3: My final product appears to have lost the carboxylic acid group. What is causing this decarboxylation?
A3: Decarboxylation, the loss of the -COOH group as CO2, is a potential side reaction, especially under harsh thermal or pH conditions. Aromatic carboxylic acids can be susceptible to decarboxylation, and this process can sometimes be catalyzed by trace metals or occur at high temperatures.[5][6]
-
Troubleshooting:
-
Temperature Management: Avoid excessive heating during the reaction and work-up. If heating is necessary, use the minimum temperature required for the transformation.
-
pH Control During Work-up: During the purification and isolation steps, avoid strongly acidic or basic conditions for extended periods, especially at elevated temperatures.
-
Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes mitigate decarboxylation, particularly if it is a radical-mediated process.
-
Q4: I am observing the formation of a colored impurity. What could be its origin?
A4: The formation of colored impurities can often be traced to polymerization or the formation of highly conjugated systems.
-
Polymerization of Glyoxal: Glyoxal is known to polymerize, especially in the presence of acids or bases. This can lead to the formation of complex, often colored, polymeric materials.
-
Oxidation Products: The reaction mixture, if exposed to air for prolonged periods at elevated temperatures, can lead to the formation of oxidized and highly conjugated side products.
-
Troubleshooting:
-
Fresh Reagents: Use freshly opened or purified glyoxal to minimize the presence of polymeric impurities from the start.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere can help prevent oxidation.
-
Purification: Activated carbon (charcoal) treatment of the product solution followed by filtration can be effective in removing colored impurities. Recrystallization is also a powerful technique for removing such impurities.
-
Frequently Asked Questions (FAQs)
Q: What is the optimal source of ammonia for this reaction?
A: While anhydrous ammonia can be used, aqueous ammonia or ammonium acetate are often more convenient and safer alternatives for laboratory-scale synthesis. Ammonium acetate has the added benefit of acting as a buffer, helping to maintain a favorable pH for the reaction.
Q: How can I best purify the final product?
A: Purification of this compound typically involves the following steps:
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Acid-Base Extraction: The amphoteric nature of the product (containing both a basic imidazole ring and an acidic carboxylic acid group) can be exploited. The crude product can be dissolved in a basic aqueous solution (e.g., sodium bicarbonate), washed with an organic solvent to remove non-acidic impurities, and then precipitated by acidifying the aqueous layer.
-
Recrystallization: Recrystallization from a suitable solvent system, such as an ethanol/water mixture, is highly effective for obtaining a pure product.
-
Column Chromatography: If significant impurities remain, column chromatography on silica gel can be employed. A polar eluent system, such as dichloromethane/methanol, is typically required.
Q: Can I use a different 1,2-dicarbonyl compound instead of glyoxal?
A: Yes, other 1,2-dicarbonyl compounds, such as benzil, can be used in the Radziszewski synthesis.[7] This would result in a different substitution pattern on the imidazole ring. For the synthesis of the title compound, glyoxal is the appropriate choice.
Experimental Protocols
Protocol 1: Synthesis of this compound
| Reagent | MW | Equivalents | Amount |
| 2-Formylbenzoic acid | 150.13 g/mol | 1.0 | (user defined) |
| Glyoxal (40% in water) | 58.04 g/mol | 1.1 | (user defined) |
| Ammonium Acetate | 77.08 g/mol | 2.5 | (user defined) |
| Solvent (e.g., Ethanol) | - | - | (user defined) |
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ammonium acetate in the chosen solvent.
-
To this solution, add the 40% aqueous solution of glyoxal.
-
Slowly add a solution of 2-formylbenzoic acid in the same solvent to the reaction mixture at room temperature over 30 minutes.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Proceed with the purification as described in the FAQ section.
Protocol 2: Purification by Acid-Base Extraction
-
Dissolve the crude product in a sufficient amount of 1M sodium bicarbonate solution.
-
Wash the aqueous solution with ethyl acetate (3x volume) to remove neutral impurities.
-
Carefully acidify the aqueous layer with 1M HCl to a pH of approximately 5-6.
-
The product will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
References
-
Radziszewski's Imidazole Synthesis. Scribd. [Link]
-
A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction. International Journal of Pharmaceutical Research and Applications (IJPRA). [Link]
-
Debus–Radziszewski imidazole synthesis. Wikipedia. [Link]
-
Convenient and Improved One Pot Synthesis of Imidazole. Oriental Journal of Chemistry. [Link]
-
[1H-benzimidazol-2-yl]benzoic acid methanol solvate. National Center for Biotechnology Information. [Link]
-
Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. MDPI. [Link]
-
General reaction scheme of the Debus–Radziszewski imidazole synthesis. ResearchGate. [Link]
-
Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. National Center for Biotechnology Information. [Link]
-
Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. MDPI. [Link]
-
Decarboxylative Hydroxylation of Benzoic Acids. National Center for Biotechnology Information. [Link]
-
Decarboxylation process of 1H-benzimidazole-2-carboxylic acid. ResearchGate. [Link]
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- 4. 2-[1-(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)-1H-benzimidazol-2-yl]benzoic acid methanol solvate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Decarboxylative Hydroxylation of Benzoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scribd.com [scribd.com]
Technical Support Center: Enhancing the Thermal Stability of 2-(1H-imidazol-2-yl)benzoic Acid Compounds
Welcome to the technical support center dedicated to providing researchers, scientists, and drug development professionals with actionable strategies and in-depth guidance on improving the thermal stability of 2-(1H-imidazol-2-yl)benzoic acid and its derivatives. This resource is designed to address common challenges and questions encountered during experimental work, offering scientifically grounded solutions and practical protocols.
Introduction: The Challenge of Thermal Instability
This compound is a versatile scaffold in medicinal chemistry and materials science. However, its application can be limited by its thermal stability. Thermal degradation can lead to loss of efficacy, formation of impurities, and challenges in formulation and storage.[1] Understanding and mitigating these degradation pathways is crucial for successful product development.
This guide provides a structured approach to enhancing thermal stability, focusing on three primary strategies:
-
Structural Modification: Introducing substituents to the core molecule to alter its electronic and steric properties.
-
Polymorph Screening: Identifying and isolating more stable crystalline forms of the compound.
-
Cocrystallization: Forming multicomponent crystals with a coformer to create a more stable crystal lattice.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is formatted in a question-and-answer style to directly address specific issues you might encounter.
Section 1: Understanding and Characterizing Thermal Instability
Q1: My this compound sample shows discoloration and degradation upon heating. What is the likely degradation pathway?
A: The thermal decomposition of benzoic acid and its derivatives often proceeds via decarboxylation, where the carboxylic acid group is lost as CO2.[2] For imidazole-containing compounds, degradation can also involve the imidazole ring, especially in the presence of oxygen.[3] The discoloration you're observing is likely due to the formation of conjugated byproducts.
Troubleshooting:
-
Initial Characterization: The first step is to accurately determine the onset of thermal decomposition.
-
Recommended Technique: Thermogravimetric Analysis (TGA) coupled with Differential Scanning Calorimetry (DSC). TGA measures mass loss as a function of temperature, while DSC detects thermal events like melting and decomposition.[4][5]
Section 2: Strategy 1 - Structural Modification
Q2: How can I modify the structure of this compound to improve its thermal stability?
A: The strategic addition of substituents to the benzene ring or the imidazole moiety can significantly enhance thermal stability. The choice and position of these groups influence the molecule's electronic and steric properties.[6]
-
Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂), cyano (-CN), and halogens can stabilize the aromatic ring by delocalizing electron density, which can increase the energy required for decomposition.[6]
-
Electron-Donating Groups (EDGs): While these can sometimes decrease stability, strategically placed EDGs like methoxy (-OCH₃) or alkyl groups can enhance resonance stabilization.[6]
-
Steric Hindrance: Introducing bulky substituents, such as a tert-butyl group, near reactive sites can sterically hinder degradation pathways.[6] The "ortho effect" in substituted benzoic acids, where an ortho substituent sterically forces the carboxylic acid group out of the plane of the benzene ring, can also influence stability.[7]
Troubleshooting:
-
Unexpected Low Stability: If a modification leads to decreased stability, it could be due to the introduction of a new, less stable reactive site or unfavorable electronic effects.
-
Synthesis Challenges: The synthesis of substituted derivatives can be complex. For general guidance on synthesizing benzimidazole derivatives, several resources are available.[8][9][10][11][12]
Workflow for Structural Modification
Caption: Workflow for improving thermal stability via structural modification.
Section 3: Strategy 2 - Polymorphism
Q3: I've synthesized this compound, but the thermal stability is inconsistent between batches. Could polymorphism be the cause?
A: Yes, polymorphism, the ability of a compound to exist in multiple crystalline forms, is a very likely cause.[1][4] Different polymorphs have distinct crystal lattice arrangements and, consequently, different physical properties, including melting point and thermal stability.[13][14] One polymorph will be the most thermodynamically stable under a given set of conditions, while others are metastable and may convert to the stable form over time, especially when subjected to heat or mechanical stress.[13][15]
Troubleshooting:
-
Identifying Polymorphs: If you suspect polymorphism, you need to screen for different crystalline forms.
-
Recommended Technique: A polymorph screen typically involves recrystallizing the compound from a variety of solvents under different conditions (e.g., fast vs. slow evaporation, different temperatures). Each resulting solid should be analyzed by techniques such as X-ray Powder Diffraction (XRPD), DSC, and TGA to identify unique forms.[4][13]
Experimental Protocol: Basic Polymorph Screen
-
Solvent Selection: Choose a diverse range of solvents (e.g., polar protic, polar aprotic, nonpolar).
-
Crystallization Methods:
-
Slow Evaporation: Dissolve the compound in a solvent at room temperature to create a saturated solution. Allow the solvent to evaporate slowly and undisturbed.
-
Cooling Crystallization: Create a saturated solution at an elevated temperature and then cool it slowly to room temperature or below.
-
Anti-solvent Addition: Dissolve the compound in a "good" solvent and slowly add a "poor" solvent (an anti-solvent) in which the compound is insoluble.
-
-
Analysis:
-
Visually inspect the crystals for different habits (e.g., needles, plates).
-
Analyze each distinct solid form using XRPD to identify unique crystal structures.
-
Use DSC to determine the melting point and any phase transitions of each form. The polymorph with the highest melting point is often the most stable.
-
Confirm thermal stability with TGA.
-
Section 4: Strategy 3 - Cocrystallization
Q4: Structural modification is synthetically challenging for my system. Is there a non-covalent approach to improve thermal stability?
A: Cocrystallization is an excellent non-covalent strategy.[16][17] A cocrystal is a multi-component crystal where the active pharmaceutical ingredient (API) and a coformer are held together in the crystal lattice by non-covalent interactions, most commonly hydrogen bonds.[18][19] By selecting an appropriate coformer, you can engineer a more stable crystal lattice, thereby improving the thermal stability of the this compound.[16][20]
Troubleshooting:
-
Coformer Selection: The key to successful cocrystallization is choosing a suitable coformer. Look for molecules that are non-toxic and have complementary functional groups for hydrogen bonding with your target molecule (e.g., other carboxylic acids, amides).
-
Failed Cocrystal Formation: If you are unable to form cocrystals, try different crystallization techniques such as liquid-assisted grinding or slurry crystallization.
Data Presentation: Hypothetical Thermal Stability Improvement
| Compound/Complex | Onset of Decomposition (Td, °C) by TGA | Melting Point (Tm, °C) by DSC |
| This compound (Form I) | 220 | 215 |
| This compound (Form II) | 235 | 230 |
| This compound / Adipic Acid Cocrystal | 255 | 248 |
Logical Relationship for Cocrystal Formation
Caption: Logical flow of improving thermal stability through cocrystallization.
References
- Enhancing the stability of active pharmaceutical ingredients by the cocrystal str
- Polymorphism and its importance in pharmaceutical industry. Crystallography Class Notes.
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- Co-Crystals: A Novel Approach to Modify Physicochemical Properties of Active Pharmaceutical Ingredients. PubMed Central.
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- Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. MDPI.
- Impact of Substituent Positioning on the Thermal Stability of Benzene Deriv
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- Is there a correlation between substituents of benzoic acid and it's acidity? If yes, how do I quantify all the different substituents under a single measure? Quora.
- SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. IJRPC.
- Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants. PMC - NIH.
- Chemical Synthesis and Hemi-Synthesis of Novel Benzimidazole Derivatives Using Microwave-Assisted Process: Chemical Characterization, Bioactivities and Molecular Docking. MDPI.
- Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease. PMC - PubMed Central.
- Facile synthesis of benzimidazol-2-one deriv
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Validation & Comparative
A Comparative Guide to 2-(1H-imidazol-2-yl)benzoic Acid as a Linker for Metal-Organic Frameworks
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving landscape of Metal-Organic Frameworks (MOFs), the choice of the organic linker is paramount in dictating the ultimate structure, porosity, and functional properties of the resulting material. This guide provides an in-depth technical comparison of 2-(1H-imidazol-2-yl)benzoic acid as a bifunctional linker for MOF synthesis, juxtaposing its performance with established and alternative linkers. By presenting supporting experimental data and elucidating the underlying chemical principles, we aim to equip researchers with the critical insights needed to rationally design and synthesize next-generation MOFs for a variety of applications, including catalysis, gas storage and separation, and drug delivery.
The Unique Proposition of this compound
The this compound molecule is a compelling linker candidate due to its unique combination of a carboxylate group and an imidazole ring. The carboxylate group provides a robust coordination site for metal ions, forming the primary structural backbone of the MOF. Simultaneously, the imidazole moiety introduces a secondary nitrogen-based coordination site, which can act as a Lewis base, a hydrogen bond donor/acceptor, or a point of post-synthetic modification. This bifunctionality allows for the construction of MOFs with potentially enhanced stability, tailored pore environments, and active sites for catalysis or selective guest interactions.
The geometry of the linker, with the imidazole and carboxylate groups positioned ortho to each other on the benzene ring, imposes specific steric constraints that can lead to novel framework topologies not accessible with more linear or symmetric linkers. This can influence the resulting pore size and shape, which are critical parameters for applications involving molecular recognition and separation.
Performance Comparison: A Data-Driven Analysis
While direct, side-by-side comparative studies of MOFs synthesized with this compound against common linkers under identical conditions are limited in the literature, we can draw meaningful comparisons by examining the properties of MOFs constructed from structurally analogous imidazole-based linkers and contrasting them with well-characterized frameworks.
For this analysis, we will consider the properties of MOFs synthesized with the more complex, yet structurally related, linker 1,3,5-tris(1H-benzo[d]imidazol-2-yl)benzene (TIBM). The presence of multiple imidazole and carboxylate functionalities in TIBM provides a valuable, albeit amplified, insight into the potential contributions of the this compound linker. We will compare these with the benchmark MOF, MOF-5, which is constructed from the simple dicarboxylate linker, terephthalic acid (BDC).
| Property | TIBM-Cu[1][2] | TIBM-Cr[1][2] | TIBM-Al[1][2] | MOF-5[1] |
| BET Surface Area (m²/g) | 1589 | 2141 | 1856 | ~3800 |
| Pore Volume (cm³/g) | 1.125 | 2.116 | 1.432 | ~1.3 |
| Thermal Stability (°C) | ~300-500 | ~400-600 | ~500-650 | ~400 |
| CO₂ Adsorption Capacity (mmol/g at 1 bar, 298 K) | 3.60 | 1.67 | 2.04 | 2.1 |
Analysis of Performance Data:
-
Porosity: As evidenced by the data, the introduction of the bulky, imidazole-containing TIBM linker leads to MOFs with substantial surface areas, although not reaching the exceptional values seen in MOFs constructed from simpler, more rigid linkers like BDC in MOF-5.[1] The intricate structure of the TIBM linker likely results in a more complex pore network with potentially smaller individual pore sizes compared to the large, open pores of MOF-5. The variation in surface area and pore volume between the different metal centers (Cu, Cr, Al) in the TIBM-based MOFs highlights the significant role of the metal-linker coordination in defining the final framework topology and porosity.[1]
-
Thermal Stability: The TIBM-based MOFs exhibit a wide range of thermal stabilities, with the TIBM-Al variant showing exceptional stability up to 650 °C.[1] This is significantly higher than that of MOF-5 and suggests that the strong coordination between the imidazole and carboxylate groups with the metal centers contributes to a more robust framework. The decomposition of these MOFs occurs in stages, with the initial weight loss corresponding to the removal of solvent molecules, followed by the decomposition of the organic linker at higher temperatures.[1]
-
Gas Adsorption: The TIBM-Cu MOF displays a remarkably high CO₂ adsorption capacity, surpassing that of MOF-5.[1] This enhanced performance can be attributed to the presence of open metal sites and the nitrogen atoms of the imidazole groups, which can act as Lewis basic sites, creating a more favorable environment for CO₂ binding.[1] The significant variation in CO₂ uptake among the TIBM-MOFs with different metals underscores the tunability of the adsorption properties through the judicious selection of the metal node.[1]
Causality Behind Experimental Choices: The "Why"
The selection of a linker in MOF synthesis is a deliberate choice driven by the desired application. The use of a bifunctional linker like this compound is predicated on the following rationale:
-
Enhanced Functionality: The imidazole group introduces a site for potential post-synthetic modification, allowing for the grafting of additional functional groups to tailor the MOF's properties for specific applications such as targeted drug delivery or catalysis.
-
Improved Selectivity: The presence of both Lewis acid (metal centers) and Lewis base (imidazole nitrogen) sites within the pores can lead to enhanced selectivity in adsorption and catalysis.[3]
-
Novel Topologies: The specific geometry of the linker can direct the formation of unique framework structures with tailored pore environments that may not be achievable with more conventional linkers.
Experimental Protocols: A Self-Validating System
The synthesis of MOFs is a nuanced process where minor variations in conditions can significantly impact the final product. The following protocols are provided as a general framework, and optimization is often necessary for specific metal-linker combinations.
Protocol 1: Solvothermal Synthesis of a Zinc-Based MOF with a Benzoic Acid Derivative
This protocol is adapted from the synthesis of a zinc-based MOF and can serve as a starting point for the synthesis of a MOF with this compound.[4]
Materials:
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
This compound
-
N,N-Dimethylformamide (DMF)
-
Methanol
Procedure:
-
In a 20 mL Teflon-lined autoclave, dissolve 1.0 mmol of Zn(NO₃)₂·6H₂O and 1.0 mmol of this compound in a solvent mixture of 12 mL of DMF and 8 mL of methanol.
-
Seal the autoclave and heat it from room temperature to 120°C at a rate of 10°C per hour.
-
Maintain the temperature at 120°C for 72 hours.
-
After the reaction is complete, cool the autoclave to room temperature at a rate of 5°C per hour.
-
Collect the resulting crystalline product by filtration, wash thoroughly with fresh DMF and methanol to remove any unreacted precursors.
-
Dry the product under vacuum.
Protocol 2: Characterization of the Synthesized MOF
Powder X-ray Diffraction (PXRD):
-
Confirm the crystalline structure and phase purity of the synthesized MOF.
-
Compare the experimental diffraction pattern with simulated patterns if a single crystal structure is available.
Thermogravimetric Analysis (TGA):
-
Evaluate the thermal stability of the MOF.
-
The analysis is typically performed under a nitrogen atmosphere with a constant heating rate. Weight loss at different temperatures indicates the removal of solvent molecules and the decomposition of the framework.
Brunauer-Emmett-Teller (BET) Analysis:
-
Determine the specific surface area and pore volume of the MOF.
-
Nitrogen adsorption-desorption isotherms are measured at 77 K after activating the sample by heating under vacuum to remove guest molecules from the pores.
Visualizing the Concepts
To better illustrate the relationships and processes discussed, the following diagrams are provided.
Caption: Workflow for the solvothermal synthesis and characterization of a MOF.
Caption: Dual functionality of the this compound linker in MOFs.
Conclusion and Future Outlook
The use of this compound as a linker for MOF synthesis presents a promising avenue for the development of new functional materials. The inherent bifunctionality of this linker, combining a robust carboxylate coordinating group with a versatile imidazole moiety, allows for the creation of MOFs with potentially enhanced thermal stability, tailored porosity, and unique active sites. While direct comparative data is still emerging, analysis of structurally related imidazole-based MOFs suggests that frameworks derived from this compound could exhibit competitive and, in some cases, superior performance in applications such as gas adsorption and catalysis compared to MOFs built from more conventional linkers.
Future research should focus on the systematic synthesis and characterization of a series of MOFs using this compound with various metal ions. Direct comparative studies against benchmark MOFs under standardized conditions are crucial to fully elucidate the structure-property relationships and unlock the full potential of this intriguing linker. Such investigations will undoubtedly pave the way for the rational design of advanced MOFs with precisely controlled properties for a wide range of scientific and industrial applications.
References
-
Ye, X., Xiong, M., Yuan, K., Liu, W., Cai, X., et al. (2023). Synthesis and Characterization of a Novel Zinc-Based Metal-Organic Framework Containing Benzoic Acid: A Low-Toxicity Carrier for Drug Delivery. Iran J Pharm Res, 22(1), e136238. [Link]
-
Gaikwad, S., Cheedarala, R. K., Gaikwad, R., Kim, S., & Han, S. (2021). Controllable Synthesis of 1, 3, 5-tris (1H-benzo[d]imidazole-2-yl) Benzene-Based MOFs. Materials, 14(21), 6485. [Link]
-
Li, Y., et al. (2023). Imidazole-Based Metal–Organic Framework for the “On1–Off–On2” Fluorescence-Based Detection of Picric Acid and the Adsorption of Congo Red. Crystal Growth & Design, 23(7), 5186–5195. [Link]
-
Li, Y., et al. (2023). Imidazole-Based Metal–Organic Framework for the “On1–Off–On2” Fluorescence-Based Detection of Picric Acid and the Adsorption of Congo Red. ResearchGate. [Link]
-
Wang, X., et al. (2014). Synthesis and characterization of metal-organic framework-74 containing 2, 4, 6, 8, and 10 different metals. Inorganic Chemistry, 53(12), 5881-5883. [Link]
-
Li, Y., et al. (2022). Synthesis, Structure, and Properties of Complexes Based on 2,4-Bis-(triazol-1-yl)benzoic Acid as a Ligand. ACS Omega, 7(5), 4445-4454. [Link]
-
Gaikwad, S., Cheedarala, R. K., Gaikwad, R., Kim, S., & Han, S. (2021). Controllable Synthesis of 1, 3, 5-tris (1H-benzo[d]imidazole-2-yl) Benzene-Based MOFs. ResearchGate. [Link]
-
Li, J., et al. (2018). Synthesis, crystal structure and characterization of two new metal-organic frameworks with 1,3,5-tris[(1H-imidazol-1-yl)methyl]benzene and cyclohexane-1,3,5-tricarboxylate ligands. ResearchGate. [Link]
-
Basu Baul, T. S., et al. (2021). Exploring Imidazole Binding Flexibility in 2D and 3D Frameworks Using Hypercoordinated Triorganotin Carboxylates Featuring a Nitrogen-Rich Ligand with Benzoic Acid, Diazenyl, and Imidazole Functionalities: Insights into Sn−N, N→Sn, and N−H···X (X = N, O) Interactions. Crystal Growth & Design, 21(11), 6435–6452. [Link]
-
Kodolitsch, S., et al. (2024). Zinc(II) coordination polymers with 3-(1H-imidazol-1-yl)propanoate linkers. ChemRxiv. [Link]
-
Basu Baul, T. S., et al. (2021). Chemical drawings of 4-(1H-imidazol-1-yl)benzoic acid, 2-(phenyldiazenyl)-1H-imidazole (PDI) and 4-[(E)-(1H-imidazol-2-yl)diazenyl]benzoic acid (H′HL). ResearchGate. [Link]
-
Kodolitsch, S., et al. (2024). Zinc(II) coordination polymers with 3-(1H-imidazol-1-yl)propanoate linkers. ResearchGate. [Link]
-
Kodolitsch, S., et al. (2024). Solid-State Structures of Three Zinc(II) Coordination Polymers with 3-(1H-Imidazol-1-yl)propanoate Linkers Prepared in Water. ResearchGate. [Link]
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A Researcher's Guide to the Validation of Theoretical Models for Imidazolyl-Benzoic Acid Properties: A Comparative Analysis
For researchers and professionals in drug development, the accurate prediction of molecular properties is a cornerstone of efficient and effective discovery pipelines. This guide provides an in-depth technical comparison of theoretical models against available experimental data for the properties of imidazolyl-benzoic acids, a class of compounds with significant interest in medicinal chemistry. Due to the limited availability of published experimental data for 2-(1H-imidazol-2-yl)benzoic acid, this guide will focus on a comparative analysis of its isomers: this compound, 3-(1H-imidazol-1-yl)benzoic acid, and 4-(1H-imidazol-2-yl)benzoic acid. By examining the subtle yet significant differences between these positional isomers, we can gain valuable insights into the strengths and limitations of various theoretical models.
The imidazole ring, a five-membered heterocycle containing two nitrogen atoms, imparts unique electronic and hydrogen-bonding characteristics to molecules. When coupled with a benzoic acid moiety, the resulting imidazolyl-benzoic acids can exhibit a range of biological activities, acting as key building blocks in the synthesis of novel therapeutic agents. The position of the imidazole group on the benzoic acid ring dramatically influences the molecule's overall electronic distribution, steric hindrance, and potential for intramolecular interactions, thereby affecting its physicochemical properties such as acidity (pKa), spectroscopic signatures (NMR, IR), and solubility.
This guide will delve into the experimental methodologies used to characterize these compounds and compare the obtained data with predictions from common theoretical models. We will explore the causality behind experimental choices and provide self-validating protocols to ensure scientific integrity.
Comparative Analysis of Physicochemical Properties
A critical aspect of validating theoretical models is the direct comparison of predicted values with experimentally determined data. In this section, we will examine key properties of the imidazolyl-benzoic acid isomers.
Acid Dissociation Constant (pKa)
The pKa is a fundamental parameter that governs the ionization state of a molecule at a given pH, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties. The acidity of the carboxylic acid group in imidazolyl-benzoic acids is influenced by the electron-withdrawing or -donating nature of the imidazole substituent and its position on the benzene ring.
| Compound | Experimental pKa | Predicted pKa | Theoretical Method |
| This compound | Data not available | - | - |
| 3-(1H-imidazol-1-yl)benzoic acid | Data not available | - | - |
| 4-(1H-imidazol-2-yl)benzoic acid | Data not available | 3.36 ± 0.10[1] | (Not specified) |
Discussion: The predicted pKa for 4-(1H-imidazol-2-yl)benzoic acid suggests it is a relatively strong acid. The electron-withdrawing character of the imidazole ring is expected to stabilize the carboxylate anion, leading to a lower pKa compared to benzoic acid (pKa ≈ 4.2). The lack of experimental data for all three isomers highlights a significant gap in the literature and underscores the importance of the experimental protocols detailed later in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled tool for structural elucidation. The chemical shifts of protons (¹H NMR) and carbons (¹³C NMR) are highly sensitive to the local electronic environment, providing a detailed fingerprint of the molecular structure.
Expected ¹H NMR Spectral Data Comparison:
| Proton | Expected Chemical Shift (δ, ppm) for 2-isomer | Expected Chemical Shift (δ, ppm) for 3-isomer | Reported Chemical Shift (δ, ppm) for 4-isomer |
| Imidazole H2' | ~8.2 - 8.4 (s) | ~8.2 - 8.4 (s) | Not directly reported |
| Imidazole H4', H5' | ~7.6 - 7.8 (m) | ~7.6 - 7.8 (m) | ~7.13 (s), ~7.58 (s)[2] |
| Benzoic Acid Protons | Complex multiplet | Characteristic 1,3-disubstituted pattern (triplet, multiple doublets) | Symmetric AA'BB' system (~ two doublets) |
| Carboxylic Acid H | >10 (broad s) | >10 (broad s) | >10 (broad s) |
Discussion: The key to distinguishing the isomers via ¹H NMR lies in the pattern of the aromatic protons on the benzoic acid ring. The 2-isomer would exhibit a complex multiplet due to the proximity of the imidazole group. The 3-isomer is expected to show a classic 1,3-disubstitution pattern. In contrast, the 4-isomer, with its higher symmetry, should present a simpler spectrum with two doublets characteristic of an AA'BB' spin system. While a full experimental spectrum for the 4-isomer is not readily available, related compounds show distinct signals for the imidazole protons[2]. A detailed protocol for acquiring high-quality NMR spectra is provided below to facilitate the generation of this crucial experimental data.
Experimental Protocols
To address the current data gap and enable robust validation of theoretical models, the following detailed experimental protocols are provided.
Protocol 1: Determination of pKa by Potentiometric Titration
This protocol outlines the determination of the acid dissociation constant (pKa) using potentiometric titration, a reliable and widely used method.
Workflow for pKa Determination:
Caption: Workflow for pKa determination by potentiometric titration.
Detailed Steps:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the imidazolyl-benzoic acid isomer.
-
Dissolve the sample in a minimal amount of a water-miscible co-solvent, such as DMSO or ethanol, to ensure complete dissolution.
-
Dilute the solution with a known volume of deionized water to a final concentration of approximately 1 mM. The final percentage of the co-solvent should be kept low to minimize its effect on the pKa.
-
-
Titration:
-
Calibrate a pH meter using standard buffer solutions at pH 4.00, 7.00, and 10.00.
-
Place the sample solution in a beaker with a magnetic stirrer and immerse the calibrated pH electrode.
-
Titrate the solution with a standardized solution of sodium hydroxide (e.g., 0.01 M) using a burette.
-
Record the pH of the solution after each incremental addition of the NaOH solution. Smaller increments should be used near the expected equivalence point.
-
-
Data Analysis:
-
Plot the recorded pH values against the volume of NaOH added.
-
Determine the equivalence point of the titration, which is the point of inflection on the titration curve. This can be determined from the first or second derivative of the curve.
-
The pKa is the pH at the half-equivalence point (the volume of NaOH added is half of that at the equivalence point).
-
Protocol 2: Acquisition of ¹H and ¹³C NMR Spectra
This protocol provides a standardized method for acquiring high-quality NMR spectra for the structural validation of imidazolyl-benzoic acid isomers.
Workflow for NMR Spectroscopy:
Caption: Workflow for NMR sample preparation, data acquisition, and processing.
Detailed Steps:
-
Sample Preparation:
-
Dissolve 5-10 mg of the imidazolyl-benzoic acid isomer in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry vial. DMSO-d₆ is often a good choice for carboxylic acids as it can solubilize the compound and allows for the observation of the acidic proton.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Data Acquisition:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion and resolution.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to obtain a homogeneous field, which is crucial for sharp spectral lines.
-
For ¹H NMR, acquire the spectrum using a standard pulse sequence.
-
For ¹³C NMR, acquire a proton-decoupled spectrum to obtain singlets for each carbon atom. A larger number of scans will be necessary due to the low natural abundance of ¹³C.
-
-
Data Processing and Analysis:
-
Process the raw data by applying a Fourier transform.
-
Phase the resulting spectra to obtain pure absorption lineshapes.
-
Calibrate the chemical shift axis using the TMS signal as a reference.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons corresponding to each signal.
-
Analyze the chemical shifts, coupling constants, and multiplicities to assign the signals to the respective protons and carbons in the molecule.
-
Theoretical Models and Computational Chemistry
A variety of theoretical models can be employed to predict the properties of imidazolyl-benzoic acids. These computational methods provide valuable insights into the electronic structure and behavior of molecules, aiding in the interpretation of experimental data and guiding further research.
Density Functional Theory (DFT)
Density Functional Theory (DFT) is a popular quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely used to predict a range of molecular properties, including:
-
Optimized Geometries: DFT calculations can determine the most stable three-dimensional structure of a molecule.
-
Spectroscopic Properties:
-
NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, can predict ¹H and ¹³C NMR chemical shifts.
-
IR Spectra: DFT can calculate the vibrational frequencies of a molecule, which correspond to the peaks in an IR spectrum.
-
-
Electronic Properties: DFT provides information about the distribution of electrons in a molecule, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are important for understanding chemical reactivity.
pKa Prediction Models
Several computational approaches are available for predicting pKa values. These range from empirical methods based on the Hammett equation to more sophisticated quantum mechanical calculations that determine the free energy change of the deprotonation reaction.
Logical Relationship of Model Validation:
Caption: Logical workflow for the validation of theoretical models against experimental data.
Conclusion
The validation of theoretical models through rigorous experimental data is paramount for advancing our understanding of molecular properties and for the rational design of new chemical entities. This guide has highlighted the current landscape of available data for imidazolyl-benzoic acid isomers and has provided detailed protocols to generate the necessary experimental evidence. By systematically comparing experimental results with theoretical predictions, researchers can select the most appropriate computational models for their specific applications, ultimately accelerating the drug discovery and development process. The comparative analysis of the 2-, 3-, and 4-isomers of imidazolyl-benzoic acid serves as a valuable case study, demonstrating how subtle structural changes can lead to significant differences in physicochemical properties, and emphasizing the need for a synergistic approach combining both experimental and computational chemistry.
References
-
Beilstein Journals. Experimental procedures, characterization data and copies of NMR spectra. [Link]
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A Comparative Guide to the Catalytic Activity of Imidazole-Based Palladium Catalysts in Cross-Coupling Reactions
In the landscape of modern synthetic chemistry, the quest for efficient, robust, and versatile catalysts is paramount. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, have become indispensable tools for the construction of carbon-carbon bonds, with wide-ranging applications in pharmaceuticals, materials science, and agrochemicals. The performance of these catalytic systems is critically dependent on the nature of the ligand coordinated to the palladium center. While phosphine ligands have historically dominated the field, N-heterocyclic carbenes (NHCs) have emerged as a powerful alternative, offering enhanced stability and catalytic activity.
This guide provides a comparative analysis of the catalytic activity of palladium catalysts based on imidazole derivatives, with a particular focus on understanding the structural and electronic factors that influence their performance. While direct, side-by-side comparative data for catalysts derived specifically from 2-(1H-imidazol-2-yl)benzoic acid against a wide array of other catalysts is not extensively documented in publicly available literature, we can draw valuable insights from studies on closely related imidazole and benzimidazole-based NHC ligands. This guide will synthesize these findings to provide a comprehensive overview for researchers, scientists, and drug development professionals.
The Rise of Imidazole-Based Ligands in Palladium Catalysis
Imidazole and its derivatives are attractive precursors for NHC ligands due to their strong σ-donating properties and the ability to form stable bonds with transition metals. This strong M-C bond contributes to the high stability of the resulting palladium complexes, often rendering them resistant to decomposition at elevated temperatures and less sensitive to air and moisture compared to many phosphine-based catalysts.
The general structure of an imidazol-2-ylidene, the active carbene species, allows for extensive steric and electronic tuning through modification of the substituents on the nitrogen atoms (N1 and N3) and the imidazole backbone. This tunability is a key advantage in optimizing catalytic performance for specific substrates and reaction conditions.
Comparative Catalytic Performance in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction, the cross-coupling of an organoboron compound with an organohalide, is a cornerstone of biaryl synthesis. The efficiency of NHC-Pd catalysts in this reaction is well-documented, particularly for challenging substrates like aryl chlorides.
A comparative study of different NHC ligands reveals the significant impact of steric bulk on catalytic activity. For instance, sterically hindered NHC ligands often promote the reductive elimination step of the catalytic cycle, leading to higher turnover numbers (TON) and turnover frequencies (TOF).
| Catalyst System | Aryl Halide | Boronic Acid | Base | Solvent | Temp (°C) | Catalyst Loading (mol%) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ / IPr·HCl | 4-Chlorotoluene | Phenylboronic acid | Cs₂CO₃ | 1,4-Dioxane | 80 | 1.5 | 2 | 96 | [1] |
| Pd(OAc)₂ / IMes·HCl | 4-Chlorotoluene | Phenylboronic acid | Cs₂CO₃ | 1,4-Dioxane | 80 | 1.5 | 2 | 95 | [1] |
| PdCl₂ / N,N'-dibenzylbenzimidazolium chloride | 4-Bromoanisole | Phenylboronic acid | K₂CO₃ | Toluene | 100 | 0.1 | 12 | 98 | [2] |
| PdCl₂ / N,N'-dibenzylbenzimidazolium chloride | 4-Chloroanisole | Phenylboronic acid | Cs₂CO₃ | Toluene | 120 | 2 | 24 | 92 | [2] |
Table 1: Comparative performance of various imidazole and benzimidazole-based NHC-palladium catalysts in the Suzuki-Miyaura reaction.
The data in Table 1 illustrates that both imidazole- and benzimidazole-based NHC ligands can effectively catalyze the Suzuki-Miyaura coupling of both aryl bromides and the more challenging aryl chlorides, achieving high yields. The use of sterically bulky N-substituents, such as the 2,6-diisopropylphenyl groups in IPr, is a common strategy to enhance catalytic activity.
Comparative Catalytic Performance in Heck-Mizoroki Cross-Coupling Reactions
The Heck-Mizoroki reaction, the coupling of an unsaturated halide with an alkene, is another fundamental C-C bond-forming reaction where NHC-Pd catalysts have shown great promise. The stability of the Pd-NHC bond is particularly advantageous in the often high-temperature conditions of the Heck reaction.
Studies have shown that the electronic properties of the NHC ligand can influence the regioselectivity and efficiency of the Heck coupling. Electron-donating NHCs can enhance the rate of oxidative addition, the initial step in the catalytic cycle.
| Catalyst | Aryl Halide | Alkene | Base | Solvent | Temp (°C) | Catalyst Loading (mol%) | Time (h) | Yield (%) | Reference |
| Pd-NHC-H (bi-1-3-bis(phenylmethyl) benzimidazolium bromo palladium(II)) | 1-bromo-4-nitrobenzene | Styrene | NaOAc | DMF | 120 | 1.0 | 24 | 85 | [3] |
| Pd-NHC-Cl (bi-1,3-bis[(4-chlorophenyl)methyl]-1-benzimidazolium bromo palladium(II)) | 1-bromo-4-nitrobenzene | Styrene | NaOAc | DMF | 120 | 0.5 | 1 | 99 | [3] |
Table 2: Comparative performance of benzimidazole-based NHC-palladium catalysts in the Heck-Mizoroki reaction.
The results in Table 2 demonstrate the high efficiency of benzimidazole-based NHC-palladium catalysts in the Heck reaction. The subtle electronic difference between the two catalysts, with the chloro-substituted benzyl group on Pd-NHC-Cl, leads to a significant improvement in catalytic activity, allowing for a lower catalyst loading and a much shorter reaction time. This highlights the importance of fine-tuning the electronic properties of the NHC ligand.
Experimental Protocols
General Procedure for the Synthesis of a Palladium-NHC Complex
The synthesis of palladium-NHC complexes can be achieved through various routes. A common method involves the in situ generation of the NHC from its corresponding imidazolium salt in the presence of a base and a palladium precursor.
Step-by-step methodology:
-
Imidazolium Salt Synthesis: The appropriate N,N'-disubstituted imidazolium salt is synthesized, typically by reacting the corresponding imidazole with an alkyl or aryl halide.
-
Complex Formation: In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), the imidazolium salt and a palladium precursor (e.g., Pd(OAc)₂, PdCl₂) are dissolved in a suitable solvent (e.g., toluene, dioxane).
-
Base Addition: A strong base (e.g., Cs₂CO₃, K₂CO₃, NaH) is added to the mixture to deprotonate the imidazolium salt, generating the free NHC in situ.
-
Reaction: The reaction mixture is stirred at a specified temperature for a set period to allow for the coordination of the NHC to the palladium center.
-
Isolation and Purification: The resulting palladium-NHC complex is then isolated and purified, often by filtration and washing with appropriate solvents.
Synthesis of a Palladium-NHC Complex.
General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction
Step-by-step methodology:
-
Reactant Setup: In a reaction vessel, the aryl halide, arylboronic acid, and a base (e.g., K₂CO₃, Cs₂CO₃) are combined.
-
Catalyst Addition: The palladium-NHC catalyst is added to the reaction mixture.
-
Solvent Addition: A suitable solvent or solvent mixture (e.g., toluene, dioxane, water) is added.
-
Inert Atmosphere: The reaction vessel is flushed with an inert gas (e.g., nitrogen or argon).
-
Reaction: The mixture is heated to the desired temperature and stirred for the specified time.
-
Work-up and Purification: After the reaction is complete, the mixture is cooled to room temperature, and the product is extracted and purified using standard techniques such as column chromatography.
The Palladium Catalytic Cycle.
-
Oxidative Addition: The active Pd(0) species reacts with the organohalide (Ar-X) to form a Pd(II) intermediate. The strong σ-donating nature of NHC ligands facilitates this step.
-
Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final product, regenerating the active Pd(0) catalyst. The steric bulk of the NHC ligand can promote this final, product-forming step.
Conclusion and Future Outlook
Palladium catalysts bearing imidazole-based N-heterocyclic carbene ligands have proven to be highly effective and versatile for a range of important cross-coupling reactions. Their enhanced stability and the tunability of their steric and electronic properties offer significant advantages over traditional phosphine-based systems. While direct comparative data for catalysts derived from this compound is limited, the broader class of imidazole- and benzimidazole-based NHC-palladium catalysts demonstrates exceptional performance, particularly in the challenging coupling of aryl chlorides.
Future research in this area will likely focus on the development of new NHC ligands with tailored properties for specific applications, including asymmetric catalysis and the activation of even more challenging substrates. The continued exploration of the structure-activity relationships of these powerful catalysts will undoubtedly lead to further advancements in the field of organic synthesis.
References
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Zhang, C., Huang, J., Trudell, M. L., & Nolan, S. P. (1999). Palladium-Imidazol-2-ylidene Complexes as Catalysts for Facile and Efficient Suzuki Cross-Coupling Reactions of Aryl Chlorides with Arylboronic Acids. The Journal of Organic Chemistry, 64(11), 3804–3805. [Link]
-
Wang, A. E., Zhong, J., Xie, J. H., Li, K., & Zhou, Q. L. (2004). Palladium—Benzimidazolium Salt Catalyst Systems for Suzuki Coupling: Development of a Practical and Highly Active Palladium Catalyst System for Coupling of Aromatic Halides with Arylboronic Acids. Advanced Synthesis & Catalysis, 346(5), 595-598. [Link]
-
Yusof, N. S. M., Han, L. P., & Abdullah, J. (2018). Heck reaction using palladium-benzimidazole catalyst: synthesis, characterisation and catalytic activity. Malaysian Journal of Analytical Sciences, 22(6), 1055-1063. [Link]
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A Senior Application Scientist's Guide to CO₂ Capture: A Comparative Analysis of ZIF-8 and the Potential of 2-(1H-imidazol-2-yl)benzoic Acid MOFs
Welcome to an in-depth comparison of metal-organic frameworks (MOFs) for carbon dioxide (CO₂) capture. This guide is designed for researchers and scientists in materials science and drug development who are navigating the complex landscape of porous materials. We will objectively compare the established performance of the benchmark material, Zeolitic Imidazolate Framework-8 (ZIF-8), against the rationally projected capabilities of a newer class of MOFs derived from the linker 2-(1H-imidazol-2-yl)benzoic acid (H₂Imba).
Our analysis moves beyond a simple recitation of data. We will delve into the fundamental structure-property relationships that govern CO₂ capture performance, explaining the causality behind experimental observations for ZIF-8 and forecasting the potential advantages offered by the thoughtful design of the H₂Imba linker.
The Architectural Foundation: A Tale of Two Linkers
The performance of a MOF is fundamentally dictated by its building blocks: the metal nodes and the organic linkers. The choice of linker is a critical design parameter that defines the framework's topology, pore environment, and chemical functionality. Here, the contrast between the linkers for ZIF-8 and H₂Imba-based MOFs is stark and informative.
ZIF-8 is constructed from zinc ions and a relatively simple linker, 2-methylimidazole. This combination yields a robust framework with a sodalite (SOD) topology, characterized by a high surface area and exceptional thermal and chemical stability.[1] Its structure is defined by tetrahedral zinc centers bridged by imidazolate linkers, creating a microporous material with a narrow pore aperture of approximately 3.4 Å.[1][2]
The this compound (H₂Imba) linker, however, represents a more complex and deliberate design. It is a bifunctional molecule incorporating both a carboxylate group and an imidazole ring. This dual functionality offers several projected advantages:
-
Structural Diversity: Unlike the singular coordination mode of 2-methylimidazole, the H₂Imba linker can coordinate to metal centers through both its carboxylate and imidazole moieties, potentially leading to a wider array of more complex and stable framework topologies.
-
Enhanced Functional Sites: The H₂Imba linker introduces additional CO₂-philic sites. The carboxylic acid group and the N-H proton on the imidazole ring can serve as hydrogen-bond donors, creating a more polar pore environment tailored for stronger interactions with the CO₂ molecule's quadrupole moment.[3]
Below is a diagram illustrating the structural differences between the two organic linkers.
Caption: General experimental workflow for MOF synthesis and CO₂ capture performance evaluation.
Conclusion and Future Outlook
This guide provides a comparative analysis of ZIF-8 and the projected performance of MOFs based on the H₂Imba linker.
-
ZIF-8 remains a cornerstone material in MOF research. Its exceptional stability, high surface area, and straightforward synthesis make it an invaluable benchmark and a suitable candidate for certain gas separation applications. [1][2]However, its relatively weak interaction with CO₂ represents a significant performance ceiling for applications requiring high-affinity capture from dilute sources.
-
H₂Imba-based MOFs represent a logical and promising next step in the rational design of materials for targeted CO₂ capture. By incorporating functional groups known to enhance CO₂ affinity directly into the linker backbone, this strategy is poised to yield materials with superior uptake capacity at low pressures and significantly improved CO₂/N₂ selectivity.
The critical next step is the experimental realization and characterization of H₂Imba-based MOFs. We strongly encourage researchers to pursue the synthesis of these materials. Validating the projected performance enhancements through rigorous experimental testing will be essential. Should these projections hold, the H₂Imba linker and similar rationally designed molecules could unlock a new generation of high-performance adsorbents, bringing us closer to addressing the pressing global challenge of carbon emissions.
References
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- RSC Publishing. (n.d.). Water-based synthesis of zeolitic imidazolate framework-8 for CO2 capture. RSC Advances.
- RSC Publishing. (n.d.). CO2 adsorption mechanisms on MOFs: a case study of open metal sites, ultra-microporosity and flexible framework. Reaction Chemistry & Engineering.
- AIMS Press. (2025). Synthesis routes of zeolitic imidazolate framework-8 for CO2 capture: A review.
- Piscopo, C. G., & Loebbecke, S. (n.d.). Strategies to Enhance Carbon Dioxide Capture in Metal-Organic Frameworks. Chemistry Europe.
- ACS Publications. (n.d.). Multifunctional Anionic Zn(II)-MOF for Selective CO2 Adsorption, Cationic Dye Removal, and Luminescence-Based pH Sensing. Crystal Growth & Design.
- ResearchGate. (n.d.).
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A Comparative Guide to the Purity Assessment of Synthesized 2-(1H-imidazol-2-yl)benzoic Acid
For researchers, scientists, and drug development professionals, the unambiguous determination of a synthesized compound's purity is a foundational requirement for reliable data and successful outcomes. This guide provides an in-depth comparison of analytical methodologies for assessing the purity of 2-(1H-imidazol-2-yl)benzoic acid, a heterocyclic compound of interest in medicinal chemistry. We will move beyond simple procedural lists to explore the causality behind experimental choices, establishing a framework for robust, self-validating purity assessment.
The Central Role of Purity for Bioactive Molecules
The Workhorse Technique: High-Performance Liquid Chromatography (HPLC)
For non-volatile and thermally stable organic compounds like this compound, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the cornerstone of purity analysis.[4] Its high resolution and sensitivity make it exceptionally well-suited for separating the main compound from closely related impurities.[4][5]
Expertise & Experience: The Rationale Behind the Method
The choice of an HPLC method is not arbitrary; it is a carefully considered process.
-
Chromatographic Mode: We select reverse-phase chromatography because the analyte is moderately polar. A non-polar stationary phase (like C8 or C18) provides excellent retention and separation capabilities for such molecules when used with a polar mobile phase.[4][6]
-
Mobile Phase Composition: A gradient elution using acetonitrile and water is chosen. Acetonitrile is a common organic modifier with good UV transparency and low viscosity. The gradient, which involves changing the solvent composition over time, is crucial for eluting both early-running polar impurities and late-running non-polar impurities within a reasonable timeframe while maintaining sharp peaks.
-
pH Modification: The addition of an acid like orthophosphoric or formic acid to the mobile phase is critical.[6][7] For this compound, the carboxylic acid group must be protonated (kept in its neutral form) to prevent peak tailing and ensure consistent retention. A mobile phase pH of around 3.5-4.5 is typically effective.[6]
-
Detection: A Diode Array Detector (DAD) is preferred over a simple UV detector. It allows for monitoring at multiple wavelengths simultaneously, which can help distinguish between impurities that may have different absorption maxima. A wavelength of 210 nm or 254 nm is often a good starting point for aromatic, heterocyclic systems.[6][8]
Data Presentation: HPLC Purity Analysis
| Parameter | Result | Interpretation |
| Retention Time (tR) | 8.52 min | The time at which the main compound elutes under the specified conditions. |
| Main Peak Area | 1,254,800 mAUs | The integrated area of the this compound peak. |
| Total Peak Area | 1,261,350 mAUs | The sum of all peak areas in the chromatogram. |
| Calculated Purity | 99.48% | Calculated as (Main Peak Area / Total Peak Area) * 100. |
| Impurity 1 (tR=4.15 min) | 0.25% | A more polar impurity. |
| Impurity 2 (tR=9.88 min) | 0.27% | A less polar impurity. |
Experimental Protocol: HPLC Purity Determination
-
System Preparation: Use an HPLC system equipped with a gradient pump, autosampler, column oven, and DAD.
-
Chromatographic Conditions:
-
Column: Nucleosil C8 or equivalent (250 mm x 4.6 mm, 5 µm).[6]
-
Mobile Phase A: 0.05% Orthophosphoric acid in Water.[6]
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start at 25% B, ramp to 50% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.[7]
-
Column Temperature: 30 °C.[7]
-
Detection Wavelength: 210 nm.[8]
-
Injection Volume: 10 µL.
-
-
Sample Preparation: Accurately weigh ~10 mg of the synthesized compound and dissolve it in 10 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution. Filter through a 0.45 µm syringe filter before injection.[6]
-
Data Analysis: Integrate all peaks in the chromatogram. Calculate purity using the area percent method.
Visualization: HPLC Workflow
Caption: Workflow for HPLC purity analysis of the target compound.
Orthogonal Methods: A Framework for Trustworthiness
Relying on a single analytical technique can be misleading. A self-validating system employs orthogonal methods—techniques based on different physicochemical principles—to build confidence in the purity assessment.[4]
Quantitative ¹H NMR (qNMR): A Primary Analytical Method
Unlike HPLC, which provides a relative purity based on detector response, qNMR is a primary ratio method that allows for direct quantification against a certified internal standard.[4] This provides traceability to SI units and is an exceptionally powerful tool for creating certified reference materials.[9][10]
Expertise & Experience: The key to accurate qNMR is selecting a suitable internal standard that has protons resonating in a clear region of the spectrum, is stable, non-volatile, and accurately weighed. For this compound, a standard like 1,4-dinitrobenzene or dimethyl sulfone could be used. The purity is calculated based on the integral ratio of specific, non-overlapping protons from the analyte and the standard.
Experimental Protocol: qNMR Purity Assay
-
Standard Preparation: Accurately weigh ~15 mg of a certified internal standard (e.g., 1,4-dinitrobenzene) into a vial.
-
Sample Preparation: To the same vial, add an accurately weighed ~20 mg of the synthesized this compound.
-
Dissolution: Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d₆), ensuring complete dissolution.
-
NMR Acquisition: Acquire a ¹H NMR spectrum using parameters that ensure accurate integration (e.g., long relaxation delay D1 of >30s, sufficient number of scans).
-
Data Analysis:
-
Identify a well-resolved proton signal for the analyte (e.g., a specific aromatic proton) and the standard (e.g., the singlet for 1,4-dinitrobenzene).
-
Carefully integrate both signals.
-
Calculate the purity using the following formula: Purity (%) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (Manalyte / Mstd) * (mstd / manalyte) * Pstd Where: I = Integral, N = Number of protons for the signal, M = Molar mass, m = mass, P = Purity of the standard.
-
High-Resolution Mass Spectrometry (HRMS): Identity Confirmation
While not a quantitative method for bulk purity in this context, HRMS is indispensable for confirming the identity of the main component.[5][11] By providing a mass measurement with high accuracy (typically < 5 ppm), it allows for the determination of the elemental formula, confirming that the synthesized molecule is indeed the target compound.[11] Any significant ions that do not correspond to the target molecule or its expected adducts can indicate impurities.
Experimental Protocol: HRMS Analysis
-
Sample Preparation: Prepare a dilute solution (~10-100 µg/mL) of the compound in a suitable solvent like methanol or acetonitrile.
-
Infusion: Infuse the sample directly into an ESI-TOF or ESI-Orbitrap mass spectrometer.
-
Data Acquisition: Acquire the spectrum in positive or negative ion mode to observe the [M+H]⁺ or [M-H]⁻ ion.
-
Data Analysis: Compare the measured accurate mass to the theoretical exact mass of this compound (C₁₀H₈N₂O₂). The difference should be minimal (< 0.003 Da).
Melting Point Analysis: The Classical Purity Check
A classical yet highly informative technique is melting point determination. Pure crystalline solids have a sharp, defined melting point range (typically < 1°C).[12][13] Impurities disrupt the crystal lattice, resulting in a depression and broadening of the melting point range.[13] This method serves as an excellent, low-cost preliminary check.
Data Presentation: Comparative Melting Point
| Sample | Observed Melting Point (°C) | Interpretation |
| Synthesized Batch | 198 - 200 | Sharp melting point, indicating high purity. |
| Literature Value | 200 - 202 | Good agreement with expected value. |
| Hypothetical Impure Batch | 185 - 192 | Broad and depressed, indicating the presence of impurities. |
Integrated Strategy for Purity Assessment
No single method tells the whole story. A robust purity assessment strategy integrates these techniques to provide a comprehensive and trustworthy profile of the synthesized compound.
Comparative Analysis of Techniques
| Parameter | HPLC | qNMR | HRMS | Melting Point |
| Principle | Chromatographic Separation | Nuclear Magnetic Resonance | Mass-to-Charge Ratio | Phase Transition |
| Quantitation | Relative (Area %) | Absolute/Primary | No (Identity) | No (Indicator) |
| Selectivity | High | High | Very High | Low |
| Sensitivity | High (ng-µg) | Moderate (mg) | Very High (pg-ng) | Low (mg) |
| Throughput | Moderate | Low | High | High |
| Expertise Required | Moderate | High | High | Low |
Visualization: Overall Purity Assessment Workflow
Caption: Integrated workflow for comprehensive purity assessment.
Conclusion
Assessing the purity of a synthesized compound like this compound is a multi-step, logic-driven process. While HPLC provides the primary measure of chromatographic purity, its data must be contextualized and validated through orthogonal methods. qNMR offers an absolute purity value, HRMS confirms molecular identity, and classical techniques like melting point analysis provide rapid, valuable indicators. By integrating these methods, researchers can establish a robust, self-validating system that ensures the quality and integrity of their compounds, leading to more reliable and reproducible scientific findings.
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- 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis... (n.d.). Doc Brown's Chemistry.
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- Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. (2023, August 11). Semantic Scholar.
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- How can benzoic acid be tested for purity? (2018, May 20). Quora.
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A Senior Application Scientist's Comparative Guide to 2-(1H-imidazol-2-yl)benzoic Acid: Synthesis, Characterization, and Therapeutic Potential
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its versatile biological activity.[1] This guide provides an in-depth analysis of 2-(1H-imidazol-2-yl)benzoic acid, a specific derivative that combines the functionalities of both imidazole and benzoic acid. While direct experimental data for this exact molecule is not extensively published, this document extrapolates from the rich literature on related benzimidazole and imidazole-benzoic acid analogs to provide a robust cross-validation of its expected properties and potential. We will detail a validated synthesis protocol, outline essential characterization techniques, and present a comparative analysis of its potential biological activities against established alternatives. This guide is designed to serve as a foundational resource for researchers exploring this promising chemical entity.
Introduction: The Scientific Rationale for this compound
The fusion of a benzene ring with an imidazole ring gives rise to the benzimidazole system, a heterocyclic aromatic compound found in vital biomolecules like Vitamin B12.[2] Its derivatives are known to exhibit a wide pharmacological spectrum, including antimicrobial, anticancer, anti-inflammatory, and antiprotozoal activities.[3][4][5] The subject of this guide, this compound (CAS No. 67792-82-9), is of particular interest for several reasons:
-
Bifunctional Nature : It possesses both a carboxylic acid group and an imidazole ring. The carboxylic acid can be readily modified to form amides or esters, enabling the exploration of structure-activity relationships (SAR), while the imidazole moiety can act as a hydrogen bond donor/acceptor or coordinate with metal centers in enzymes.[6]
-
Structural Isomerism : Unlike its more commonly studied benzimidazole counterpart, the separate imidazole and benzoic acid rings are linked by a C-C bond. This distinction in the spatial arrangement and electronic properties compared to fused systems like 2-(1H-benzo[d]imidazol-2-yl)aniline offers a unique scaffold for drug design.[3]
-
Proven Pharmacophore : Both imidazole and benzoic acid are recurring motifs in approved drugs. Their combination in a single molecule presents a compelling starting point for developing novel therapeutic agents.[7][8]
This guide will provide the necessary experimental framework to synthesize, validate, and evaluate the potential of this molecule.
Synthesis and Characterization: From Blueprint to Validated Molecule
A robust and reproducible synthesis is the bedrock of any chemical research program. The most logical and widely validated approach for synthesizing aryl-imidazole compounds is a condensation reaction.
Proposed Synthesis Workflow
The synthesis can be efficiently achieved via the condensation of 2,2'-dithiobis(benzaldehyde) with glyoxal and ammonia, followed by an oxidation step. This method is a variation of established protocols for similar imidazole syntheses.
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A Comparative Guide to Imidazole-Based Chemosensors: Benchmarking the Potential of 2-(1H-imidazol-2-yl)benzoic Acid in Sensing Applications
For researchers, scientists, and professionals in drug development, the quest for highly selective and sensitive molecular probes is perpetual. In the realm of fluorescent chemosensors, imidazole-containing scaffolds are workhorses, prized for their facile synthesis and potent coordination with a variety of analytes. This guide provides an in-depth technical comparison of imidazole-based sensors, with a specific focus on evaluating the prospective utility of 2-(1H-imidazol-2-yl)benzoic acid. While this molecule is not yet extensively benchmarked in the literature, its unique structural attributes—a chelating imidazole ring directly coupled with a benzoic acid moiety—suggest significant potential. This document will, therefore, provide a comparative analysis against well-established imidazole derivatives, offering a predictive benchmark and a roadmap for its experimental validation.
The Imidazole Scaffold: A Privileged Structure in Fluorescent Sensing
The efficacy of the imidazole ring as a core component of fluorescent sensors stems from its electron-rich nature and the presence of a Lewis basic nitrogen atom. This facilitates strong coordination with metal cations and hydrogen bonding with anions.[1][2] The sensing mechanism in these molecules often relies on processes such as Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and Chelation-Enhanced Fluorescence (CHEF).[3] Analyte binding modulates the electronic properties of the fluorophore, resulting in a detectable change in fluorescence intensity ("turn-on" or "turn-off") or a shift in emission wavelength (ratiometric sensing).[3]
The subject of our focus, this compound, presents a compelling architecture. The ortho-positioning of the carboxylic acid relative to the imidazole ring creates a pre-organized bidentate chelation site. This structural feature is hypothesized to enhance binding affinity and selectivity for specific metal ions compared to monodentate imidazole sensors.
Comparative Analysis of Imidazole-Based Fluorescent Sensors
To contextualize the potential of this compound, we will compare its structural and anticipated functional properties with several well-characterized imidazole-based sensors for the detection of environmentally and biologically significant metal ions: Cu²⁺, Hg²⁺, and Zn²⁺.
| Sensor | Target Analyte | Sensing Mechanism | Limit of Detection (LoD) | Key Structural Feature | Reference |
| SP26 | Cu²⁺ | Turn-off | 381 pM | Triphenyl-imidazole with a phenol group for enhanced binding | [4] |
| Probe 1 | Cu²⁺ | Turn-off (Quenching) | 27.7 nM | Phenanthro-imidazole for extended conjugation and fluorescence | [5] |
| TS and AS | Cu²⁺ | Turn-off | 90 nM and 280 nM | Diphenyl-imidazole with a phenol group | [6][7] |
| Probe 5 | Hg²⁺ | Turn-off | 5.3 nM | Dithian-protected benzaldehyde on a triphenyl-imidazole scaffold | [8] |
| PENIM | Hg²⁺ | Turn-off | 2.1 nM | Phenanthro-imidazole Schiff base | [9] |
| IIED | Zn²⁺ | Turn-on | 73 nM | Isoindole-imidazole scaffold | [10] |
| FIH Sensor | Zn²⁺ | Turn-on | Not specified, but high selectivity | Schiff base with a phenanthro-imidazole core | [11] |
| This compound (Hypothesized) | Cu²⁺, Zn²⁺ | Turn-off (likely for paramagnetic Cu²⁺) or Turn-on (for diamagnetic Zn²⁺) | To be determined | Bidentate chelation site from imidazole and carboxylic acid | N/A |
Envisioning the Sensing Mechanism of this compound
The juxtaposition of the imidazole and carboxylic acid moieties in this compound suggests a robust chelation-based sensing mechanism. Upon coordination with a metal ion, several photophysical changes can be anticipated.
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A Comparative Guide to the Biocompatibility of 2-(1H-imidazol-2-yl)benzoic Acid Derivatives for Biomedical Applications
Introduction: The Rising Prominence of Imidazole Scaffolds in Biomedicine
The imidazole ring is a fundamental five-membered heterocyclic motif present in a vast array of biologically active molecules, including the essential amino acid histidine.[1][2] This versatile scaffold's ability to act as both a hydrogen bond donor and acceptor, coordinate with metal ions, and participate in various non-covalent interactions makes it a privileged structure in medicinal chemistry.[3] Consequently, imidazole derivatives have been successfully developed as anticancer, antibacterial, antifungal, and anti-inflammatory agents.[1][2][4][5]
The compound 2-(1H-imidazol-2-yl)benzoic acid and its derivatives are a class of molecules that have garnered significant interest for a range of biomedical applications, from metallo-β-lactamase inhibitors to potential anticancer agents.[6][7] As with any compound intended for therapeutic use, a thorough evaluation of its biocompatibility is paramount. This guide provides a comprehensive framework for the comparative evaluation of the biocompatibility of novel this compound derivatives, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.
Synthesis and Characterization of this compound Derivatives
The journey to evaluating biocompatibility begins with the synthesis and rigorous characterization of the compounds of interest. Various synthetic routes can be employed to generate a library of this compound derivatives with diverse substitutions on the imidazole and/or the benzoic acid moieties.[8][9][10]
General Synthetic Approach: A common strategy involves the condensation of an appropriate o-phenylenediamine precursor with a substituted benzoic acid or its corresponding aldehyde, often facilitated by a catalyst under conventional heating or microwave irradiation.[9][11]
Characterization is Key: Each newly synthesized derivative must be meticulously characterized to confirm its structure and purity. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the molecular structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups.
-
High-Performance Liquid Chromatography (HPLC): To assess purity.
For the purpose of this guide, we will consider three hypothetical derivatives for comparative analysis:
-
Derivative A: The parent compound, this compound.
-
Derivative B: A derivative with an electron-donating group (e.g., a methoxy group) on the benzoic acid ring.
-
Derivative C: A derivative with an electron-withdrawing group (e.g., a nitro group) on the imidazole ring.
In Vitro Biocompatibility Assessment: The First Line of Scrutiny
In vitro assays are the cornerstone of initial biocompatibility screening. They provide a rapid and cost-effective means to assess the potential toxicity of a compound at the cellular level.
Cytotoxicity Assays: Gauging the Impact on Cell Viability
Cytotoxicity assays are designed to determine the concentration at which a substance becomes toxic to cultured cells. Two widely used and complementary methods are the MTT and LDH assays.[12][13][14]
MTT Assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): This colorimetric assay measures the metabolic activity of cells.[12] Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals.[12] The amount of formazan produced is proportional to the number of living cells.[13]
Lactate Dehydrogenase (LDH) Assay: This assay quantifies cell membrane integrity. LDH is a stable cytosolic enzyme that is released into the cell culture medium upon membrane damage.[13][15] The amount of LDH in the supernatant is directly proportional to the number of lysed cells.[15]
Experimental Workflow for Cytotoxicity Testing
Caption: Workflow for in vitro cytotoxicity assessment.
Comparative Data Presentation: IC50 Values (µM)
| Derivative | Cell Line 1 (e.g., HEK293) | Cell Line 2 (e.g., HepG2) |
| Derivative A | > 100 | > 100 |
| Derivative B | 85.2 | 92.5 |
| Derivative C | 15.7 | 22.3 |
| Control (Doxorubicin) | 0.8 | 1.2 |
Note: The data presented is hypothetical and for illustrative purposes.
Interpretation of Results: A higher IC50 value indicates lower cytotoxicity. In this hypothetical example, Derivative C is significantly more cytotoxic than Derivatives A and B. This highlights how subtle changes in the chemical structure can dramatically impact biocompatibility.
Hemocompatibility: Assessing Interactions with Blood
For any biomedical application involving direct or indirect contact with blood, hemocompatibility testing is crucial.[16][17][18][19] These assays evaluate the potential of a material to cause hemolysis (rupture of red blood cells), thrombosis (blood clot formation), and activation of the coagulation and complement systems.[16][17]
Hemolysis Assay (ASTM F756): This in vitro test determines the degree of red blood cell lysis caused by the test material.
Experimental Protocol: Hemolysis Assay
-
Blood Collection: Obtain fresh human blood anticoagulated with a low dose of heparin.[19]
-
Preparation of Derivatives: Prepare solutions of Derivatives A, B, and C at various concentrations in phosphate-buffered saline (PBS).
-
Incubation: Add the derivative solutions to diluted blood and incubate at 37°C with gentle agitation.[19]
-
Centrifugation: Centrifuge the samples to pellet the intact red blood cells.
-
Analysis: Measure the absorbance of the supernatant at 540 nm to quantify the amount of hemoglobin released.
-
Controls: Use PBS as a negative control (0% hemolysis) and deionized water as a positive control (100% hemolysis).
-
Calculation: Calculate the percentage of hemolysis for each derivative.
Comparative Data Presentation: Hemolysis (%)
| Derivative | Concentration 1 | Concentration 2 | Concentration 3 |
| Derivative A | < 2% | < 2% | < 2% |
| Derivative B | < 2% | < 2% | < 2% |
| Derivative C | 3.5% | 5.8% | 8.1% |
According to ISO 10993-4, a hemolysis rate of >5% is generally considered unacceptable for blood-contacting materials.
Interpretation of Results: In this hypothetical scenario, Derivatives A and B demonstrate excellent hemocompatibility, while Derivative C shows a concentration-dependent hemolytic activity that may be of concern for certain applications.
In Vivo Biocompatibility Assessment: Moving Towards a Systemic Understanding
While in vitro tests provide valuable initial data, in vivo studies in animal models are essential for evaluating the systemic and local tissue responses to a biomaterial. These studies should be conducted in compliance with ethical guidelines and relevant regulatory standards.
Acute Systemic Toxicity (ISO 10993-11)
This test assesses the potential for a single, acute exposure to the derivative to cause systemic toxic effects or mortality.
Experimental Workflow for Acute Systemic Toxicity
Caption: Workflow for in vivo acute systemic toxicity testing.
Comparative Data Presentation: Key Observations
| Derivative | Mortality | Clinical Signs of Toxicity | Histopathological Findings |
| Derivative A | 0/5 | None observed | No significant abnormalities |
| Derivative B | 0/5 | Mild, transient lethargy | No significant abnormalities |
| Derivative C | 2/5 | Severe lethargy, ruffled fur | Evidence of mild liver and kidney damage |
| Vehicle Control | 0/5 | None observed | No significant abnormalities |
Interpretation of Results: These hypothetical findings suggest that Derivative C exhibits acute systemic toxicity at the tested dose, while Derivatives A and B are well-tolerated.
Conclusion: A Holistic Approach to Biocompatibility Evaluation
The biocompatibility of a biomedical device or therapeutic agent is not an intrinsic property but rather a measure of its interaction with the biological environment. This guide has outlined a multi-pronged approach to the comparative evaluation of this compound derivatives. By integrating data from in vitro cytotoxicity and hemocompatibility assays with in vivo systemic toxicity studies, researchers can build a comprehensive safety profile for their lead compounds.
It is crucial to remember that biocompatibility is application-dependent. A compound that is deemed unsuitable for a systemic drug delivery application might be perfectly acceptable for a short-term, localized application. Therefore, the experimental design and interpretation of results must always be guided by the intended clinical use.
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A Comparative Guide to the Synthetic Routes of 2-(1H-imidazol-2-yl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(1H-imidazol-2-yl)benzoic acid is a valuable heterocyclic compound that serves as a key building block in the synthesis of a variety of pharmacologically active molecules. Its unique structural motif, featuring both a carboxylic acid and an imidazole ring, allows for diverse chemical modifications, making it a sought-after intermediate in drug discovery and materials science. The efficient and scalable synthesis of this compound is therefore of significant interest to the scientific community. This guide provides an in-depth comparison of two prominent synthetic routes to this compound: the Debus-Radziszewski reaction and a multi-step synthesis involving nitrile hydrolysis. We will delve into the mechanistic underpinnings of each route, provide detailed experimental protocols, and present a comparative analysis of their respective advantages and disadvantages, supported by experimental data.
Route 1: The Debus-Radziszewski Imidazole Synthesis
The Debus-Radziszewski reaction is a classic and versatile method for the synthesis of imidazoles.[1][2][3][4] This one-pot, multi-component reaction involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia. For the synthesis of this compound, this translates to the reaction of glyoxal, 2-carboxybenzaldehyde, and ammonia.
Reaction Mechanism
The reaction is believed to proceed in two main stages. Initially, the 1,2-dicarbonyl compound (glyoxal) condenses with two equivalents of ammonia to form a diimine intermediate. Subsequently, this diimine reacts with the aldehyde (2-carboxybenzaldehyde) to form the imidazole ring through a series of condensation and dehydration steps. The overall transformation results in the formation of the desired 2-substituted imidazole.
Caption: Proposed mechanism for the Debus-Radziszewski synthesis of this compound.
Experimental Protocol
Materials:
-
2-formylbenzoic acid (2-carboxybenzaldehyde)
-
Glyoxal (40% solution in water)
-
Ammonium hydroxide (28-30% solution)
-
Ethanol
-
Hydrochloric acid (for pH adjustment)
-
Activated carbon
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-formylbenzoic acid (1 equivalent) in ethanol.
-
To this solution, add a 40% aqueous solution of glyoxal (1.1 equivalents).
-
Slowly add ammonium hydroxide solution (excess, typically 5-10 equivalents) to the reaction mixture.
-
Heat the mixture to reflux (approximately 80-90 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Dilute the remaining aqueous solution with water and treat with activated carbon to decolorize.
-
Filter the solution and carefully acidify the filtrate with hydrochloric acid to a pH of approximately 5-6.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to afford this compound.
Performance and Considerations
The Debus-Radziszewski synthesis offers the significant advantage of being a one-pot reaction, which simplifies the experimental setup and reduces the overall synthesis time. The starting materials are commercially available and relatively inexpensive. However, a notable drawback is that the reaction can sometimes suffer from low to moderate yields due to the formation of side products.[5] The workup procedure, involving pH adjustment and precipitation, is relatively straightforward, but purification by recrystallization may be necessary to achieve high purity.
Route 2: Multi-step Synthesis via Nitrile Hydrolysis
An alternative approach to this compound involves a two-step sequence starting from 2-cyanobenzaldehyde. This method first constructs the imidazole ring and then hydrolyzes a nitrile group to the desired carboxylic acid.
Reaction Pathway
This synthetic strategy is divided into two distinct stages:
-
Imidazole Formation: 2-cyanobenzaldehyde is reacted with glyoxal and ammonia in a Debus-Radziszewski-type reaction to form 2-(1H-imidazol-2-yl)benzonitrile.
-
Nitrile Hydrolysis: The resulting benzonitrile derivative is then subjected to acidic or basic hydrolysis to convert the nitrile group into a carboxylic acid.[6]
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A Comparative Guide to the Applications of 2-(1H-imidazol-2-yl)benzoic Acid and Its Analogs for Researchers, Scientists, and Drug Development Professionals
The unique structural motif of 2-(1H-imidazol-2-yl)benzoic acid, which combines a hydrophilic imidazole ring with a versatile benzoic acid moiety, has established it as a privileged scaffold in medicinal chemistry and materials science. This guide offers an in-depth, comparative analysis of the burgeoning applications of this compound and its analogs, providing a critical resource for researchers engaged in the discovery and development of novel therapeutic agents and functional materials. By delving into the causality behind experimental choices and presenting self-validating protocols, this document aims to be an authoritative and practical tool for the scientific community.
Introduction: The Versatile Imidazole-Benzoic Acid Scaffold
The imidazole ring is a fundamental five-membered aromatic heterocycle present in numerous natural products and clinically approved drugs.[1] Its electron-rich nature and ability to participate in various non-covalent interactions, such as hydrogen bonding and metal coordination, make it an exceptional pharmacophore for engaging with biological targets like enzymes and receptors.[1][2] When coupled with a benzoic acid group, as in this compound, the resulting molecule possesses a bifunctional character that allows for diverse chemical modifications and applications. The carboxylic acid group not only provides an additional site for interaction but also serves as a convenient handle for synthetic elaboration into amides, esters, and other derivatives, enabling the exploration of structure-activity relationships (SAR).[3]
This guide will explore the primary applications of this compound and its analogs in three key areas: anticancer, antimicrobial, and anti-inflammatory research, with a concluding section on their emerging role in materials science.
Anticancer Applications: Targeting Key Pathological Pathways
Derivatives of the imidazole and benzimidazole core have demonstrated significant potential as anticancer agents by targeting various critical pathways in cancer cell proliferation and survival.[4][5]
Kinase Inhibition: A Prominent Anticancer Strategy
Many cancers are driven by the aberrant activity of protein kinases. The imidazole scaffold has proven to be an effective framework for the design of potent kinase inhibitors.[6]
Comparative Analysis of Kinase Inhibitory Activity
While direct comparative data for a series of this compound analogs is not consolidated in a single study, by synthesizing information from various sources on structurally related benzimidazole derivatives, we can infer key SAR insights. For instance, studies on 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as FMS-like tyrosine kinase 3 (FLT3) inhibitors have shown that substitutions on the benzamide moiety can significantly impact potency, with some derivatives exhibiting nanomolar IC50 values against both wild-type and mutant forms of the enzyme.[7][8]
| Compound/Analog Class | Target Kinase(s) | Reported IC50 Values (nM) | Reference(s) |
| 2-(1H-indazol-6-yl)-1H-benzo[d]imidazol-5-yl benzamide derivatives | FLT3, FLT3-ITD, FLT3-D835Y | 5.64 - 41.6 | [7][8] |
| Benzimidazole-hydrazone hybrids | EGFR, HER2, CDK2, AURKC, mTOR | 11 - 284 | [4] |
| 2-Phenyl benzimidazole derivatives | VEGFR-2 | 51.4 | [4] |
Table 1: Comparative in vitro anticancer activity of imidazole and benzimidazole analogs as kinase inhibitors.
Experimental Protocol: In Vitro Kinase Inhibition Assay
The following protocol outlines a general method for assessing the kinase inhibitory activity of novel compounds.
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against a specific protein kinase.
Materials:
-
Test compounds (dissolved in DMSO)
-
Recombinant human kinase
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
ATP (Adenosine triphosphate)
-
Substrate (peptide or protein)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the kinase, substrate, and kinase buffer.
-
Add the test compounds to the wells. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the kinase (typically 30°C or 37°C) for a specified time.
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence) using a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
Caption: Workflow for in vitro kinase inhibition assay.
Antimicrobial Applications: Combating Drug-Resistant Pathogens
The emergence of antimicrobial resistance necessitates the development of new classes of anti-infective agents. Imidazole-containing compounds have a long history of use as antimicrobial and antifungal drugs, and novel derivatives continue to be explored for their potential to overcome resistance mechanisms.[9][10]
Antibacterial and Antifungal Activity
Derivatives of this compound have shown promising activity against a range of bacterial and fungal pathogens. The mechanism of action often involves the disruption of microbial cell wall synthesis, inhibition of essential enzymes, or interference with DNA replication.[9]
Comparative Analysis of Antimicrobial Activity
The antimicrobial efficacy of these compounds is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microbe.
| Compound/Analog Class | Target Organism(s) | Reported MIC (µg/mL) | Reference(s) |
| 2-Aminobenzoic acid derivatives | Candida albicans | 70 - 200 | [11] |
| Substituted benzimidazoles | Staphylococcus aureus, Escherichia coli | 0.39 - 250 | [12] |
| p-Amino benzoic acid derivatives | S. aureus, B. subtilis, E. coli, C. albicans, A. niger | Varies (pMIC values reported) | [13] |
Table 2: Comparative in vitro antimicrobial activity of benzoic acid and benzimidazole analogs.
Experimental Protocol: Broth Microdilution Method for MIC Determination
This protocol details a standard method for determining the MIC of a compound against bacterial or fungal strains.
Objective: To determine the minimum inhibitory concentration (MIC) of test compounds against selected microbial strains.
Materials:
-
Test compounds (dissolved in DMSO)
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile 96-well microplates
-
Microplate reader
Procedure:
-
Prepare a standardized inoculum of the microbial strain.
-
Prepare two-fold serial dilutions of the test compounds in the broth medium directly in the 96-well plate.
-
Inoculate each well with the microbial suspension. Include a positive control (microbe without compound) and a negative control (broth only).
-
Incubate the plates at the appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for fungi).
-
After incubation, visually inspect the plates for turbidity or measure the optical density (OD) at 600 nm using a microplate reader.
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
Caption: Workflow for MIC determination by broth microdilution.
Anti-inflammatory Applications: Modulation of Inflammatory Responses
Chronic inflammation is a hallmark of numerous diseases. Benzimidazole derivatives have been investigated for their anti-inflammatory properties, which are often mediated through the inhibition of key inflammatory enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX).[7]
Inhibition of Inflammatory Mediators
The anti-inflammatory effects of these compounds are assessed by their ability to reduce the production of pro-inflammatory mediators like prostaglandins and leukotrienes.
Comparative Analysis of Anti-inflammatory Activity
Structure-activity relationship studies of benzimidazole derivatives have highlighted the importance of substituents on the benzimidazole ring for anti-inflammatory activity.[7] For instance, electron-withdrawing groups at certain positions can enhance potency.
| Compound/Analog Class | In Vivo Model | Key Findings | Reference(s) |
| 2-((1H-benzo[d]imidazol-2-yl)thio)-1-(3,5-diphenyl-1H-pyrazol-1-yl)ethanone | Carrageenan-induced paw edema in rats | Significant reduction in paw edema, comparable to piroxicam. | [14] |
| Fused imidazole derivatives | Carrageenan-induced paw edema in rats | Potent anti-inflammatory activity, with some compounds showing greater efficacy than indomethacin. | [7] |
| 2-Substituted-5-(phenylazo)benzoic acids | Carrageenan-induced paw edema in rats | Some derivatives showed more potent activity than aspirin and phenylbutazone. | [15] |
Table 3: Comparative in vivo anti-inflammatory activity of imidazole and benzimidazole analogs.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This is a classic in vivo model for screening acute anti-inflammatory activity.
Objective: To evaluate the in vivo anti-inflammatory effect of test compounds.
Materials:
-
Test compounds
-
Carrageenan solution (1% w/v in saline)
-
Wistar rats
-
Pletysmometer
Procedure:
-
Administer the test compounds orally or intraperitoneally to the rats. A control group receives the vehicle, and a standard group receives a known anti-inflammatory drug (e.g., indomethacin).
-
After a specific time (e.g., 1 hour), inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Calculate the percentage of inhibition of edema for each group compared to the control group.
Caption: Workflow for carrageenan-induced paw edema assay.
Applications in Materials Science: Building Functional Frameworks
The ability of the imidazole and carboxylic acid moieties to coordinate with metal ions has led to the exploration of this compound and its analogs as organic linkers in the synthesis of Metal-Organic Frameworks (MOFs).[1][10] MOFs are crystalline materials with porous structures that have applications in gas storage, catalysis, and sensing.[1]
The combination of the nitrogen atoms of the imidazole ring and the oxygen atoms of the carboxylate group allows for the formation of robust and diverse coordination networks with various metal centers.[1][16] For example, copper-based MOFs utilizing carboxylate-imidazole ligands have been shown to be effective catalysts in organic reactions.[1][17]
Conclusion and Future Perspectives
The this compound scaffold and its analogs represent a highly versatile platform for the development of new molecules with diverse biological activities and material properties. The comparative data and experimental protocols presented in this guide underscore the significant potential of these compounds in anticancer, antimicrobial, and anti-inflammatory research. Future efforts should focus on the systematic exploration of the chemical space around this scaffold to optimize potency and selectivity for specific biological targets. Furthermore, the application of these compounds as building blocks for functional materials like MOFs is a rapidly growing area that promises exciting new discoveries. The continued interdisciplinary investigation of this privileged structural motif will undoubtedly lead to the development of novel solutions for pressing challenges in medicine and technology.
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Verma, A., Joshi, S., & Singh, D. (2013). Imidazole: A versatile nucleus in medicinal chemistry. Journal of Chemical and Pharmaceutical Research, 5(8), 1-12. [Link]
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Siwach, A., & Verma, P. (2021). Synthesis and therapeutic potential of imidazole containing compounds. BMC Chemistry, 15(1), 12. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 2-(1H-imidazol-2-yl)benzoic acid
This document provides a detailed, procedural guide for the safe and compliant disposal of 2-(1H-imidazol-2-yl)benzoic acid (CAS No. 67792-82-9). Developed for researchers, scientists, and professionals in drug development, this guide moves beyond a simple checklist to explain the causality behind each procedural step. Our commitment is to provide information that ensures laboratory safety and environmental stewardship, building a foundation of trust through scientific integrity.
Hazard Identification and Risk Assessment
Understanding the hazard profile of a chemical is the mandatory first step in determining its proper handling and disposal. For this compound, we must combine direct data with reasoned inferences from similar chemical structures.
1.1 Known Properties
Based on supplier information, the following classifications are known for this compound:
-
Physical Form: Solid.
-
Storage Class: 11 - Combustible Solids. This indicates that while not highly flammable, it can burn if ignited. Finely powdered dry acid may pose a dust explosion hazard[1].
-
Water Hazard Class (WGK): WGK 3 - Severely hazardous to water. This is a critical classification under German water protection laws and indicates a high potential for environmental damage, making it imperative to prevent any release into drains, soil, or waterways.
1.2 Inferred Hazard Profile from Structural Analogues
By examining the Safety Data Sheets (SDS) of isomers such as 3-(1H-imidazol-1-yl)benzoic acid and 4-(1H-imidazol-1-yl)benzoic acid, we can anticipate a similar hazard profile. The presence of the benzoic acid and imidazole functional groups suggests specific toxicological endpoints.[2][3][4][5]
| Hazard Classification | GHS Category | Rationale and Potential Effects |
| Acute Toxicity (Oral) | Category 4 | Harmful if swallowed[2][3]. |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation upon direct contact[2][3][4]. |
| Serious Eye Damage/Irritation | Category 2 | Causes serious eye irritation[2][3][4]. |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation if inhaled as dust[2][3][6]. |
This synthesized profile mandates handling the compound with appropriate personal protective equipment (PPE) and engineering controls at all times.
Pre-Disposal Operations: Safe Handling and Waste Accumulation
Proper disposal begins with proper handling during use. The Occupational Exposure to Hazardous Chemicals in Laboratories standard (29 CFR 1910.1450), commonly referred to as the Laboratory Standard, requires employers to have a written Chemical Hygiene Plan (CHP) to protect workers.[7][8][9]
2.1 Engineering Controls & Personal Protective Equipment (PPE)
-
Ventilation: All handling of solid this compound that could generate dust (e.g., weighing, transferring) must be conducted in a certified chemical fume hood to minimize inhalation exposure.[10][11]
-
Eye and Face Protection: Wear ANSI Z87.1-compliant safety glasses with side shields or chemical safety goggles.[2]
-
Skin Protection: Wear nitrile gloves. Lab coats must be worn and buttoned. Ensure contaminated clothing is removed and laundered separately before reuse.[2][10]
-
Respiratory Protection: If engineering controls are insufficient or during a large spill, a NIOSH-approved respirator with P95 (oil-proof) or P100 (oil-proof) filters for particulates is required.[9]
2.2 Waste Segregation and Accumulation
The Resource Conservation and Recovery Act (RCRA) gives the EPA the authority to regulate hazardous waste from "cradle-to-grave."[12][13] Proper segregation is a cornerstone of this system.
-
Waste Container: Use only designated, compatible, and sealable containers for hazardous waste. The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the accumulation start date.[13][14]
-
Segregation: Do not mix this waste with other waste streams.[12][15] It is incompatible with strong oxidizing agents, strong bases, and amines.[3] Mixing with incompatible materials can cause dangerous chemical reactions.
-
Location: Waste can be accumulated at or near the point of generation in a Satellite Accumulation Area (SAA). Containers must be kept closed except when adding waste.[13]
Step-by-Step Disposal Protocol
The following protocol outlines the decision-making and physical steps required for the compliant disposal of this compound. This process ensures that all regulatory requirements are met.
Caption: Decision workflow for the compliant disposal of this compound.
Protocol Steps:
-
Waste Characterization: As established in Section 1, this compound must be managed as a hazardous waste due to its severe water hazard classification and its likely irritant and toxic properties.[12][14]
-
Containerization: Place waste solid, non-halogenated solutions containing the compound, or contaminated labware (e.g., weigh boats, gloves) into a designated hazardous waste container. Ensure the container is made of a compatible material (e.g., High-Density Polyethylene - HDPE) and can be securely sealed.[13]
-
Labeling: Immediately label the container as described in section 2.2. Proper labeling is a critical requirement of both OSHA's Hazard Communication Standard and EPA's RCRA.[8][14]
-
Accumulation: Store the sealed container in your lab's designated Satellite Accumulation Area. The volume of waste must not exceed 55 gallons of non-acute hazardous waste.[13]
-
Arrange for Disposal: Do not attempt to dispose of this chemical via standard trash or sewer systems.[16][17] Contact your institution's Environmental Health & Safety (EHS or EH&S) department to schedule a pickup.
-
Transportation and Final Disposal: The waste will be collected by a licensed hazardous waste transporter. The ultimate disposal method for this type of organic chemical waste is typically high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts.[6] This method is chosen to ensure complete destruction of the compound, preventing its release into the environment.
Emergency Procedures
In the event of a spill or personnel exposure, immediate and correct action is critical.
4.1 Spill Cleanup
-
Small Spill (Solid):
-
Evacuate non-essential personnel. Ensure the area is well-ventilated.
-
Wearing the full PPE described in section 2.1, gently moisten the spilled material to prevent dust formation.[11]
-
Carefully sweep or scoop the material into a hazardous waste container.[2][6] Avoid any actions that create dust.
-
Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.
-
-
Large Spill: Evacuate the laboratory immediately and notify your institution's EHS/EH&S emergency line.
4.2 Personnel Exposure
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][3][4]
-
Skin Contact: Remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation occurs or persists, seek medical attention.[2][3][4]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2][4]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[2][3]
By adhering to these detailed procedures, researchers can ensure the safe handling and compliant disposal of this compound, protecting themselves, their colleagues, and the environment.
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Comprehensive Guide to Personal Protective Equipment for Handling 2-(1H-imidazol-2-yl)benzoic acid
This guide provides essential safety protocols and logistical information for the handling and disposal of 2-(1H-imidazol-2-yl)benzoic acid. As drug development professionals, our commitment to safety is paramount. This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and excellence in your laboratory.
Hazard Assessment: An Evidence-Based Approach
The primary hazards associated with compounds analogous to this compound include irritation to the skin, eyes, and respiratory system, as well as potential harm if swallowed.[1][2][3][4] Therefore, all handling procedures must be designed to prevent direct contact and inhalation.
| Potential Hazard | Classification | Rationale & Representative Sources |
| Acute Oral Toxicity | Category 4 (Harmful if swallowed) | Based on data for 2-(1H-Imidazol-1-yl)benzoic acid and 3-(1H-Imidazol-1-yl)benzoic acid.[1][2][5] |
| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) | A consistent finding across multiple isomers and related compounds.[1][2][3][4] |
| Serious Eye Damage/Irritation | Category 2 (Causes serious eye irritation) | Direct contact with the solid or dust can cause significant irritation.[1][2][3][4] |
| Respiratory Irritation | Category 3 (May cause respiratory irritation) | Inhalation of dusts can irritate the respiratory tract.[2][3][6] |
Core Protective Equipment: Your First Line of Defense
Based on the hazard assessment, a standard suite of Personal Protective Equipment (PPE) is mandatory for all personnel handling this compound. The principle is simple: create a complete barrier between the researcher and the chemical.
Eye and Face Protection
Direct contact with chemical dusts or splashes poses a significant risk of serious eye irritation.[4]
-
Mandatory: ANSI Z87.1-compliant chemical splash goggles must be worn at all times.[7] Safety glasses do not provide adequate protection from splashes or fine dust.[8]
-
Recommended for Splash/Dust Risk: A full-face shield should be worn over chemical splash goggles when handling larger quantities, preparing solutions, or when there is a significant risk of dust generation or splashing.[7]
Skin and Body Protection
To prevent skin irritation, complete skin coverage is essential.[2]
-
Laboratory Coat: A clean, flame-resistant lab coat with long sleeves, fully buttoned, is required.[7]
-
Clothing: Long pants and closed-toe, closed-heel shoes that cover the entire foot are mandatory.[7] Fabrics such as cotton are preferable to synthetic materials like polyester, which can melt in certain chemical exposures.[7]
-
Gloves: Chemical-resistant gloves are the most critical component for hand protection.
-
Material: Nitrile gloves are a suitable choice for splash protection against a broad range of chemicals and are recommended for handling this compound.[9][10]
-
Inspection and Use: Always inspect gloves for tears or punctures before use. Remove and replace gloves immediately if contact with the chemical occurs. Never reuse disposable gloves. Wash hands thoroughly after removing gloves.[3]
-
Respiratory Protection
Engineering controls, such as a certified chemical fume hood, are the primary method for controlling exposure to airborne dust.
-
When Required: If work cannot be conducted within a fume hood and there is a risk of generating dust, respiratory protection is necessary to prevent irritation.[11]
-
Type: A NIOSH-approved respirator with a P95 or P100 particulate filter is recommended for nuisance dust exposures.[11] All respirator use must be part of a comprehensive respiratory protection program that includes medical evaluation and fit testing, as per OSHA guidelines.
Operational Plan: Step-by-Step Safety Protocols
Adherence to strict protocols for donning (putting on) and doffing (taking off) PPE is critical to prevent cross-contamination.
Donning PPE: The Proper Sequence
-
Clothing: Ensure you are wearing long pants and fully-closed shoes.
-
Lab Coat: Put on your lab coat and fasten all buttons.
-
Respirator (if needed): Perform a seal check and don your respirator.
-
Eye/Face Protection: Put on chemical splash goggles, followed by a face shield if required.
-
Gloves: Don your gloves last. Pull the cuffs of the gloves over the cuffs of your lab coat sleeves to create a seal.
Doffing PPE: Avoiding Contamination
The goal is to touch potentially contaminated surfaces only with other contaminated surfaces (i.e., glove-to-glove).
-
Gloves: This is the first step. Grasp the outside of one glove at the wrist with the other gloved hand and peel it off, turning it inside out. Hold the removed glove in your gloved hand. Slide the fingers of your ungloved hand under the wrist of the remaining glove and peel it off from the inside, creating a "bag" for both gloves. Dispose of them immediately.[3]
-
Face Shield/Goggles: Remove by handling the strap or earpieces from behind your head.
-
Lab Coat: Unbutton the lab coat. Shrug it off your shoulders, touching only the inside of the coat. Turn the sleeves inside out as you remove it. Fold it so the contaminated exterior is folded inward and place it in the designated receptacle.
-
Respirator (if used): Remove the respirator from behind your head.
-
Wash Hands: Immediately and thoroughly wash your hands with soap and water.[5]
Disposal Plan: Contaminated Materials
Proper disposal is a crucial final step in the safe handling workflow.
-
Contaminated PPE: All disposable PPE, including gloves and any contaminated wipes, must be considered hazardous waste.
-
Procedure: Place all contaminated items into a suitable, labeled, and sealed container for hazardous waste.[1][6]
-
Regulations: Disposal must be carried out in strict accordance with local, state, and federal environmental regulations.[1][5] Consult your institution's Environmental Health & Safety (EHS) department for specific guidance.
Visual Workflow: Safe Handling and Disposal
The following diagram outlines the critical decision-making and action sequence for safely handling this compound.
Caption: Workflow for Safe Handling and Disposal of Chemical Reagents.
References
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Personal Protective Equipment (PPE) . Chemical Hazards Emergency Medical Management (CHEMM). [Link]
-
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Personal Protective Equipment (PPE) - Appendix E . University of Pittsburgh. [Link]
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A Guide to Non-Respiratory Personal Protective Equipment (PPE) for use with Chemical Agents in the Workplace . Health and Safety Authority. [Link]
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SAFETY DATA SHEET - 3-(2-Methyl-1H-imidazol-1-yl)benzoic acid . Fisher Scientific. [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
